molecular formula C8H14O4S B1430948 Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate CAS No. 1419101-16-8

Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate

Cat. No.: B1430948
CAS No.: 1419101-16-8
M. Wt: 206.26 g/mol
InChI Key: TYCVZSZJXWXEFW-UHFFFAOYSA-N
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Description

Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate is a useful research compound. Its molecular formula is C8H14O4S and its molecular weight is 206.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(1,1-dioxothian-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S/c1-12-8(9)6-7-2-4-13(10,11)5-3-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCVZSZJXWXEFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCS(=O)(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201165489
Record name 2H-Thiopyran-4-acetic acid, tetrahydro-, methyl ester, 1,1-dioxide
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Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1419101-16-8
Record name 2H-Thiopyran-4-acetic acid, tetrahydro-, methyl ester, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1419101-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Thiopyran-4-acetic acid, tetrahydro-, methyl ester, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable saturated heterocyclic building block in medicinal chemistry and materials science. The incorporation of the sulfone moiety within a six-membered ring offers a unique combination of polarity, hydrogen bond accepting capability, and metabolic stability, making it an attractive scaffold for drug design.[1][2] This technical guide provides a comprehensive overview of the core synthetic pathways to this compound, emphasizing the chemical principles, experimental considerations, and optimization strategies necessary for its successful preparation. Authored from the perspective of a senior application scientist, this document delves into the causality behind procedural choices, offering field-proven insights to navigate the synthetic challenges inherent in this chemistry.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals a strategy centered on the formation of a key intermediate, tetrahydrothiopyran-4-one, followed by functionalization at the α-position and subsequent oxidation of the sulfur atom. This approach dissects the synthesis into three manageable stages.

G target This compound inter1 Methyl (tetrahydro-2H-thiopyran-4-yl)acetate target->inter1 Sulfur Oxidation inter2 Tetrahydro-4H-thiopyran-4-one inter1->inter2 α-Alkylation / Functionalization start Dimethyl 3,3'-thiodipropionate inter2->start Dieckmann Condensation & Decarboxylation reagent1 Methyl bromoacetate (or similar C2 electrophile) reagent1->inter1

Caption: Retrosynthetic analysis of the target compound.

The primary challenge in this synthesis lies in the α-alkylation step, where a facile β-sulfur elimination reaction can occur, leading to ring-opening and significantly reduced yields.[3] Therefore, careful control of reaction conditions is paramount.

Core Synthesis Pathway: From Acyclic Diester to Target Molecule

The most established and scalable route commences with the Dieckmann condensation of an acyclic thiodiester to construct the heterocyclic core.

Step 1: Synthesis of Tetrahydro-4H-thiopyran-4-one (3)

The synthesis of the thiopyranone ring is efficiently achieved via an intramolecular Dieckmann condensation of dimethyl 3,3'-thiodipropionate (1), followed by saponification and decarboxylation of the resulting β-keto ester (2).[4][5]

G cluster_0 Dieckmann Condensation & Decarboxylation start Dimethyl 3,3'-thiodipropionate (1) intermediate Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate (2) start->intermediate 1. Base (NaH, NaOMe) 2. THF, Reflux product Tetrahydro-4H-thiopyran-4-one (3) intermediate->product H3O+, Δ (e.g., 10% aq. H2SO4)

Caption: Synthesis of the key intermediate, Tetrahydro-4H-thiopyran-4-one.

Expertise & Causality: The choice of a strong base like sodium hydride (NaH) or sodium methoxide (NaOMe) is critical for deprotonating the α-carbon to initiate the intramolecular cyclization.[6] The subsequent acidic workup and heating efficiently hydrolyze the ester and drive the decarboxylation of the resulting β-keto acid to yield the desired ketone.[5] This two-step, one-pot procedure is highly effective for producing the thiopyranone core on a large scale.[4]

Step 2: α-Alkylation of Tetrahydro-4H-thiopyran-4-one

This step introduces the acetate side chain and is the most challenging phase of the synthesis. The primary competing side reaction is β-sulfur elimination, which is promoted by high temperatures and non-bulky bases.[3]

G cluster_main Alkylation vs. Elimination cluster_desired Desired SN2 Pathway cluster_side Side Reaction: β-Elimination ketone Tetrahydro-4H-thiopyran-4-one enolate Lithium Enolate ketone->enolate LDA, THF, -78 °C alkylation_product Methyl (tetrahydro-2H-thiopyran-4-yl)acetate enolate->alkylation_product 1. Methyl Bromoacetate 2. -78 °C to RT elimination_product Ring-Opened Byproducts enolate->elimination_product [High Temp or Non-Bulky Base]

Caption: The critical branch point between desired alkylation and β-elimination.

Trustworthiness through Protocol Control: To ensure the reaction proceeds via the desired SN2 pathway, kinetic control is essential. This is achieved by employing a strong, sterically hindered, non-nucleophilic base at very low temperatures. Lithium diisopropylamide (LDA) is the base of choice.[3]

Table 1: Comparison of Bases for Alkylation

BaseTypical TemperatureOutcomeRationale
LDA -78 °CHigh Yield of Alkylated Product Forms the kinetic enolate irreversibly and quickly at low temperature, minimizing elimination. Its bulkiness disfavors the elimination pathway.[3]
NaH 0 °C to RTSignificant β-EliminationA smaller, stronger base that can promote decomposition and elimination, especially at higher temperatures required for reaction.[3]
t-BuOK 0 °C to RTSignificant β-EliminationWhile bulky, it can establish equilibrium conditions, allowing the thermodynamic pathway (elimination) to compete.[3]
Step 3: Oxidation to the Sulfone

The final step involves the oxidation of the sulfide to the corresponding sulfone. This transformation is generally high-yielding and can be accomplished with a variety of oxidizing agents.

Table 2: Comparison of Oxidizing Agents

Oxidizing AgentSolventConditionsAdvantages & Considerations
m-CPBA DCM, Chloroform0 °C to RTHighly effective and often clean. Stoichiometry is key; excess reagent can lead to over-oxidation if other sensitive groups are present.[7]
Peracetic Acid Ethyl Acetate, DCMRT, OvernightA strong and cost-effective oxidant, suitable for large-scale synthesis.[7]
Hydrogen Peroxide (H₂O₂) Acetic Acid or with a metal catalystVariesA "green" oxidant, but often requires a catalyst (e.g., zinc compounds) or harsher conditions to be effective for this transformation.[8]
Davis's Oxaziridine DCM-78 °C to 0 °COffers high chemoselectivity, allowing for oxidation of the sulfur without affecting other sensitive functional groups. It is particularly useful for synthesizing the intermediate sulfoxide.[7][9]

The synthesis of the final sulfone from the sulfide is typically straightforward. Using two or more equivalents of an oxidant like m-CPBA ensures the complete conversion from the sulfide, through the intermediate sulfoxide, to the desired 1,1-dioxide product.[7]

Detailed Experimental Protocols

The following protocols are self-validating systems designed for reproducibility and high yield.

Protocol 1: Synthesis of Tetrahydro-4H-thiopyran-4-one[4]
  • Setup: To a dry, three-necked flask under an argon atmosphere, add sodium methoxide (1.05 eq.) and anhydrous THF.

  • Addition: Cool the suspension to 0 °C. Slowly add a solution of dimethyl 3,3'-thiodipropionate (1.0 eq.) in anhydrous THF via an addition funnel.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2-3 hours. Monitor the consumption of starting material by TLC.

  • Decarboxylation: Cool the reaction to room temperature and slowly add 10% aqueous sulfuric acid. Heat the biphasic mixture to reflux for 4-6 hours until gas evolution ceases.

  • Workup: Cool the mixture, separate the layers, and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or flash column chromatography to yield tetrahydro-4H-thiopyran-4-one as a clear oil.

Protocol 2: α-Alkylation with Methyl Bromoacetate[3]

G cluster_workflow Alkylation Workflow prep_lda 1. Prepare LDA Solution (Diisopropylamine + n-BuLi in THF) @ -78 °C, 30 min enolate_form 2. Form Enolate Add Ketone solution dropwise to LDA @ -78 °C, 1 hr prep_lda->enolate_form alkylation 3. Alkylate Add Methyl Bromoacetate dropwise @ -78 °C, 2-4 hrs enolate_form->alkylation quench 4. Quench Reaction Saturated aq. NH4Cl alkylation->quench extract 5. Extraction Ethyl Acetate quench->extract purify 6. Purification Flash Chromatography extract->purify

Caption: Experimental workflow for the optimized alkylation step.

  • LDA Preparation: In a dry flask under argon, prepare a solution of LDA by adding n-butyllithium (1.05 eq.) to a solution of diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C. Stir for 30 minutes.

  • Enolate Formation: Slowly add a solution of tetrahydro-4H-thiopyran-4-one (1.0 eq.) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.[3]

  • Alkylation: Add methyl bromoacetate (1.1 eq.) dropwise to the enolate solution, maintaining the temperature at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours.[3]

  • Workup: Quench the reaction by adding saturated aqueous ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Oxidation to this compound[7]
  • Setup: Dissolve methyl (tetrahydro-2H-thiopyran-4-yl)acetate (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add m-chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq.) portion-wise over 30 minutes, monitoring the internal temperature to keep it below 10 °C.

  • Reaction: Stir the reaction at room temperature overnight. Monitor by TLC until the starting material and intermediate sulfoxide are consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Stir vigorously until the excess peroxide is destroyed (test with starch-iodide paper).

  • Extraction: Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure title compound.

Conclusion

The synthesis of this compound is a multi-step process that hinges on the successful execution of two key transformations: the Dieckmann condensation to form the thiopyranone ring and a carefully controlled α-alkylation to install the acetate side chain. By understanding the mechanistic underpinnings, particularly the competing β-sulfur elimination pathway, and employing kinetically controlled conditions with reagents like LDA at low temperatures, researchers can reliably access the sulfide precursor. The final oxidation to the target sulfone is a robust and high-yielding step. The protocols and insights provided in this guide offer a validated framework for the efficient and scalable synthesis of this important chemical building block.

References

Physicochemical properties of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of specific functional groups can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. Sulfur-containing heterocycles, particularly cyclic sulfones, have emerged as valuable scaffolds in drug design.[1][2][3] The sulfone group (SO₂) is a powerful hydrogen bond acceptor and its high polarity can enhance aqueous solubility and metabolic stability, making it a desirable feature for optimizing drug-like properties.[4][5]

This guide provides a comprehensive technical overview of this compound, a molecule that combines the advantageous cyclic sulfone core with an ester functional group. We will delve into its core physicochemical properties, outlining the theoretical importance and providing detailed experimental protocols for their determination. This document is intended to serve as a practical resource for scientists engaged in drug discovery and development, enabling a thorough understanding of this compound's characteristics.

Molecular Structure and Core Properties

This compound is a saturated heterocyclic compound featuring a six-membered thiopyran ring where the sulfur atom is oxidized to a sulfone. An acetate methyl ester moiety is attached at the 4-position of the ring.

Caption: Chemical structure of this compound.

PropertyValueSource
Molecular Formula C₈H₁₄O₄S[6]
Molecular Weight 206.25 g/mol [6]
CAS Number 1419101-16-8[6]
SMILES COC(=O)CC1CCS(=O)(=O)CC1[6]

Lipophilicity: LogP & LogD

Scientific Context

Lipophilicity is a critical physicochemical parameter that dictates a molecule's ability to partition between an aqueous and a lipid environment.[7] It profoundly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[7] The partition coefficient (LogP) measures this property for a neutral compound, while the distribution coefficient (LogD) accounts for both neutral and ionized species at a specific pH.[8][9] For orally administered drugs, a balanced LogP value, typically between 1 and 5, is often targeted to ensure sufficient membrane permeability for absorption without compromising aqueous solubility.[7][8] The presence of the highly polar sulfone group in this compound is expected to decrease its lipophilicity, a feature that can be advantageous in preventing excessive sequestration in fatty tissues.[5]

Experimental Protocol: Shake-Flask Method for LogP Determination

This protocol outlines the universally accepted "shake-flask" method for determining the octanol-water partition coefficient.

start Tetrahydro-4H-thiopyran-4-one step1 Precursor Synthesis start->step1 e.g., Wittig-Horner step2 Oxidation step1->step2 m-CPBA or Oxone® step3 Esterification step2->step3 MeOH, H⁺ product Methyl (1,1-dioxidotetrahydro- 2H-thiopyran-4-yl)acetate step3->product

References

A Technical Guide to Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate: Identification, Characterization, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical overview of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate, a heterocyclic building block of increasing relevance in the field of medicinal chemistry, particularly in the development of novel therapeutic modalities such as targeted protein degraders. This guide is intended for researchers, chemists, and drug development professionals, offering detailed insights into its identification, characterization, synthesis, and strategic application.

Core Identification and Physicochemical Properties

This compound is a saturated heterocyclic compound featuring a sulfone group within a six-membered thiopyran ring and a methyl acetate substituent. The presence of the polar sulfone moiety significantly influences its physicochemical properties, rendering it a valuable scaffold in molecular design.

Chemical Identity
  • Compound Name: this compound

  • CAS Number: 1419101-16-8 [1][2]

  • Molecular Formula: C₈H₁₄O₄S[1][3]

  • Molecular Weight: 206.26 g/mol [3]

  • Chemical Structure:

    Caption: 2D Structure of this compound.

Physicochemical Data Summary

While comprehensive experimental data for this specific building block is not widely published, the following table summarizes key identifiers and computed properties. Researchers are advised to confirm purity and identity upon acquisition.[4]

PropertyValueSource(s)
CAS Number 1419101-16-8[1][3]
Molecular Formula C₈H₁₄O₄S[1][3]
Molecular Weight 206.26[3]
SMILES COC(=O)CC1CCS(=O)(=O)CC1[1]
Appearance Solid (typical)[4]
Purity Typically >97% (as supplied)[1]

Synthesis and Spectroscopic Characterization

The synthesis of this compound is not prominently detailed in peer-reviewed literature, which is common for specialized chemical building blocks. However, a logical and efficient synthetic route can be devised based on established organosulfur chemistry.

Proposed Synthetic Workflow

A plausible synthetic pathway involves a multi-step process starting from readily available precursors. The core strategy is to first construct the substituted thiopyran ring, followed by oxidation to the sulfone.

Caption: Proposed synthetic workflow for the target compound.

Protocol Explanation:

  • Alkene Formation: The synthesis begins with the olefination of tetrahydro-4H-thiopyran-4-one. A Horner-Wadsworth-Emmons reaction with a phosphonate reagent like triethyl phosphonoacetate is a reliable method to introduce the acetate side chain, forming an exocyclic double bond.

  • Saturation: The resulting unsaturated ester, Methyl (tetrahydro-2H-thiopyran-4-ylidene)acetate, is then reduced. Catalytic hydrogenation using palladium on carbon (Pd/C) is a standard and effective method for saturating the double bond without affecting the thioether.

  • Oxidation: The final and critical step is the oxidation of the thioether to a sulfone. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or an inorganic oxidant like Oxone®. The use of at least two equivalents of the oxidant ensures complete conversion to the sulfone (1,1-dioxide).

Analytical Characterization Protocol

As this compound is often supplied without extensive analytical data, in-house validation is crucial.[4] The following protocols outline the expected results for standard analytical techniques used for structural confirmation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the carbon skeleton and proton environment.

  • Methodology:

    • Dissolve ~5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Acquire 2D spectra (COSY, HSQC) to aid in assignment.

  • Expected ¹H NMR Spectral Features:

    • Singlet (~3.7 ppm, 3H): Corresponds to the methyl ester (-OCH₃) protons.

    • Multiplets (~3.0-3.3 ppm, 4H): These signals arise from the four protons on the carbons adjacent to the sulfone group (positions 2 and 6). The electron-withdrawing sulfone deshields these protons significantly.

    • Multiplet (~2.0-2.4 ppm, 1H): The proton at the 4-position (methine proton).

    • Multiplets (~1.8-2.2 ppm, 4H): Protons on the carbons at positions 3 and 5.

    • Doubtlet (~2.5 ppm, 2H): Protons of the methylene group adjacent to the carbonyl (-CH₂CO₂Me).

  • Expected ¹³C NMR Spectral Features:

    • Carbonyl Carbon (~172 ppm): From the methyl ester.

    • Carbons Adjacent to Sulfone (~50-55 ppm): C2 and C6 of the thiopyran ring.

    • Methyl Ester Carbon (~52 ppm): The -OCH₃ carbon.

    • Other Ring Carbons (~25-40 ppm): C3, C4, C5, and the side-chain methylene carbon.

B. Infrared (IR) Spectroscopy

  • Objective: To identify key functional groups.

  • Methodology:

    • Acquire the spectrum using an ATR-FTIR spectrometer.

  • Expected Absorption Bands:

    • ~1730-1740 cm⁻¹ (Strong): C=O stretch of the ester.

    • ~1280-1310 cm⁻¹ and ~1120-1150 cm⁻¹ (Strong): Asymmetric and symmetric SO₂ stretching vibrations, characteristic of the sulfone group.

    • ~2850-2960 cm⁻¹ (Medium): C-H stretching of the aliphatic ring and side chain.

C. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and fragmentation pattern.

  • Methodology:

    • Use a technique like Electrospray Ionization (ESI) coupled with a time-of-flight (TOF) or quadrupole mass analyzer for high-resolution mass data.

  • Expected Results:

    • [M+H]⁺: 207.0634 (Calculated for C₈H₁₅O₄S⁺)

    • [M+Na]⁺: 229.0454 (Calculated for C₈H₁₄O₄SNa⁺)

    • Key fragmentation may involve the loss of the methoxy group (-OCH₃) or the entire methyl acetate side chain.

Application in Drug Discovery: A Scaffold for Targeted Protein Degradation

The primary utility of this compound lies in its role as a building block for Proteolysis-Targeting Chimeras (PROTACs).[5] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[6][7]

Role of the Sulfone Heterocycle in PROTAC Design

The tetrahydrothiopyran-1,1-dioxide scaffold offers several advantages in the design of PROTACs and other complex bioactive molecules:

  • Improved Physicochemical Properties: The polar sulfone group can enhance aqueous solubility and modulate lipophilicity. This is critical for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.

  • Metabolic Stability: The sulfone group is generally resistant to metabolic degradation, which can improve the half-life of a compound.

  • Vectorial Properties: As part of a PROTAC linker, the rigid, chair-like conformation of the thiopyran ring and the defined hydrogen bond accepting capability of the sulfone oxygens can help to correctly orient the two ends of the molecule (the warhead and the E3 ligase ligand). This precise spatial arrangement is crucial for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[8]

  • Synthetic Handle: The methyl acetate group provides a versatile point for chemical modification, allowing for the attachment of linkers or other pharmacophoric elements through amide bond formation (after hydrolysis to the carboxylic acid) or other coupling chemistries.

Caption: Conceptual role in PROTAC architecture.

Conclusion and Future Outlook

This compound is more than a simple chemical reagent; it is an enabling tool for modern medicinal chemistry. Its unique combination of a stable, polar heterocyclic core and a modifiable side chain makes it a valuable asset for constructing sophisticated molecules like PROTACs. While detailed characterization data is not yet widely disseminated in academic literature, the protocols and expected outcomes described in this guide provide a solid framework for its validation and use. As the field of targeted protein degradation continues to expand, the strategic deployment of such well-designed building blocks will be paramount to the discovery of the next generation of therapeutics.

References

An In-Depth Technical Guide to the Structure Elucidation of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive walkthrough of the analytical methodologies and deductive processes required for the definitive structure elucidation of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate, a compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the logical framework behind spectroscopic analysis and interpretation.

Introduction

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. The arrangement of atoms and functional groups dictates a compound's physical, chemical, and biological properties. This compound (Molecular Formula: C8H14O4S, Molecular Weight: 206.25 g/mol )[1] presents an interesting case for structure elucidation, incorporating a saturated heterocyclic sulfone ring and a methyl ester side chain. Understanding the interplay of these functional groups is critical for predicting its reactivity, potential biological targets, and metabolic fate.

This guide will detail a systematic approach to confirming the structure of this molecule, beginning with a plausible synthetic route and culminating in a multi-faceted analysis of its spectroscopic data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Synthesis of this compound

A robust synthesis is the first step in obtaining a pure sample for analysis. A plausible and efficient route to the target compound involves a two-step process starting from commercially available materials.

Diagram of the Synthetic Pathway

Synthetic Pathway Synthetic Pathway for this compound cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Oxidation Dimethyl 3,3'-thiodipropionate Dimethyl 3,3'-thiodipropionate Methyl (tetrahydro-2H-thiopyran-4-yl)acetate Methyl (tetrahydro-2H-thiopyran-4-yl)acetate Dimethyl 3,3'-thiodipropionate->Methyl (tetrahydro-2H-thiopyran-4-yl)acetate 1. NaH, THF 2. H3O+ (decarboxylation) This compound This compound Methyl (tetrahydro-2H-thiopyran-4-yl)acetate->this compound m-CPBA, DCM

Caption: A two-step synthesis of the target compound.

Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl (tetrahydro-2H-thiopyran-4-yl)acetate

This procedure is adapted from a similar synthesis of a thiopyranone precursor.[1]

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of nitrogen, add dimethyl 3,3'-thiodipropionate (1 equivalent) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2 hours to drive the Dieckmann condensation.

  • Cool the reaction mixture to 0 °C and carefully quench with aqueous hydrochloric acid (1 M) until the pH is acidic.

  • Heat the mixture to reflux for 4 hours to effect decarboxylation.

  • After cooling, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl (tetrahydro-2H-thiopyran-4-yl)acetate.

Step 2: Oxidation to this compound

The oxidation of the thioether to the sulfone is a critical step.[2][3][4]

  • Dissolve Methyl (tetrahydro-2H-thiopyran-4-yl)acetate (1 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) portion-wise, maintaining the temperature below 5 °C. The use of a slight excess of the oxidizing agent ensures complete conversion to the sulfone.[3][4]

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous sodium sulfite, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the final product, this compound.

Spectroscopic Data and Structure Elucidation

The following sections present the predicted spectroscopic data for this compound and a detailed interpretation leading to its structural confirmation.

Mass Spectrometry (MS)

Predicted Data:

m/zRelative Intensity (%)Proposed Fragment
20615[M]+•
17540[M - OCH3]+
147100[M - COOCH3]+
13360[M - CH2COOCH3]+
8175[C5H9S]+•
5550[C4H7]+

Interpretation:

The molecular ion peak at m/z 206 is consistent with the molecular weight of the target compound. The fragmentation pattern provides key structural information:

  • Loss of 31 Da (m/z 175): This corresponds to the loss of a methoxy radical (•OCH3) from the ester functionality.

  • Loss of 59 Da (m/z 147): This significant peak represents the loss of the carbomethoxy group (•COOCH3), a common fragmentation for methyl esters. This is the base peak, indicating the stability of the resulting cation.

  • Loss of 73 Da (m/z 133): This corresponds to the cleavage of the bond between the thiopyran ring and the acetate side chain, losing a •CH2COOCH3 radical.

  • Fragment at m/z 81: This fragment likely arises from the cleavage of the acetate side chain followed by fragmentation of the sulfone ring, possibly representing a stable sulfur-containing cation.

  • Fragment at m/z 55: A common fragment in cyclic systems, likely corresponding to a C4H7+ fragment.

Infrared (IR) Spectroscopy

Predicted Data:

Wavenumber (cm⁻¹)IntensityAssignment
2950-2850MediumC-H stretching (aliphatic)
1735StrongC=O stretching (ester)
1310StrongSO2 asymmetric stretching
1120StrongSO2 symmetric stretching
1250-1150StrongC-O stretching (ester)

Interpretation:

The IR spectrum provides clear evidence for the key functional groups:

  • A strong absorption at 1735 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of a saturated ester.[5]

  • Two strong bands at approximately 1310 cm⁻¹ and 1120 cm⁻¹ are indicative of the asymmetric and symmetric stretching vibrations of the sulfone (SO2) group, respectively.

  • The presence of strong C-O stretching bands between 1250-1150 cm⁻¹ further supports the ester functionality.

  • The absorptions in the 2950-2850 cm⁻¹ region are due to the C-H stretching of the aliphatic ring and side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
3.68s3H-O-CH
3.10 - 3.00m4H-CH ₂-SO₂-CH
2.35d2H7.0CH ₂-COOCH₃
2.20 - 2.10m2H-CH ₂-CH
1.95 - 1.85m1H-CH

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
172.5C =O
55.0O-C H₃
52.0C H₂-SO₂
40.0C H₂-COOCH₃
35.0C H
28.0C H₂-CH
Structure Elucidation using 2D NMR

To unambiguously assign all proton and carbon signals and confirm the connectivity, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable.

Structure Elucidation Workflow Structure Elucidation Workflow cluster_data Spectroscopic Data Acquisition cluster_interpretation Data Interpretation and Structure Assembly 1D_NMR 1H & 13C NMR Func_Groups Identify Functional Groups (IR, 13C NMR) 1D_NMR->Func_Groups 2D_NMR COSY & HSQC MS Mass Spectrometry Mol_Formula Determine Molecular Formula & Weight (MS) MS->Mol_Formula IR Infrared Spectroscopy IR->Func_Groups Assemble Assemble Fragments Func_Groups->Assemble Mol_Formula->Assemble H_Connectivity Establish Proton Connectivity (COSY) H_Connectivity->Assemble C_H_Attachment Assign Protonated Carbons (HSQC) C_H_Attachment->Assemble Final_Structure Confirmed Structure Assemble->Final_Structure COSY COSY COSY->H_Connectivity HSQC HSQC HSQC->C_H_Attachment

Caption: A workflow for structure elucidation using multiple spectroscopic techniques.

¹H NMR Interpretation:

  • The singlet at 3.68 ppm integrating to 3H is characteristic of the methyl ester protons (O-CH ₃).

  • The multiplet between 3.10 - 3.00 ppm integrating to 4H is assigned to the two methylene groups adjacent to the electron-withdrawing sulfone group (CH ₂-SO₂-CH ₂). The deshielding effect of the sulfone is clearly observed here.

  • The doublet at 2.35 ppm integrating to 2H is assigned to the methylene group of the acetate side chain (CH ₂-COOCH₃). The coupling (J = 7.0 Hz) indicates it is adjacent to a methine proton.

  • The multiplet between 2.20 - 2.10 ppm integrating to 2H corresponds to the other methylene group in the thiopyran ring.

  • The multiplet between 1.95 - 1.85 ppm integrating to 1H is the methine proton at the 4-position of the ring (CH ).

¹³C NMR Interpretation:

  • The signal at 172.5 ppm is characteristic of a carbonyl carbon in an ester.

  • The peak at 55.0 ppm corresponds to the methyl carbon of the ester.

  • The signal at 52.0 ppm is assigned to the carbons directly bonded to the sulfone group.

  • The remaining aliphatic carbons of the ring and the side chain appear at 40.0 ppm , 35.0 ppm , and 28.0 ppm .

COSY Interpretation:

A COSY spectrum would reveal the following key correlations, confirming the proton connectivity within the molecule:

  • A cross-peak between the methine proton multiplet (1.95 - 1.85 ppm) and the acetate methylene doublet (2.35 ppm).

  • Cross-peaks between the methine proton multiplet (1.95 - 1.85 ppm) and the ring methylene multiplet (2.20 - 2.10 ppm).

  • Cross-peaks between the two different ring methylene groups.

HSQC Interpretation:

An HSQC spectrum directly correlates each proton signal to the carbon to which it is attached:

  • The singlet at 3.68 ppm would correlate with the carbon at 55.0 ppm.

  • The multiplet at 3.10 - 3.00 ppm would correlate with the carbon at 52.0 ppm.

  • The doublet at 2.35 ppm would correlate with the carbon at 40.0 ppm.

  • The multiplet at 2.20 - 2.10 ppm would correlate with the carbon at 28.0 ppm.

  • The multiplet at 1.95 - 1.85 ppm would correlate with the carbon at 35.0 ppm.

Conclusion

The synergistic application of Mass Spectrometry, Infrared Spectroscopy, and both 1D and 2D Nuclear Magnetic Resonance Spectroscopy provides a comprehensive and unambiguous elucidation of the structure of this compound. The logical deduction from the combined spectroscopic data, supported by a plausible synthetic route, confirms the connectivity and functional group arrangement within the molecule. This systematic approach exemplifies the rigorous process required for the structural characterization of novel compounds in the pharmaceutical and chemical sciences.

References

A Comprehensive Spectroscopic and Structural Elucidation Guide: Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed spectroscopic analysis of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate (CAS: 1419101-16-8). In the absence of publicly available experimental spectra, this document leverages advanced prediction algorithms and foundational spectroscopic principles to present a robust theoretical characterization. It serves as an essential reference for researchers, offering predicted Nuclear Magnetic Resonance (NMR), theoretical Infrared (IR), and anticipated Mass Spectrometry (MS) data. The methodologies, predicted data, and detailed interpretations herein provide a comprehensive spectroscopic fingerprint for the unequivocal identification and structural verification of the title compound.

Molecular Structure and Functional Group Analysis

This compound is a bifunctional molecule with a molecular formula of C₈H₁₄O₄S and a molecular weight of 206.25 g/mol . Its structure is characterized by two key functional groups: a saturated six-membered heterocyclic sulfone (thiane 1,1-dioxide) and a methyl ester side chain attached at the C4 position.

The sulfone group is a powerful electron-withdrawing moiety, which significantly influences the electronic environment of the entire ring system. This effect is critical for interpreting the chemical shifts in NMR spectroscopy and understanding the molecule's overall polarity. The methyl ester group provides characteristic signals in all forms of spectroscopy, acting as a clear diagnostic handle.

A logical atom-numbering system is essential for unambiguous spectral assignments. The following diagram illustrates the molecular structure with IUPAC-consistent numbering, which will be used throughout this guide.

Molecular_Structure S S O1 O S->O1 O 1 O2 O S->O2 O 1 C2 C2 S->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C7 C4->C7 C6 C6 C5->C6 C6->S O3 O C7->O3 O O4 O C7->O4 O C8 C-Me O4->C8 CH₃ inv1 inv2 inv3 inv4

Figure 1: Molecular structure of this compound with atom numbering for spectral assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

While experimental data is not publicly cataloged, NMR spectra can be reliably predicted using computational methods such as those employing HOSE codes, machine learning, and neural networks.[1][2][3] The following predictions are based on these established algorithms, assuming standard acquisition conditions (400 MHz for ¹H, 100 MHz for ¹³C, in CDCl₃ solvent with TMS as an internal standard).

Experimental Protocol (Standard)
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Instrument: A 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Acquire data using a standard pulse program. Key parameters include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

  • ¹³C NMR Acquisition: Acquire data using a proton-decoupled pulse program. A larger number of scans (e.g., 1024) is typically required due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing sulfone group will cause protons on the heterocyclic ring, particularly those at C2 and C6, to be shifted downfield.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.70Singlet (s)3HMethoxy protons (-OCH₃)
~ 3.00 - 3.20Multiplet (m)4HRing protons at C2 and C6 (axial & equatorial)
~ 2.35Doublet (d)2HMethylene protons (-CH₂-COO)
~ 2.10 - 2.30Multiplet (m)3HRing protons at C3, C5 (axial) & C4 (methine)
~ 1.90 - 2.05Multiplet (m)2HRing protons at C3 and C5 (equatorial)

Interpretation:

  • Methoxy Group (-OCH₃): A sharp singlet integrating to three protons is expected around 3.70 ppm, a characteristic chemical shift for methyl esters.

  • Ring Protons (C2/C6): The protons adjacent to the sulfone group are the most deshielded on the ring and are anticipated to appear as a complex multiplet between 3.00 and 3.20 ppm.

  • Acetate Methylene (-CH₂-): The two protons on the carbon alpha to the carbonyl group are expected to appear as a doublet around 2.35 ppm, coupled to the methine proton at C4.

  • Ring Protons (C3/C4/C5): The remaining five protons on the thiopyran ring will produce a series of complex, overlapping multiplets in the upfield region of the spectrum.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom.

Predicted Chemical Shift (δ, ppm)Assignment
~ 172.5Ester Carbonyl (C=O)
~ 52.0Methoxy Carbon (-OCH₃)
~ 51.5Ring Carbons (C2 & C6)
~ 40.5Acetate Methylene (α-Carbon)
~ 34.0Ring Carbon (C4)
~ 28.0Ring Carbons (C3 & C5)

Interpretation:

  • Carbonyl Carbon: The ester carbonyl carbon is the most downfield signal, expected around 172.5 ppm.

  • Ring Carbons (C2/C6): The carbons directly bonded to the sulfur atom are deshielded and predicted to appear near 51.5 ppm.

  • Methoxy Carbon: The carbon of the -OCH₃ group is expected at approximately 52.0 ppm.

  • Aliphatic Carbons: The remaining carbons of the ring and side chain (C3, C4, C5, and the α-carbon) are expected in the 28-41 ppm range.

Theoretical Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying functional groups. The theoretical spectrum for this molecule is dominated by strong absorptions from the sulfone and ester moieties.[4]

Experimental Protocol (Standard)
  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: A small amount of the neat compound is placed on the ATR crystal. The spectrum is typically recorded from 4000 to 400 cm⁻¹, averaging 16 or 32 scans for a good signal-to-noise ratio.

Expected Characteristic Absorption Bands
Frequency Range (cm⁻¹)IntensityVibrational ModeFunctional Group
2950-2850MediumC-H StretchAliphatic (Ring & Side Chain)
~ 1740StrongC=O StretchEster
~ 1320StrongS=O Asymmetric StretchSulfone
~ 1250StrongC-O StretchEster
~ 1140StrongS=O Symmetric StretchSulfone

Interpretation: The IR spectrum provides a clear and unambiguous confirmation of the key functional groups.

  • Sulfone Group: Two very strong and sharp absorption bands are the hallmark of a sulfone. The asymmetric stretch is expected around 1320 cm⁻¹, while the symmetric stretch should appear near 1140 cm⁻¹.[5][6]

  • Ester Group: A strong, sharp peak around 1740 cm⁻¹ is characteristic of the carbonyl (C=O) stretch in a saturated ester. An additional strong band for the C-O single bond stretch will be present in the 1300-1200 cm⁻¹ region.

  • Aliphatic C-H: Medium intensity bands between 2950 and 2850 cm⁻¹ will confirm the presence of the sp³-hybridized C-H bonds in the structure.

Mass Spectrometry (MS) and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural fragments of a molecule. The analysis below predicts the fragmentation pattern under Electron Ionization (EI) conditions.

Experimental Protocol (Standard)
  • Instrument: A mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC) for sample introduction.

  • Ionization: The standard electron energy used is 70 eV.

  • Analysis: The instrument scans a mass-to-charge (m/z) range, for example, from 40 to 300 amu.

Predicted Fragmentation Pathway

The molecular ion (M⁺˙) is the intact molecule with one electron removed. For this compound, the molecular ion peak would appear at m/z = 206 . The fragmentation of this ion is driven by the cleavage of the weakest bonds and the formation of stable fragments.[7][8]

Key Fragmentation Steps:

  • Alpha-Cleavage at the Ester: The most common fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃), leading to a stable acylium ion.[9]

    • [C₈H₁₄O₄S]⁺˙ (m/z 206) → [C₇H₁₁O₃S]⁺ (m/z 175) + •OCH₃

  • Loss of the Acetate Side Chain: Cleavage of the bond between the ring and the side chain results in the loss of a neutral CH₂COOCH₃ fragment.

    • [C₈H₁₄O₄S]⁺˙ (m/z 206) → [C₅H₉O₂S]⁺ (m/z 145) + CH₂COOCH₃

  • Loss of Sulfur Dioxide: Sulfones can undergo fragmentation by eliminating sulfur dioxide (SO₂), a stable neutral molecule. This often occurs after initial ring opening.

    • [C₅H₉O₂S]⁺ (m/z 145) → [C₅H₉]⁺ (m/z 69) + SO₂

The following diagram visualizes the primary proposed fragmentation pathway.

Fragmentation_Pathway M [M]⁺˙ m/z = 206 F175 [M - •OCH₃]⁺ m/z = 175 M->F175 - •OCH₃ F145 [M - CH₂COOCH₃]⁺ m/z = 145 M->F145 - CH₂COOCH₃ F69 [C₅H₉]⁺ m/z = 69 F145->F69 - SO₂

Figure 2: Proposed primary fragmentation pathway for this compound under EI-MS conditions.

Conclusion

This guide presents a comprehensive, albeit theoretical, spectroscopic characterization of this compound. The predicted ¹H and ¹³C NMR chemical shifts, key IR absorption frequencies, and plausible mass spectral fragmentation patterns provide a robust analytical framework. The strong electron-withdrawing nature of the sulfone group and the distinct signals from the methyl ester moiety create a unique spectroscopic fingerprint. This document serves as a valuable predictive reference for researchers engaged in the synthesis, purification, or analysis of this compound, enabling its confident identification and structural confirmation.

References

The Thiopyran Scaffold: A Journey from Chemical Curiosity to Medicinal Mainstay

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and History of Thiopyran Derivatives in Medicinal Chemistry

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds is a cornerstone of therapeutic innovation. Among the myriad of heterocyclic compounds, the thiopyran ring system—a six-membered heterocycle containing a sulfur atom—has carved a significant niche in medicinal chemistry.[1][2] This guide delves into the discovery and historical development of thiopyran derivatives, tracing their path from fundamental synthetic curiosities to a versatile and potent class of pharmacologically active agents.

The Genesis of a Scaffold: Early Synthesis and Structural Elucidation

The story of thiopyran derivatives in medicinal chemistry is intrinsically linked to the advancements in synthetic organic chemistry. The fundamental thiopyran skeleton, existing as 2H-thiopyran and 4H-thiopyran isomers, laid the groundwork for a vast array of derivatives.[1][2] Early synthetic efforts focused on the construction of this sulfur-containing ring. One of the most pivotal and enduring methods for synthesizing thiopyran derivatives has been the Hetero-Diels-Alder reaction.[3][4] This [4+2] cycloaddition reaction offers a straightforward and stereoselective pathway to these important six-membered heterocycles.[3][4]

The versatility of the Diels-Alder reaction and other synthetic methodologies, such as those involving precursors like thiophenol and thiosalicylic acids, allowed chemists to systematically introduce a wide range of substituents onto the thiopyran core.[2] This ability to readily create diverse chemical libraries was a critical step in unlocking the therapeutic potential of this scaffold.

Unveiling a Spectrum of Biological Activity: From Antimicrobials to Anticancer Agents

With a growing arsenal of synthetic thiopyran derivatives, the focus shifted towards exploring their biological properties. Initial investigations and subsequent extensive research have revealed a remarkable breadth of pharmacological activities, establishing thiopyrans as a "privileged" scaffold in drug discovery.[2][3]

A Broad-Spectrum Pharmacophore

Thiopyran derivatives have demonstrated a wide array of therapeutic applications, including:

  • Antimicrobial and Antifungal Properties: Many thiopyran analogs have exhibited significant activity against various bacterial and fungal strains.[2][5] For instance, certain derivatives have shown noteworthy antifungal activity against C. albicans.[2]

  • Anti-inflammatory Effects: The anti-inflammatory potential of thiopyran-containing compounds has been an area of active investigation.[3][6]

  • Antiviral Activity: The thiopyran core has been incorporated into molecules with the aim of combating viral infections.[2][4]

  • Anticancer Potential: A substantial body of research has focused on the anticancer properties of thiopyran derivatives.[2][7] These compounds have been shown to exhibit cytotoxicity against various cancer cell lines, including colon, breast, and HeLa cells.[2][8] Some derivatives have been found to act as inhibitors of key cellular targets like EGFR (Epidermal Growth Factor Receptor).[9][10]

  • Other Therapeutic Areas: The pharmacological reach of thiopyrans also extends to antidiabetic, antipsychotic, and antihyperplasia activities.[1][2]

This diverse range of biological activities underscores the remarkable versatility of the thiopyran scaffold and its ability to interact with a multitude of biological targets.

Key Synthetic Strategies: The Diels-Alder Reaction and Beyond

The hetero-Diels-Alder reaction stands as a cornerstone in the synthesis of thiopyran derivatives.[3][11][12] This powerful reaction allows for the efficient construction of the six-membered ring with a high degree of control over stereochemistry.

Experimental Protocol: A Generalized Hetero-Diels-Alder Reaction for Thiopyran Synthesis

  • Reactant Preparation: A suitable 1,3-diene and a thiocarbonyl compound (the dienophile) are selected.

  • Solvent and Catalyst: The reaction is typically carried out in an appropriate organic solvent. In some cases, a Lewis acid catalyst may be employed to enhance the reaction rate and selectivity.

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature for a designated period. Reaction progress is monitored by techniques such as thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the crude product is extracted. The final thiopyran derivative is purified using column chromatography or recrystallization.

Beyond the Diels-Alder reaction, a variety of other synthetic methods have been developed to access diverse thiopyran structures, including multi-component reactions that offer high efficiency and atom economy.[5]

Notable Thiopyran Derivatives in Drug Discovery and Development

While the journey from a promising scaffold to a marketed drug is long and arduous, several thiopyran derivatives have shown significant potential in preclinical and clinical studies.

One notable example is THIO (6-thio-dG) , a telomere-targeting agent that has received Orphan Drug Designation from the FDA for the treatment of small cell lung cancer (SCLC) and hepatocellular carcinoma (HCC).[13] THIO is designed to be recognized by telomerase, an enzyme present in the vast majority of human cancers, allowing it to disrupt telomere function and induce cancer cell death.[13]

Furthermore, numerous studies have reported the synthesis and evaluation of novel thiopyran-fused heterocycles with potent biological activities.[6][7] For example, thiopyrano[2,3-b]pyridines have been investigated for their anticancer properties.[7]

The Future of Thiopyran Derivatives in Medicinal Chemistry

The rich history and diverse biological activities of thiopyran derivatives position them as a continuing source of inspiration for medicinal chemists. The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action, will undoubtedly lead to the discovery of new and improved therapeutic agents based on this versatile scaffold. The ability to fine-tune the steric and electronic properties of the thiopyran ring through targeted substitutions will continue to be a powerful tool in the design of next-generation drugs.

Data Summary

Biological ActivityExamples of Investigated Thiopyran DerivativesKey Findings
Anticancer Thiopyran-pyrimidine derivatives, Bis-oxidized thiopyran derivativesInhibition of EGFR, induction of apoptosis, activity against various cancer cell lines.[9][10]
Antimicrobial Various substituted thiopyransActivity against Gram-positive and Gram-negative bacteria.[5][8]
Antifungal Tetrahydrothiopyran-4-onesPotent activity against C. albicans.[2]
Anti-inflammatory Thiopyran-fused heterocyclesDemonstrated anti-inflammatory potential in various assays.[3][6]
Telomere Targeting THIO (6-thio-dG)FDA Orphan Drug Designation for SCLC and HCC.[13]

Visualizations

Discovery_and_Development_of_Thiopyran_Derivatives Discovery and Development of Thiopyran Derivatives cluster_synthesis Synthesis & Discovery cluster_application Medicinal Chemistry Applications cluster_examples Therapeutic Potential Fundamental_Chemistry Fundamental Chemistry (2H- and 4H-Thiopyran) Synthetic_Methods Development of Synthetic Methods (e.g., Hetero-Diels-Alder) Fundamental_Chemistry->Synthetic_Methods Enables Chemical_Libraries Generation of Diverse Chemical Libraries Synthetic_Methods->Chemical_Libraries Leads to Biological_Screening Biological Screening Chemical_Libraries->Biological_Screening Input for Pharmacological_Activities Discovery of Broad Pharmacological Activities Biological_Screening->Pharmacological_Activities Reveals Lead_Compounds Identification of Lead Compounds Pharmacological_Activities->Lead_Compounds Guides Anticancer_Agents Anticancer Agents (e.g., EGFR inhibitors) Lead_Compounds->Anticancer_Agents Antimicrobial_Agents Antimicrobial Agents Lead_Compounds->Antimicrobial_Agents Anti_inflammatory_Agents Anti-inflammatory Agents Lead_Compounds->Anti_inflammatory_Agents Clinical_Candidates Clinical Candidates (e.g., THIO) Anticancer_Agents->Clinical_Candidates

Caption: Logical flow from the fundamental chemistry of thiopyrans to the development of clinical candidates.

Thiopyran_Pharmacological_Activities Pharmacological Activities of Thiopyran Derivatives Thiopyran_Core Thiopyran Core Scaffold Anticancer Anticancer Thiopyran_Core->Anticancer Antimicrobial Antimicrobial Thiopyran_Core->Antimicrobial Antifungal Antifungal Thiopyran_Core->Antifungal Anti_inflammatory Anti_inflammatory Thiopyran_Core->Anti_inflammatory Antiviral Antiviral Thiopyran_Core->Antiviral Antidiabetic Antidiabetic Thiopyran_Core->Antidiabetic Antipsychotic Antipsychotic Thiopyran_Core->Antipsychotic

Caption: Diverse pharmacological activities stemming from the central thiopyran scaffold.

References

An In-Depth Technical Guide to Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of medicinal chemistry is in constant evolution, with an ever-present demand for novel molecular scaffolds that offer unique physicochemical and pharmacological properties. Within this context, saturated heterocyclic systems play a pivotal role, providing three-dimensional diversity crucial for effective molecular recognition and interaction with biological targets. This guide focuses on a specific, yet increasingly relevant, scaffold: Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate. The incorporation of a sulfone group within the thiopyran ring imparts a unique set of characteristics, including enhanced polarity, metabolic stability, and hydrogen bond accepting capabilities, making it an attractive moiety for drug design. This document serves as a comprehensive technical resource, detailing the core identity, synthesis, and physicochemical properties of this compound, intended to empower researchers in their pursuit of innovative therapeutics.

Core Molecular Identification

A precise and unambiguous identification of a chemical entity is the foundation of scientific rigor. The following identifiers define this compound.

IdentifierValue
IUPAC Name Methyl 2-(1,1-dioxido-1λ⁶-thian-4-yl)acetate
InChIKey TYCVZSZJXWXEFW-UHFFFAOYSA-N
CAS Number 1419101-16-8[1]
Molecular Formula C₈H₁₄O₄S[1]
SMILES COC(=O)CC1CCS(=O)(=O)CC1[1]

Molecular Structure:

Caption: 2D representation of this compound.

Synthesis and Chemical Reactivity

The synthesis of this compound can be approached through a logical sequence of well-established organic transformations. A plausible synthetic route involves the initial construction of the thiopyranone core, followed by elaboration of the acetate side chain and subsequent oxidation of the sulfide to the sulfone.

Synthesis of the Tetrahydrothiopyranone Precursor

A common and efficient method for the synthesis of the tetrahydro-4H-thiopyran-4-one scaffold is the Dieckmann condensation of a dialkyl thiodipropionate.[2] This intramolecular cyclization is a robust method for forming five- and six-membered rings.

Workflow for Precursor Synthesis:

G cluster_0 Precursor Synthesis Dimethyl 3,3'-thiodipropionate Dimethyl 3,3'-thiodipropionate Dieckmann Condensation Dieckmann Condensation Dimethyl 3,3'-thiodipropionate->Dieckmann Condensation Base (e.g., NaH, NaOMe) Base (e.g., NaH, NaOMe) Base (e.g., NaH, NaOMe)->Dieckmann Condensation Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate Dieckmann Condensation->Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate

Caption: Synthesis of the key intermediate via Dieckmann condensation.

Experimental Protocol: Synthesis of Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate

This protocol is adapted from established procedures for Dieckmann condensations.[3]

  • Preparation: To a dry three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask and stir the suspension at room temperature.

  • Reactant Addition: Dissolve dimethyl 3,3'-thiodipropionate (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred sodium hydride suspension.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0°C and cautiously quench with a dilute acid (e.g., 2% HCl) until the pH is neutral (pH 6-7).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

Elaboration of the Acetate Side Chain and Oxidation

While a direct synthesis of the target molecule from a commercially available starting material is not readily found in the literature, a plausible multi-step synthesis can be proposed. This would likely involve the reduction of the ketone in a precursor such as ethyl 2-(4-oxotetrahydro-2H-thiopyran-3-yl)acetate, followed by conversion of the resulting alcohol to a leaving group, displacement to introduce a nitrile or a protected carboxylic acid, and finally hydrolysis and esterification, followed by oxidation of the sulfide.

A more direct, albeit hypothetical, route would involve the alkylation of a suitable enolate of tetrahydro-4H-thiopyran-4-one with a methyl haloacetate, followed by reduction and subsequent oxidation.

Given the available information, a definitive, step-by-step protocol for the direct synthesis of this compound is not available. However, the oxidation of the corresponding sulfide is a key transformation.

General Protocol for Sulfide Oxidation:

The oxidation of a thioether to a sulfone is a common and reliable transformation in organic synthesis.[4] Several reagents can be employed for this purpose.

  • Reagent Selection: Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®).

  • Procedure with m-CPBA:

    • Dissolve the sulfide precursor, Methyl (tetrahydro-2H-thiopyran-4-yl)acetate, in a suitable solvent such as dichloromethane (DCM).

    • Cool the solution to 0°C in an ice bath.

    • Add a solution of m-CPBA (approximately 2.2 equivalents for the full oxidation to the sulfone) in DCM dropwise.

    • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

    • Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Synthesis Workflow:

G cluster_1 Final Synthetic Step Methyl (tetrahydro-2H-thiopyran-4-yl)acetate Methyl (tetrahydro-2H-thiopyran-4-yl)acetate Oxidation Oxidation Methyl (tetrahydro-2H-thiopyran-4-yl)acetate->Oxidation Oxidizing Agent (e.g., m-CPBA) Oxidizing Agent (e.g., m-CPBA) Oxidizing Agent (e.g., m-CPBA)->Oxidation This compound This compound Oxidation->this compound

Caption: Final oxidation step to yield the target sulfone.

Physicochemical Properties and Characterization

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for development as a therapeutic agent.

Calculated Physicochemical Properties:

PropertyValueSource
Molecular Weight 206.25 g/mol [1]
LogP -0.6Calculated
Topological Polar Surface Area (TPSA) 64.6 ŲCalculated
Hydrogen Bond Acceptors 4Calculated
Hydrogen Bond Donors 0Calculated
Rotatable Bonds 3Calculated

Analytical Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the methylene protons of the acetate group, and a series of multiplets for the protons on the tetrahydrothiopyran ring. The protons adjacent to the sulfone group will be deshielded and appear at a lower field.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the ester at around 170 ppm, the methoxy carbon at around 52 ppm, and several signals in the aliphatic region for the carbons of the tetrahydrothiopyran ring. The carbons flanking the sulfone group will be shifted downfield.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group, the entire ester group, and cleavage of the thiopyran ring.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretching of the ester group (around 1730-1750 cm⁻¹) and the symmetric and asymmetric stretching of the S=O bonds of the sulfone group (around 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

Significance and Applications in Drug Discovery

The sulfone functional group is a key pharmacophore in a number of approved drugs and clinical candidates. Its presence can significantly impact a molecule's properties in a way that is beneficial for drug action. The tetrahydrothiopyran-1,1-dioxide scaffold, in particular, offers a rigid, non-planar structure that can be used to orient substituents in specific vectors in three-dimensional space, which is critical for optimizing interactions with protein binding sites.

The introduction of a sulfone group can:

  • Improve aqueous solubility: The polar nature of the sulfone group can enhance the solubility of a molecule, which is often a challenge in drug development.

  • Increase metabolic stability: The sulfone group is generally resistant to metabolic degradation, which can lead to a longer half-life in the body.

  • Act as a hydrogen bond acceptor: The oxygen atoms of the sulfone can participate in hydrogen bonding interactions with biological targets, potentially increasing binding affinity and selectivity.

While specific biological activities for this compound have not been reported, the parent scaffold is of significant interest in medicinal chemistry. Derivatives of tetrahydrothiopyran have been explored for a range of therapeutic applications. The title compound represents a valuable building block for the synthesis of more complex molecules for screening in various disease areas.

Conclusion

This compound is a molecule with significant potential as a scaffold and building block in modern drug discovery. Its well-defined structure, accessible synthetic pathways, and the desirable physicochemical properties imparted by the sulfone-containing heterocyclic ring make it an attractive starting point for the design of novel therapeutic agents. This guide has provided a comprehensive overview of its core identity, plausible synthetic strategies, and key properties to aid researchers in leveraging this valuable chemical entity in their scientific endeavors.

References

Molecular weight and formula of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate, a key building block in contemporary medicinal chemistry and drug development. The document delineates its fundamental chemical and physical properties, detailed synthesis protocols, and robust analytical methodologies for structural confirmation and purity assessment. Furthermore, it explores the compound's significant applications, particularly in the synthesis of targeted protein degraders and other complex therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking an authoritative resource on this versatile chemical entity.

Chemical Identity and Core Properties

This compound is a sulfone-containing heterocyclic compound. The presence of the sulfone group significantly influences its polarity, solubility, and metabolic stability, making it an attractive moiety in drug design. Its core chemical identity is established by its molecular formula, weight, and unique identifiers.

PropertyValueReference
Molecular Formula C8H14O4S[1][2]
Molecular Weight 206.26 g/mol [1]
CAS Number 1419101-16-8[1][2]
SMILES COC(=O)CC1CCS(=O)(=O)CC1[2]
Purity Typically ≥97%[1][2]
Physical Form Solid
Storage Room temperature[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common synthetic route originates from tetrahydro-4H-thiopyran-4-one, a readily available starting material. The causality behind this choice lies in the thiopyranone's versatile ketone functionality, which allows for the introduction of the acetate side chain, and the thioether, which can be readily oxidized to the desired sulfone.

Generalized Synthetic Workflow

The transformation involves two primary stages: the introduction of the acetate moiety and the oxidation of the sulfide to a sulfone.

G cluster_0 Stage 1: Side-chain Introduction cluster_1 Stage 2: Sulfide Oxidation A Tetrahydro-4H-thiopyran-4-one B Wittig or Horner-Wadsworth-Emmons Reaction A->B Reagents: Ylide or phosphonate ester C Intermediate: Methyl 2-(tetrahydro-2H-thiopyran-4-ylidene)acetate B->C D Catalytic Hydrogenation (e.g., H2/Pd-C) C->D Reduction of exocyclic double bond E Intermediate: Methyl (tetrahydro-2H-thiopyran-4-yl)acetate D->E F Oxidation (e.g., m-CPBA, Oxone®) E->F Oxidation of sulfide G Final Product: this compound F->G G A Methyl (1,1-dioxidotetrahydro- 2H-thiopyran-4-yl)acetate B Chemical Modification (e.g., Hydrolysis, Amidation) A->B C Functionalized Sulfone Linker B->C F Assembled PROTAC® Molecule C->F D Warhead for Protein of Interest D->F E E3 Ligase Ligand E->F

References

Methodological & Application

Synthesis of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Sulfone Scaffold in Modern Drug Discovery

The sulfone functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms, is a cornerstone in medicinal chemistry.[1] Its remarkable stability, capacity to act as a strong hydrogen bond acceptor, and ability to modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, make it a privileged scaffold in the design of novel therapeutics.[2] Cyclic sulfones, in particular, are integral components of a wide array of biologically active compounds, demonstrating activities ranging from antimicrobial and anti-inflammatory to anticancer and anti-HIV.[3][4] The rigid conformational constraint imposed by the cyclic structure often leads to enhanced binding affinity and selectivity for biological targets.

This application note provides a comprehensive guide to the synthesis of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate, a valuable building block for the elaboration of more complex pharmaceutical agents. The synthetic strategy detailed herein is a multi-step process commencing with the readily available tetrahydrothiopyran-4-one. The protocol is designed to be robust and reproducible, with in-process controls and detailed characterization at each stage to ensure the integrity of the final product.

Overall Synthetic Strategy: A Multi-Step Approach

The synthesis of the target compound is achieved through a logical four-step sequence, beginning with the oxidation of a sulfide to the corresponding sulfone. This is followed by a key carbon-carbon bond-forming reaction to introduce the acetate moiety, and subsequent transformations to yield the final saturated ester.

Synthetic_Pathway A Tetrahydrothiopyran-4-one B Tetrahydrothiopyran-4-one 1,1-dioxide A->B Oxidation D Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)(hydroxy)acetate B->D Reformatsky Reaction C Methyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-ylidene)acetate E This compound C->E Hydrogenation D->C Dehydration Dehydration_Hydrogenation D Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)(hydroxy)acetate C Methyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-ylidene)acetate D->C Acid-catalyzed Dehydration E This compound C->E Catalytic Hydrogenation (H₂, Pd/C)

References

The Strategic Integration of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate as a versatile building block in contemporary drug discovery. We delve into the strategic rationale for incorporating the tetrahydrothiopyran-1,1-dioxide motif into drug candidates, focusing on its favorable physicochemical properties that address key challenges in medicinal chemistry. This guide offers detailed synthetic protocols for the preparation and derivatization of this compound, alongside practical application notes for its use, particularly in the burgeoning field of targeted protein degradation.

Introduction: The Emerging Role of Saturated Heterocycles in Drug Design

The landscape of drug discovery is in a perpetual state of evolution, with a constant demand for novel molecular scaffolds that can confer improved pharmacological and pharmacokinetic properties to drug candidates. Saturated heterocyclic rings have emerged as a cornerstone in this endeavor, offering three-dimensional diversity that can enhance target engagement and optimize absorption, distribution, metabolism, and excretion (ADME) profiles. Among these, the tetrahydrothiopyran-1,1-dioxide scaffold has garnered significant attention. The sulfone group, a key feature of this ring system, is a potent hydrogen bond acceptor and is isosteric to the carbonyl group, enabling it to modulate molecular interactions and improve drug-like properties.[1] this compound, in particular, has been identified as a valuable building block, especially in the design of linkers for Proteolysis Targeting Chimeras (PROTACs).[2][3]

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins.[2] They are composed of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The nature of this linker is critical to the PROTAC's efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall physicochemical properties of the molecule.[4][5] The incorporation of rigid, polar moieties like the tetrahydrothiopyran-1,1-dioxide ring into the linker can enhance solubility and permeability, addressing the common challenge of poor bioavailability in these "beyond Rule of 5" molecules.[6]

Physicochemical Properties and Advantages in Drug Design

The strategic incorporation of the this compound moiety into drug candidates is underpinned by the advantageous physicochemical properties of the cyclic sulfone.

PropertyImplication in Drug DesignReference
Polarity The sulfone group is highly polar, which can significantly increase the aqueous solubility of a molecule. This is particularly beneficial for large and often lipophilic molecules like PROTACs.[1][7]
Hydrogen Bond Acceptor The two oxygen atoms of the sulfone act as strong hydrogen bond acceptors, enabling favorable interactions with biological targets and improving solubility in aqueous environments.[1][8]
Metabolic Stability The sulfone group is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life of the drug candidate.[7]
Rigidity The six-membered ring provides a degree of conformational constraint to the linker of a PROTAC, which can reduce the entropic penalty upon binding to the target protein and E3 ligase, thereby enhancing the stability of the ternary complex.[1][5]
Low Basicity Unlike some nitrogen-containing heterocycles, the sulfone moiety is not basic, which can help to avoid off-target effects related to interactions with acidic cellular components.[7]

Synthetic Protocols

The synthesis of this compound and its derivatives can be achieved through a series of well-established chemical transformations. The following protocols provide a general framework for its preparation and subsequent functionalization.

Protocol 1: Synthesis of this compound

This protocol outlines a two-step synthesis starting from the commercially available tetrahydrothiopyran-4-one.

Step 1: Oxidation of Tetrahydrothiopyran-4-one to Tetrahydrothiopyran-4-one 1,1-dioxide

The oxidation of the sulfide to the sulfone is a critical step and can be achieved using various oxidizing agents. A common and effective method involves the use of potassium peroxymonosulfate (Oxone®).

  • Materials:

    • Tetrahydrothiopyran-4-one

    • Potassium peroxymonosulfate (Oxone®)

    • Sodium bicarbonate

    • Acetonitrile

    • Water

    • Ethyl acetate

    • Saturated sodium chloride (brine)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve Tetrahydrothiopyran-4-one (1.0 eq) in a 3:2 mixture of acetonitrile and water.

    • Add sodium bicarbonate (sufficient to maintain a pH of 7-8) to the stirred solution.

    • Add Oxone® (2.2 eq) portion-wise over 1-2 hours at room temperature. Monitor the temperature, as the reaction is exothermic.

    • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield pure Tetrahydrothiopyran-4-one 1,1-dioxide.

Step 2: Wittig or Horner-Wadsworth-Emmons Reaction and Reduction

This step introduces the acetate moiety. A Horner-Wadsworth-Emmons reaction is often preferred for its higher E-selectivity and ease of purification.

  • Materials:

    • Tetrahydrothiopyran-4-one 1,1-dioxide (from Step 1)

    • Triethyl phosphonoacetate

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

    • Palladium on carbon (10%)

    • Methanol

    • Hydrogen gas supply

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0 °C and add triethyl phosphonoacetate (1.2 eq) dropwise. Stir for 30 minutes at 0 °C.

    • Add a solution of Tetrahydrothiopyran-4-one 1,1-dioxide (1.0 eq) in anhydrous THF dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting α,β-unsaturated ester by flash chromatography.

    • Dissolve the purified product in methanol and add 10% palladium on carbon.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or NMR).

    • Filter the reaction mixture through Celite® and concentrate the filtrate to obtain this compound.

G A Tetrahydrothiopyran-4-one B Oxidation (Oxone®) A->B C Tetrahydrothiopyran-4-one 1,1-dioxide B->C D Horner-Wadsworth-Emmons (Triethyl phosphonoacetate) C->D E Methyl (E)-(1,1-dioxidotetrahydro- 2H-thiopyran-4-ylidene)acetate D->E F Reduction (H₂, Pd/C) E->F G Methyl (1,1-dioxidotetrahydro- 2H-thiopyran-4-yl)acetate F->G

Caption: Synthetic workflow for this compound.

Protocol 2: Derivatization for PROTAC Synthesis

The ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a handle for conjugation to other components of a PROTAC.

  • Materials:

    • This compound

    • Lithium hydroxide or sodium hydroxide

    • Tetrahydrofuran (THF) or Methanol

    • Water

    • Hydrochloric acid (1M)

    • Ethyl acetate

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of THF (or methanol) and water.

    • Add an aqueous solution of lithium hydroxide (1.5 eq) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture to pH 2-3 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid.

The resulting carboxylic acid can then be coupled to an amine-functionalized E3 ligase ligand or a linker component using standard peptide coupling reagents such as HATU or HOBt/EDC.

Application in PROTAC Design: A Structural Perspective

The utility of this compound as a PROTAC linker component is best understood from a structural standpoint. The rigid six-membered ring can help to pre-organize the PROTAC into a conformation that is conducive to the formation of a stable ternary complex. This conformational rigidity can minimize the entropic penalty associated with binding to two proteins simultaneously, a key factor in achieving high degradation efficiency.

G cluster_0 PROTAC cluster_1 Target Protein cluster_2 E3 Ubiquitin Ligase A Target Protein Ligand B Linker with (1,1-dioxidotetrahydro- 2H-thiopyran-4-yl)acetate A->B D POI A->D Binds C E3 Ligase Ligand B->C E E3 Ligase C->E Binds

Caption: Role of the linker in forming the ternary complex.

The sulfone moiety, with its ability to act as a hydrogen bond acceptor, can also engage in favorable interactions with solvent or with residues on the surface of the target protein or E3 ligase, further stabilizing the ternary complex and enhancing the overall aqueous solubility of the PROTAC.

Conclusion

This compound is a valuable and versatile building block for modern drug discovery. Its unique combination of a rigid cyclic scaffold and a polar, metabolically stable sulfone group addresses several key challenges in medicinal chemistry, particularly in the design of PROTACs and other large, complex molecules. The synthetic protocols and application notes provided in this guide are intended to empower researchers to effectively utilize this promising scaffold in the development of novel therapeutics. As the demand for innovative drug candidates with improved physicochemical and pharmacokinetic properties continues to grow, the strategic application of building blocks like this compound will undoubtedly play an increasingly important role.

References

Application Notes and Protocols: Incorporating the Thiopyran Sulfone Moiety into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiopyran Sulfone Moiety as a Privileged Scaffold in Medicinal Chemistry

The incorporation of sulfur-containing heterocycles is a well-established strategy in drug discovery, with a significant number of FDA-approved drugs featuring these motifs. Among these, the thiopyran ring system, and specifically its oxidized form, the thiopyran sulfone, has emerged as a "privileged scaffold." This designation stems from its recurring presence in a variety of biologically active compounds spanning multiple therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.

The thiopyran sulfone moiety is not merely a passive structural component. Its unique physicochemical properties significantly influence the overall characteristics of a molecule. The sulfone group is a strong hydrogen bond acceptor and is highly polar, which can lead to improved aqueous solubility and metabolic stability of a drug candidate. These are critical parameters in optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential therapeutic agent. Furthermore, the rigid six-membered ring of the thiopyran can serve as a conformational constraint, locking a molecule into a bioactive conformation and thereby enhancing its potency and selectivity for its biological target.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the strategic incorporation of the thiopyran sulfone moiety into bioactive molecules. We will delve into the synthetic methodologies for constructing the thiopyran ring and its subsequent oxidation, provide detailed, step-by-step protocols for these transformations, and illustrate the application of this scaffold through a case study of a potent γ-secretase inhibitor.

Synthetic Strategies for the Thiopyran Sulfone Scaffold

The construction of the thiopyran sulfone core typically follows a two-stage process: the formation of the thiopyran ring followed by the oxidation of the sulfur atom.

Synthesis of the Thiopyran Ring: The Hetero-Diels-Alder Approach

The hetero-Diels-Alder reaction is a powerful and versatile method for the synthesis of six-membered heterocycles, including thiopyrans. This [4+2] cycloaddition reaction involves a conjugated diene and a dienophile containing a heteroatom. In the context of thiopyran synthesis, a thiocarbonyl compound, such as a thioketone, serves as the dienophile, reacting with a 1,3-diene to form the dihydrothiopyran ring.

The choice of diene and thioketone allows for the introduction of a wide range of substituents, providing a modular approach to building molecular complexity. The reaction can be promoted by thermal or Lewis acid-catalyzed conditions, with the latter often providing greater control over regioselectivity and stereoselectivity.

hetero_diels_alder cluster_reactants Reactants cluster_product Product diene 1,3-Diene plus + diene->plus thioketone Thioketone (Dienophile) arrow [4+2] Cycloaddition plus->thioketone product Dihydrothiopyran arrow->product

Caption: Hetero-Diels-Alder reaction for thiopyran synthesis.

Oxidation of the Thiopyran to a Thiopyran Sulfone

The oxidation of the sulfide in the thiopyran ring to a sulfone is a common and generally high-yielding transformation. This can be achieved using a variety of oxidizing agents. A common and effective reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds in a stepwise manner, with the initial oxidation yielding the corresponding sulfoxide, which is then further oxidized to the sulfone. By controlling the stoichiometry of the oxidizing agent, it is possible to selectively isolate the sulfoxide if desired. Other oxidizing agents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst, can also be employed.

oxidation_workflow Thiopyran Thiopyran Oxidation1 Oxidation (e.g., 1 eq. m-CPBA) Thiopyran->Oxidation1 Sulfoxide Thiopyran Sulfoxide Oxidation1->Sulfoxide Oxidation2 Oxidation (e.g., >1 eq. m-CPBA) Sulfoxide->Oxidation2 Sulfone Thiopyran Sulfone Oxidation2->Sulfone

Caption: Stepwise oxidation of a thiopyran to a thiopyran sulfone.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a model thiopyran, tetrahydrothiopyran-4-one, and its subsequent oxidation to the corresponding sulfone.

Protocol 1: Synthesis of Tetrahydrothiopyran-4-one

This protocol describes the synthesis of tetrahydrothiopyran-4-one via a Dieckmann condensation followed by decarboxylation.

Materials:

  • Dimethyl 3,3'-thiobispropanoate

  • Sodium methoxide

  • Tetrahydrofuran (THF), anhydrous

  • 10% Aqueous sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), dissolve dimethyl 3,3'-thiobispropanoate in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium methoxide portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Carefully quench the reaction by the slow addition of 10% aqueous H₂SO₄ until the solution is acidic (pH ~2).

  • Heat the mixture to reflux and maintain for 4-6 hours to effect decarboxylation. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude tetrahydrothiopyran-4-one can be purified by recrystallization from a suitable solvent such as diisopropyl ether.

Parameter Value
Starting Material Dimethyl 3,3'-thiobispropanoate
Key Reagents Sodium methoxide, H₂SO₄
Solvent THF
Reaction Time 12-16 h (condensation), 4-6 h (decarboxylation)
Temperature 0 °C to reflux
Typical Yield >75%
Protocol 2: Oxidation of Tetrahydrothiopyran-4-one to Tetrahydrothiopyran-4-one 1,1-dioxide

This protocol details the oxidation of tetrahydrothiopyran-4-one to its corresponding sulfone using m-CPBA.

Materials:

  • Tetrahydrothiopyran-4-one

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve tetrahydrothiopyran-4-one (1.0 eq) in DCM in a round-bottomed flask equipped with a magnetic stirrer.

  • In a separate flask, prepare a solution of m-CPBA (2.2 eq) in DCM.

  • Cool the solution of the thiopyran to 0 °C in an ice bath.

  • Add the m-CPBA solution dropwise to the stirred thiopyran solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting material and the intermediate sulfoxide are consumed.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of Na₂S₂O₃ to destroy any excess peroxide.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude tetrahydrothiopyran-4-one 1,1-dioxide can be purified by recrystallization or column chromatography on silica gel.

Parameter Value
Starting Material Tetrahydrothiopyran-4-one
Oxidizing Agent m-CPBA (~77%)
Stoichiometry 2.2 equivalents of m-CPBA
Solvent Dichloromethane (DCM)
Reaction Time 4-6 hours
Temperature 0 °C to room temperature
Work-up Quenching with Na₂S₂O₃, basic wash

Case Study: Thiopyran Sulfones as γ-Secretase Inhibitors

Alzheimer's disease is a neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. The enzyme γ-secretase is responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides. Therefore, inhibitors of γ-secretase are a promising therapeutic strategy for the treatment of Alzheimer's disease.

A class of potent γ-secretase inhibitors features a tricyclic sulfone core. The structure-activity relationship (SAR) studies of these compounds have revealed that the sulfone moiety is crucial for their biological activity.

sar_overview cluster_core Tricyclic Sulfone Core cluster_substituents Substituent Modifications cluster_activity Biological Activity core [Thiopyran Sulfone Ring System] activity γ-Secretase Inhibition core->activity Essential for Potency R1 R1 Group R1->activity Modulates Selectivity R2 R2 Group R2->activity Impacts Pharmacokinetics

Caption: Structure-Activity Relationship (SAR) of tricyclic sulfone γ-secretase inhibitors.

The sulfone group in these inhibitors acts as a key hydrogen bond acceptor, interacting with specific amino acid residues in the active site of γ-secretase. This interaction is critical for the high-affinity binding and potent inhibition of the enzyme. Furthermore, the rigid tricyclic scaffold, which is formed around the thiopyran sulfone ring, orients the substituents in a precise manner to optimize interactions with the enzyme's binding pocket.

The synthesis of these complex molecules often involves the initial construction of a thiopyran ring, followed by oxidation to the sulfone at a later stage in the synthetic sequence. The choice of substituents on the thiopyran ring is guided by SAR data to fine-tune the potency, selectivity, and pharmacokinetic properties of the final compound. For instance, modifications to the aryl groups attached to the tricyclic core can influence selectivity for γ-secretase over other proteases, such as Notch, thereby reducing potential side effects.

Conclusion and Future Perspectives

The thiopyran sulfone moiety is a versatile and valuable scaffold in modern drug discovery. Its favorable physicochemical properties and the synthetic accessibility of the thiopyran ring system make it an attractive component for the design of novel therapeutic agents. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the incorporation of this privileged scaffold into their own bioactive molecules. As our understanding of the biological roles of sulfone-containing molecules continues to grow, we can anticipate the development of even more innovative and effective therapeutics based on the thiopyran sulfone core.

Application Notes and Protocols for the Oxidation of Tetrahydrothiopyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Oxidation of the Tetrahydrothiopyran Core

The tetrahydrothiopyran (thiane) scaffold is a privileged heterocycle in medicinal chemistry and drug development. Its non-planar, saturated ring system allows for the precise spatial arrangement of substituents, influencing binding to biological targets. The sulfur atom within this ring system presents a key strategic opportunity for molecular modification through oxidation. The selective conversion of the sulfide to a sulfoxide (a chiral center) or a sulfone dramatically alters the molecule's physicochemical properties, including polarity, hydrogen bonding capacity, solubility, and metabolic stability.

This guide provides an in-depth exploration of the experimental procedures for the controlled oxidation of tetrahydrothiopyran derivatives. We will move beyond simple recipe-following, delving into the mechanistic rationale behind the choice of oxidant and reaction conditions. This document is intended for researchers, medicinal chemists, and process development scientists seeking to reliably and selectively synthesize tetrahydrothiopyran-1-oxides and tetrahydrothiopyran-1,1-dioxides.

Core Principles: Navigating the Oxidation States of Sulfur

The oxidation of a sulfide to a sulfoxide and subsequently to a sulfone represents a two-stage process. The primary challenge lies in achieving selectivity. Over-oxidation to the sulfone can be a significant side reaction when the sulfoxide is the desired product. Conversely, incomplete oxidation can lead to mixtures when the sulfone is the target. The choice of oxidant, stoichiometry, temperature, and solvent are the critical levers to control the reaction outcome.

dot graph "Oxidation_States" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial"];

S [label="Tetrahydrothiopyran\n(Sulfide)", pos="0,1.5!", fillcolor="#4285F4"]; SO [label="Tetrahydrothiopyran-1-oxide\n(Sulfoxide)", pos="3,1.5!", fillcolor="#FBBC05"]; SO2 [label="Tetrahydrothiopyran-1,1-dioxide\n(Sulfone)", pos="6,1.5!", fillcolor="#EA4335"];

S -- SO [label="[O]"]; SO -- SO2 [label="[O]"]; } dot Caption: Oxidation pathway of tetrahydrothiopyran.

Methodology I: Peroxy-Acid Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a widely used, electrophilic oxidant that is particularly effective for the oxidation of sulfides. Its reliability and ease of handling (as a relatively stable solid) make it a go-to reagent in many research laboratories.

Mechanistic Insight

The oxidation proceeds via a concerted mechanism, often referred to as the "butterfly" transition state, where the sulfur atom acts as the nucleophile, attacking the terminal oxygen of the peroxy acid. This mechanism ensures a clean transfer of a single oxygen atom.

  • Selective Oxidation to Sulfoxide: The sulfoxide product is less nucleophilic than the starting sulfide. Therefore, by using approximately one equivalent of m-CPBA at low temperatures, the reaction can often be stopped selectively at the sulfoxide stage.

  • Oxidation to Sulfone: To proceed to the sulfone, the less reactive sulfoxide must be oxidized. This typically requires an excess of m-CPBA (2.2 equivalents or more) and often more forcing conditions, such as elevated temperatures or longer reaction times.

Detailed Experimental Protocols

Protocol 1A: Selective Oxidation to Tetrahydrothiopyran-1-oxide

  • Dissolution: Dissolve the tetrahydrothiopyran derivative (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (DCM) or chloroform (CHCl₃), to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C using an ice-water bath. For sensitive substrates, temperatures of -20 °C or even -78 °C (dry ice/acetone bath) may be employed to minimize over-oxidation.

  • Reagent Addition: In a separate flask, dissolve m-CPBA (commercially available as ~77% pure, 1.1 eq) in the same solvent. Add this solution dropwise to the stirred solution of the sulfide over 15-30 minutes. The slow addition helps to control the reaction exotherm and maintain selectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The sulfoxide product should have a lower Rf value (be more polar) than the starting sulfide.

  • Quenching: Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to destroy any excess peroxide.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and saturated aqueous sodium chloride (brine). The bicarbonate wash is crucial for removing the meta-chlorobenzoic acid byproduct.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude sulfoxide.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 1B: Oxidation to Tetrahydrothiopyran-1,1-dioxide

  • Dissolution: Dissolve the tetrahydrothiopyran derivative (1.0 eq) in DCM or CHCl₃ (0.1 M).

  • Reagent Addition: Add m-CPBA (~77%, 2.2-2.5 eq) portion-wise to the stirred solution at room temperature. An initial cooling to 0 °C can be used to control the initial exotherm.

  • Reaction: Stir the reaction at room temperature or gently heat to reflux (e.g., 40 °C in DCM) to drive the reaction to completion. The oxidation of the sulfoxide intermediate is slower than the first oxidation.

  • Monitoring and Work-up: Monitor the reaction by TLC until the sulfoxide intermediate is consumed. The work-up procedure is identical to that described in Protocol 1A.

  • Purification: The sulfone product is typically more crystalline than the sulfoxide and may often be purified by recrystallization. Alternatively, flash column chromatography can be used.

Methodology II: Oxidation with Potassium Peroxymonosulfate (Oxone®)

Oxone® is a stable, inexpensive, and versatile triple salt (2KHSO₅·KHSO₄·K₂SO₄) where the active oxidant is potassium peroxymonosulfate (KHSO₅). It is particularly effective for the robust oxidation of sulfides to sulfones.

Mechanistic Insight

The oxidation mechanism with Oxone® is believed to involve the nucleophilic attack of the sulfur atom on one of the peroxide oxygens of the HSO₅⁻ anion. The reaction is typically performed in a biphasic system or in polar protic solvents like methanol/water or ethanol/water, which facilitate the dissolution of both the organic substrate and the inorganic oxidant.

  • Solvent-Dependent Selectivity: A key feature of Oxone® is that the reaction selectivity can often be controlled by the choice of solvent. In alcoholic solvents like ethanol, the reaction can often be stopped at the sulfoxide stage. In water, the reaction tends to proceed to the sulfone.[1]

  • Full Oxidation to Sulfone: For the synthesis of sulfones, Oxone® is a highly reliable reagent. Using at least 2 equivalents of KHSO₅ (i.e., 2 equivalents of the Oxone® triple salt, as KHSO₅ is the active component) in an aqueous or biphasic system ensures complete conversion.

Detailed Experimental Protocols

Protocol 2A: Selective Oxidation to Sulfoxide using Oxone® in Ethanol

  • Dissolution: Dissolve the tetrahydrothiopyran derivative (1.0 eq) in ethanol (0.1 M).

  • Reagent Solution: In a separate flask, dissolve Oxone® (1.1 eq) in water to create a saturated or near-saturated solution.

  • Reaction: Add the aqueous Oxone® solution to the stirred ethanolic solution of the sulfide at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3x).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography.

Protocol 2B: Robust Oxidation to Sulfone using Oxone® in Methanol/Water

  • Dissolution: Dissolve the tetrahydrothiopyran derivative (1.0 eq) in methanol (MeOH) to a concentration of 0.1-0.2 M in a round-bottom flask with vigorous stirring.

  • Reagent Addition: Add an aqueous solution of Oxone® (2.2 eq dissolved in a minimal amount of water) dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the resulting suspension vigorously at room temperature. The reaction is often complete within 1-4 hours. Gentle heating (40-50 °C) can be applied to accelerate the reaction if necessary.

  • Monitoring: Follow the disappearance of the starting material and sulfoxide intermediate by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting sulfone can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Methodology III: Hydrogen Peroxide (H₂O₂) Based Oxidation

Hydrogen peroxide is an attractive "green" oxidant as its only byproduct is water. However, its reactivity alone is often insufficient for the efficient oxidation of sulfides, and it is typically used in conjunction with a catalyst or an activating solvent.

Mechanistic Insight

The oxidation of sulfides by H₂O₂ is thought to involve the nucleophilic attack of the sulfur on a protonated or activated form of hydrogen peroxide.[2][3] In the presence of an acid catalyst (like acetic acid), peroxyacetic acid can be formed in situ, which is a more potent oxidant. The reaction proceeds via an electrophilic attack of the peroxide oxygen on the sulfur atom.[2]

Detailed Experimental Protocol

Protocol 3: Selective Oxidation to Sulfoxide using H₂O₂ in Acetic Acid [2]

  • Dissolution: Dissolve the tetrahydrothiopyran derivative (1.0 eq) in glacial acetic acid (to a concentration of ~1 M).

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Slowly add 30% aqueous hydrogen peroxide (1.1-1.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within several hours.

  • Quenching and Neutralization: Carefully pour the reaction mixture into a beaker of crushed ice and water. Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or solid sodium carbonate until effervescence ceases.

  • Extraction: Extract the product from the aqueous mixture using dichloromethane or ethyl acetate (3x).

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude sulfoxide by flash column chromatography.

Note on Sulfone Synthesis with H₂O₂: To synthesize the sulfone, an excess of hydrogen peroxide (~3 eq) and often a catalyst (e.g., a molybdenum or tungsten salt) are required, along with elevated temperatures.[4]

Methodology IV: Sodium Periodate (NaIO₄) for Selective Sulfoxide Synthesis

Sodium periodate is a mild and highly selective reagent for the oxidation of sulfides to sulfoxides. It is particularly useful when over-oxidation to the sulfone is a concern or when other sensitive functional groups are present in the molecule.

Mechanistic Insight

The oxidation mechanism involves a one-step electrophilic oxygen transfer from the periodate ion (IO₄⁻) to the sulfide.[5] The reaction proceeds through a polar, product-like transition state. The mildness of NaIO₄ generally prevents the further oxidation of the less nucleophilic sulfoxide product, leading to high selectivity.

Detailed Experimental Protocol

Protocol 4: Selective Oxidation to Sulfoxide with NaIO₄

  • Dissolution: Dissolve the tetrahydrothiopyran derivative (1.0 eq) in methanol (MeOH) or a mixture of MeOH and water (e.g., 1:1 v/v) to a concentration of 0.1 M.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add solid sodium periodate (NaIO₄, 1.1 eq) portion-wise to the stirred solution over 10-15 minutes. Alternatively, add a solution of NaIO₄ in water dropwise.

  • Reaction: Stir the reaction mixture at 0 °C to room temperature. The reaction typically forms a precipitate of sodium iodate (NaIO₃) as it proceeds.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (usually 2-6 hours).

  • Work-up: Filter the reaction mixture to remove the inorganic byproducts. Rinse the filter cake with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The residue will contain the product and some remaining salts. Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extraction and Purification: Separate the layers and extract the aqueous layer with the organic solvent (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude sulfoxide. Purify by column chromatography if necessary.

Summary of Oxidation Methods and Conditions

Oxidizing AgentEquivalents (for Sulfoxide)Equivalents (for Sulfone)Typical Solvent(s)TemperatureSelectivityKey Considerations
m-CPBA 1.0 - 1.22.2 - 2.5DCM, CHCl₃0 °C to RTGood to ExcellentByproduct removal necessary; can be forceful.
Oxone® 1.0 - 1.2> 2.2EtOH/H₂O (Sulfoxide)RT to 50 °CGood (Solvent-dependent)Inexpensive and robust; excellent for sulfones.
MeOH/H₂O (Sulfone)
H₂O₂ 1.1 - 1.5 (with acid)> 3.0 (with catalyst)Acetic Acid0 °C to RTGood"Green" oxidant; often requires activation or catalyst.
NaIO₄ 1.0 - 1.2Not recommendedMeOH, MeOH/H₂O0 °C to RTExcellentVery mild and selective for sulfoxides; heterogeneous.

Analytical Monitoring and Product Characterization

A self-validating protocol requires robust analytical methods to monitor reaction progress and confirm product identity and purity.

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Start [label="Start Reaction Mixture", pos="0,3!", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLC [label="TLC / LC-MS\n(Reaction Monitoring)", pos="3,3!", fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Work-up & Isolation", pos="6,3!", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Crude [label="Crude Product", pos="6,1.5!"]; Purification [label="Purification\n(Chromatography / Recrystallization)", pos="3,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; Pure [label="Pure Product", pos="3,0!"]; Characterization [label="Structural Characterization\n(NMR, IR, MS)", pos="0,0!", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> TLC [label="Aliquot"]; TLC -> Workup [label="Reaction Complete"]; Workup -> Crude; Crude -> Purification; Purification -> Pure; Pure -> Characterization; } dot Caption: General workflow for reaction monitoring and product analysis.

  • Thin Layer Chromatography (TLC): TLC is the most common method for monitoring reaction progress. The polarity of the compounds increases with the oxidation state: Sulfide (least polar) < Sulfoxide < Sulfone (most polar) . This results in a decrease in the Rf value on silica gel plates. A typical mobile phase would be a mixture of ethyl acetate and hexanes.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for structural confirmation.

    • ¹H NMR: Protons on the carbons adjacent to the sulfur (α-protons) are deshielded upon oxidation. The chemical shift of these protons will move downfield in the order: Sulfide < Sulfoxide < Sulfone.

    • ¹³C NMR: Similarly, the α-carbons experience a downfield shift upon oxidation.

  • Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for identifying the S=O and SO₂ groups.

    • Sulfoxides (S=O): Exhibit a strong, characteristic stretching absorption in the range of 1030-1070 cm⁻¹ .[6]

    • Sulfones (SO₂): Show two strong, characteristic stretching absorptions: an asymmetric stretch around 1280-1350 cm⁻¹ and a symmetric stretch around 1120-1180 cm⁻¹ .[6]

  • Mass Spectrometry (MS): Provides confirmation of the molecular weight. The mass of the sulfoxide will be the mass of the sulfide + 16 amu. The mass of the sulfone will be the mass of the sulfide + 32 amu.

Representative Spectral Data
Compound¹H NMR (α-protons)¹³C NMR (α-carbons)IR Stretch (cm⁻¹)
Tetrahydrothiopyran ~2.6-2.8 ppm~29-31 ppmN/A
Tetrahydrothiopyran-1-oxide ~2.8-3.1 ppm~48-52 ppm~1040 (S=O)
Tetrahydrothiopyran-1,1-dioxide ~3.0-3.3 ppm~51-54 ppm~1290 (asymm) & ~1130 (symm) (SO₂)

Note: Exact chemical shifts will vary depending on the solvent and other substituents on the ring.

Safety and Handling Precautions

All oxidizing agents are hazardous and must be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, within a chemical fume hood.

  • meta-Chloroperoxybenzoic Acid (m-CPBA): A strong oxidizing agent that can cause fire on contact with combustible materials. It is also a skin and eye irritant. Commercial grades are typically wetted with water to reduce shock sensitivity.

  • Oxone®: Corrosive and causes severe skin burns and eye damage. Avoid inhaling dust. Store in a cool, dry place away from combustible materials.

  • Hydrogen Peroxide (30%): A strong oxidizer that can cause severe skin and eye burns. Contact with certain metals or organic materials can lead to rapid, explosive decomposition.

  • Sodium Periodate (NaIO₄): A strong oxidizer that may cause fire or explosion. It can cause severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

Application Notes and Protocols: Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate in the Synthesis of PI3K/mTOR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the PI3K/mTOR Pathway with Novel Scaffolds

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs fundamental cellular processes, including proliferation, growth, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in a multitude of human cancers, making it a highly attractive target for the development of novel anticancer therapeutics.[1][2][3] Dual inhibitors that simultaneously target both PI3K and mTOR kinases can offer a more profound and durable blockade of the pathway, potentially overcoming the resistance mechanisms associated with single-target agents.[2]

In the landscape of kinase inhibitor design, heterocyclic scaffolds play a pivotal role in providing a rigid framework for the precise orientation of pharmacophoric groups within the ATP-binding pocket of the target kinase. The tetrahydrothiopyran moiety, particularly its oxidized sulfone form, has emerged as a scaffold of significant interest.[4] The sulfone group, with its high polarity and capacity to act as a hydrogen bond acceptor, can engage in key interactions within the kinase active site, contributing to inhibitor potency and selectivity.[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate as a versatile starting material for the synthesis of novel PI3K/mTOR inhibitors featuring a thiopyrano[4,3-d]pyrimidine core. While a direct, publicly documented synthesis of a clinical candidate from this specific starting material is not prevalent, this guide outlines a scientifically robust and logical synthetic strategy, grounded in established chemical principles and analogous syntheses of related kinase inhibitors.

The PI3K/mTOR Signaling Pathway: A Rationale for Dual Inhibition

The PI3K/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K.[2] PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, modulates a plethora of cellular processes and activates the mTOR complex 1 (mTORC1). mTORC1 is a central regulator of protein synthesis and cell growth. A second complex, mTORC2, is also involved in this pathway and is responsible for the full activation of AKT. Given that PI3K and mTOR are structurally related kinases, the development of dual inhibitors that target the ATP-binding sites of both enzymes is a rational and effective strategy.[6]

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT fully activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor Dual PI3K/mTOR Inhibitor Inhibitor->PI3K inhibits Inhibitor->mTORC2 inhibits Inhibitor->mTORC1 inhibits

Figure 1: Simplified PI3K/mTOR Signaling Pathway and Points of Dual Inhibition.

Synthetic Strategy: From a Cyclic Sulfone Acetate to a Thiopyrano[4,3-d]pyrimidine Core

The proposed synthetic pathway leverages the reactivity of the acetate moiety of this compound to construct the pyrimidine ring, a common scaffold in kinase inhibitors. The overall workflow is designed to be convergent and adaptable for the generation of a library of analogues for structure-activity relationship (SAR) studies.

Synthetic_Workflow Start Methyl (1,1-dioxidotetrahydro- 2H-thiopyran-4-yl)acetate Ketoester β-Keto Ester Intermediate Start->Ketoester Formylation Enaminone β-Enaminone Intermediate Ketoester->Enaminone Condensation Pyrimidine Thiopyrano[4,3-d]pyrimidine Core Enaminone->Pyrimidine Cyclization with Guanidine Inhibitor PI3K/mTOR Inhibitor Analogues Pyrimidine->Inhibitor Further Functionalization

Figure 2: Proposed Synthetic Workflow for PI3K/mTOR Inhibitors.

Detailed Protocols

Part 1: Synthesis of the β-Keto Ester Intermediate via Formylation

The initial step involves the conversion of the acetate starting material into a more reactive β-keto ester. This is a crucial transformation as it introduces the necessary functionality for the subsequent pyrimidine ring formation. A Claisen-type condensation, specifically a formylation reaction, is a well-established method for this purpose.

Protocol 1: Formylation of this compound

  • Materials:

    • This compound (1.0 eq)

    • Sodium methoxide (NaOMe) (1.2 eq)

    • Ethyl formate (1.5 eq)

    • Anhydrous tetrahydrofuran (THF)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium methoxide and anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • In a separate flask, dissolve this compound and ethyl formate in anhydrous THF.

    • Add the solution of the acetate and ethyl formate dropwise to the stirred suspension of sodium methoxide at 0 °C over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the pH is approximately 6-7.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-keto ester.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the pure Methyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-3-oxopropanoate.

Part 2: Synthesis of the β-Enaminone Intermediate

The β-keto ester is then converted to a β-enaminone. This intermediate is primed for cyclization with guanidine. The use of Bredereck's reagent (tert-butoxybis(dimethylamino)methane) is a highly efficient method for the formation of enamines from active methylene compounds.[7][8][9]

Protocol 2: Formation of the β-Enaminone

  • Materials:

    • Methyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-3-oxopropanoate (1.0 eq)

    • Bredereck's reagent (1.1 eq)

    • Anhydrous toluene

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried round-bottom flask, dissolve the β-keto ester in anhydrous toluene.

    • Add Bredereck's reagent to the solution.

    • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product, Methyl 3-(dimethylamino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acrylate, is often of sufficient purity for the next step. If necessary, it can be purified by column chromatography on silica gel.

Part 3: Construction of the Thiopyrano[4,3-d]pyrimidine Core

The final key step is the cyclization of the β-enaminone with guanidine to form the 2,4-diaminopyrimidine ring fused to the tetrahydrothiopyran scaffold. This reaction is a classic and reliable method for the synthesis of diaminopyrimidines.[1][10]

Protocol 3: Cyclization with Guanidine

  • Materials:

    • Methyl 3-(dimethylamino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acrylate (1.0 eq)

    • Guanidine hydrochloride (1.5 eq)

    • Sodium ethoxide (2.0 eq)

    • Anhydrous ethanol

    • Water

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol.

    • Add guanidine hydrochloride to the solution and stir at room temperature for 30 minutes.

    • Add the β-enaminone intermediate to the reaction mixture.

    • Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Add water to the residue and extract with a suitable organic solvent (e.g., dichloromethane or a mixture of chloroform and isopropanol).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent to yield the crude product.

    • Purify the crude 4-amino-5,6,7,8-tetrahydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine 6,6-dioxide by recrystallization or column chromatography.

Data Presentation and Characterization

The successful synthesis of the target thiopyrano[4,3-d]pyrimidine core and its intermediates should be confirmed by standard analytical techniques.

Compound Expected Analytical Data
This compound ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) confirming the structure and purity of the starting material.
Methyl 2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-3-oxopropanoate ¹H NMR showing the appearance of a formyl proton signal. ¹³C NMR with a new carbonyl signal. MS confirming the molecular weight of the β-keto ester.
Methyl 3-(dimethylamino)-2-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acrylate ¹H NMR indicating the presence of the dimethylamino group and a vinylic proton. MS confirming the molecular weight of the enaminone.
4-amino-5,6,7,8-tetrahydro-5H-thiopyrano[4,3-d]pyrimidin-2-amine 6,6-dioxide ¹H NMR showing signals for the pyrimidine and tetrahydrothiopyran protons. ¹³C NMR consistent with the fused ring system. High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.

Further Functionalization and SAR Studies

The synthesized 2,4-diaminothiopyrano[4,3-d]pyrimidine core serves as a versatile platform for further chemical modifications to optimize its PI3K/mTOR inhibitory activity. The amino groups on the pyrimidine ring can be functionalized through various reactions, such as:

  • Acylation: Reaction with acid chlorides or anhydrides.

  • Sulfonylation: Reaction with sulfonyl chlorides.

  • Alkylation: Reaction with alkyl halides.

  • Buchwald-Hartwig or Suzuki couplings: To introduce aryl or heteroaryl substituents.

These modifications allow for the exploration of the chemical space around the core scaffold to identify potent and selective dual PI3K/mTOR inhibitors.

Comparative Inhibitory Activity

The newly synthesized compounds should be evaluated for their inhibitory activity against PI3K isoforms and mTOR. A well-characterized dual PI3K/mTOR inhibitor, such as Gedatolisib (PF-05212384) , can be used as a positive control.

Inhibitor PI3Kα IC₅₀ (nM) mTOR IC₅₀ (nM)
Gedatolisib (PF-05212384) 0.41.6
Synthesized Compound X To be determinedTo be determined

Note: IC₅₀ values for Gedatolisib are from published data for reference.[11]

Conclusion and Future Directions

This application note provides a detailed and scientifically grounded framework for the synthesis of novel PI3K/mTOR inhibitors based on a thiopyrano[4,3-d]pyrimidine scaffold, starting from this compound. The proposed synthetic route is based on established and reliable organic transformations, offering a clear path for the generation of a library of compounds for biological evaluation. The strategic incorporation of the tetrahydrothiopyran sulfone moiety is anticipated to confer favorable interactions within the kinase active site. Further optimization of the synthesized core through medicinal chemistry efforts holds the potential to yield potent and selective dual PI3K/mTOR inhibitors with therapeutic promise in oncology and other diseases driven by the aberrant activation of this critical signaling pathway.

References

Strategic Functionalization of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate: A Guide to Core Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Medicinal and Process Chemistry

Abstract

The (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetic acid scaffold is a valuable building block in modern drug discovery, combining a polar, metabolically stable sulfone group with a versatile acetic acid side chain. This application note provides a detailed technical guide for researchers, chemists, and drug development professionals on the primary chemical transformations of its methyl ester precursor, Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate. We present field-proven protocols for saponification, direct amidation, reduction, and α-functionalization, emphasizing the scientific rationale behind experimental design, chemoselectivity, and process optimization. Each section includes step-by-step methodologies, data summary tables, and workflow diagrams to ensure reproducibility and facilitate strategic synthetic planning.

Introduction: The Strategic Value of the Sulfone Scaffold

This compound, commercially available from suppliers such as Synthonix[1][2][3], is a bifunctional molecule featuring a chemically robust cyclic sulfone and a reactive methyl ester. The sulfone group, an oxidized form of a thioether, is a key pharmacophore that often enhances aqueous solubility, metabolic stability, and hydrogen bond accepting capabilities. The true synthetic utility of this molecule, however, lies in the targeted modification of the methyl acetate side chain. This moiety serves as a chemical handle for introducing a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide details four primary pathways for functionalizing this acetate group, transforming it into more complex and synthetically useful derivatives. The inherent stability of the tetrahydrothiopyran-1,1-dioxide ring under a variety of reaction conditions is a significant advantage, allowing for broad synthetic exploration without compromising the core scaffold.

Reaction Pathways and Detailed Protocols

The functionalization of the target molecule can be approached through several high-yield, reliable transformations. The following sections provide the causal logic and step-by-step protocols for these key reactions.

Workflow Overview: Functionalization Pathways

The diagram below illustrates the four primary synthetic routes originating from the starting ester, each yielding a key intermediate for further diversification.

G cluster_0 cluster_1 cluster_2 start Methyl (1,1-dioxidotetrahydro-2H- thiopyran-4-yl)acetate hydrolysis Carboxylic Acid Intermediate start->hydrolysis Saponification (e.g., LiOH, H₂O/THF) amide Primary/Secondary/Tertiary Amide start->amide Direct Amidation (e.g., t-BuOK) reduction Primary Alcohol start->reduction Reduction (e.g., LiAlH₄, THF) alpha_func α-Substituted Ester start->alpha_func α-Functionalization (LDA, Electrophile) hydrolysis->amide Amide Coupling (HATU, EDCI, etc.)

Caption: Key functionalization routes for the title compound.

Saponification: Gateway to Amide Libraries

Scientific Rationale: The conversion of the methyl ester to its corresponding carboxylic acid via hydrolysis is the most fundamental transformation. Base-catalyzed hydrolysis, or saponification, is typically preferred over acid-catalyzed methods because it is an irreversible process.[4][5] The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl. The resulting tetrahedral intermediate collapses to form a carboxylic acid, which is immediately deprotonated by the base in the reaction medium to form a carboxylate salt. This final acid-base step drives the reaction to completion. The resulting carboxylate can be protonated during an acidic workup to yield the desired carboxylic acid, a versatile precursor for amide coupling reactions.[6][7]

Experimental Protocol: Saponification with Lithium Hydroxide

  • Dissolution: Dissolve this compound (1.0 eq.) in a 3:1:1 mixture of tetrahydrofuran (THF), methanol (MeOH), and water.

  • Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5–2.0 eq.) to the solution at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the organic solvents (THF and MeOH).

  • Aqueous Workup: Dilute the remaining aqueous residue with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove any unreacted starting material or non-polar impurities.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M hydrochloric acid (HCl). A white precipitate of the carboxylic acid should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Alternatively, if the product is an oil or does not precipitate, extract the acidified aqueous layer with ethyl acetate (3x), combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the product.

Parameter Condition Rationale
Base LiOH, NaOH, KOHStrong bases that effectively hydrolyze the ester. LiOH is often preferred for its high solubility in mixed aqueous-organic systems.
Solvent THF/MeOH/H₂OEnsures solubility of both the non-polar ester and the ionic hydroxide salt.
Temperature Room Temperature to 40 °CSufficient to achieve a reasonable reaction rate without promoting side reactions.
Workup Acidification (e.g., 1M HCl)Protonates the carboxylate salt to yield the neutral carboxylic acid, facilitating its isolation.[5]
Typical Yield >90%The irreversible nature of saponification leads to high conversion and yield.
Direct Amidation: An Atom-Economical Approach

Scientific Rationale: While the two-step hydrolysis and subsequent amide coupling is robust, direct conversion of the ester to an amide offers improved efficiency and atom economy. Modern methods often employ strong bases or catalysts to facilitate this transformation, which is otherwise slow.[8] Base-promoted methods, for instance using potassium tert-butoxide (t-BuOK), proceed by deprotonation of the amine, increasing its nucleophilicity enough to attack the unactivated ester carbonyl.[9] Catalyst-free methods in green solvents like water have also been developed, though they may require higher temperatures.[10] The sulfone moiety is inert to these conditions.

Experimental Protocol: Base-Promoted Direct Amidation

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the desired amine (1.2 eq.) and anhydrous solvent (e.g., THF or DMSO).

  • Base Addition: Cool the solution to 0 °C and add potassium tert-butoxide (t-BuOK, 1.5 eq.) portion-wise. Allow the mixture to stir for 10-15 minutes.

  • Substrate Addition: Add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC or LC-MS (typically 1-5 hours).

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired amide.

Method Conditions Advantages/Disadvantages Reference
Base-Promoted t-BuOK or n-BuLi in THFFast and effective for a range of amines. Requires stoichiometric strong base and anhydrous conditions.[9]
Metal-Catalyzed Group (IV) metals (e.g., Zr(OtBu)₄)Catalytic amounts of reagent, mild conditions. May require specific ligands and substrate compatibility testing.[8]
Catalyst-Free Water at 110 °CEnvironmentally friendly, no catalyst needed. Requires high temperatures and may not be suitable for thermally sensitive substrates.[10]
Reduction to the Primary Alcohol

Scientific Rationale: The reduction of the methyl ester to a primary alcohol opens up further synthetic possibilities, such as etherification or oxidation to an aldehyde. This transformation requires a powerful reducing agent, as esters are less reactive than ketones or aldehydes. Lithium aluminum hydride (LiAlH₄ or LAH) is a common and effective choice for this purpose.[11] A key consideration is the chemoselectivity of the reduction. The sulfone group is generally stable and resistant to cleavage by hydride reagents under the conditions required for ester reduction, making LAH a suitable choice for this substrate.[12][13]

Experimental Protocol: LAH Reduction

  • Setup: Add a solution of this compound (1.0 eq.) in anhydrous THF to a flame-dried, three-neck flask equipped with a dropping funnel and under an inert atmosphere.

  • Reagent Preparation: In a separate flask, prepare a suspension of LiAlH₄ (1.5-2.0 eq.) in anhydrous THF.

  • Addition: Cool the ester solution to 0 °C using an ice bath. Add the LAH suspension dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Sequentially and very carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams. This procedure is critical for safety and for producing a granular, easily filterable precipitate of aluminum salts.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes until a white, granular solid forms. Filter the mixture through a pad of Celite®, washing the solid thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude alcohol is often pure enough for subsequent steps, but can be further purified by column chromatography if necessary.

G start Ester in Anhydrous THF lah Add LiAlH₄ Suspension (0 °C) start->lah 1. reaction Stir at RT (1-3 h) lah->reaction 2. quench Fieser Workup (H₂O, NaOH, H₂O) reaction->quench 3. Quench filter Filter through Celite® quench->filter 4. Isolate product Primary Alcohol filter->product 5.

Caption: Workflow for the LAH reduction of the ester.

α-Functionalization via Enolate Formation

Scientific Rationale: The carbon atom situated between the carbonyl group and the thiopyran ring (the α-carbon) bears acidic protons. Deprotonation with a strong, non-nucleophilic base generates a nucleophilic enolate intermediate. This enolate can then react with a variety of electrophiles (e.g., alkyl halides, aldehydes) to form a new carbon-carbon bond at the α-position.[14] Strong bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) are required, as the pKa of these α-protons is typically in the range of 25. The reaction must be performed at low temperatures (e.g., -78 °C) in an anhydrous, aprotic solvent to prevent side reactions. The electron-withdrawing nature of the adjacent sulfone group does not directly influence the acidity of these protons due to its distance, but the overall polarity of the molecule should be considered for solubility.

Experimental Protocol: α-Alkylation

  • Setup: In a flame-dried, inert-atmosphere flask, prepare a solution of diisopropylamine (1.1 eq.) in anhydrous THF. Cool to -78 °C (dry ice/acetone bath).

  • LDA Formation: Slowly add n-butyllithium (n-BuLi, 1.05 eq., as a solution in hexanes) to the diisopropylamine solution. Stir at -78 °C for 30 minutes to pre-form LDA.

  • Enolate Formation: Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Electrophile Addition: Add the desired electrophile (e.g., methyl iodide or benzyl bromide, 1.2 eq.) to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-4 hours or until TLC analysis indicates consumption of the starting material. The reaction may be allowed to slowly warm to room temperature for less reactive electrophiles.

  • Quenching and Workup: Quench the reaction at low temperature with saturated aqueous NH₄Cl. Warm to room temperature and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Base Electrophile (E⁺) Product Type Key Considerations
LDA, LiHMDSAlkyl Halide (R-X)α-Alkylated EsterUse of a strong, non-nucleophilic base is critical. Low temperature (-78 °C) is required.
NaHMichael Acceptorα-Michael AdductWeaker base may be sufficient for conjugate additions.
LDA, LiHMDSAldehyde/Ketoneα-Aldol AdductReaction provides a β-hydroxy ester derivative.

Conclusion

This compound is a highly adaptable starting material for chemical synthesis. The protocols detailed in this guide for saponification, direct amidation, reduction, and α-functionalization represent core competencies for manipulating its acetate functional group. These methods are robust, high-yielding, and demonstrate excellent chemoselectivity, leaving the stable sulfone ring intact. By leveraging these transformations, researchers in medicinal and process chemistry can efficiently generate diverse libraries of compounds built upon this valuable heterocyclic scaffold, accelerating the discovery and development of new therapeutic agents.

References

Application Notes and Protocols: The Role of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: A Versatile Building Block in Modern Asymmetric Synthesis

Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate is emerging as a significant scaffold in the field of asymmetric synthesis. The tetrahydrothiopyran-1,1-dioxide core is a privileged structural motif found in numerous biologically active compounds and pharmaceuticals.[1][2] The sulfone group, with its unique electronic and steric properties, not only imparts metabolic stability but also serves as a powerful functional handle for complex molecular architectures.[3][4] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on leveraging this compound as a prochiral substrate in catalytic asymmetric alkylation reactions to generate valuable chiral building blocks.

The core utility of this molecule lies in the prochiral α-carbon of the acetate moiety. Deprotonation of this position generates a nucleophilic enolate, which can be engaged in stereoselective bond-forming reactions with various electrophiles. The steric bulk of the tetrahydrothiopyran-1,1-dioxide ring is poised to play a crucial role in facial selectivity during the approach of the electrophile, making it an excellent candidate for diastereoselective and enantioselective transformations.

Application: Asymmetric α-Alkylation for the Synthesis of Chiral Carboxylic Acid Derivatives

A primary application of this compound is its use as a substrate in asymmetric α-alkylation reactions. This powerful C-C bond-forming reaction allows for the introduction of a wide range of substituents at the α-position of the ester, creating a stereogenic center with high levels of enantiocontrol. The resulting chiral products are valuable intermediates for the synthesis of complex molecules, including pharmaceuticals and natural products.

The general strategy involves the generation of a metal enolate from the starting ester, which is then complexed with a chiral ligand. This chiral complex then reacts with an electrophile, with the chiral ligand directing the approach of the electrophile to one face of the enolate, leading to the preferential formation of one enantiomer of the product.

sub This compound enolate Enolate Intermediate sub->enolate Deprotonation base Base (e.g., LDA, NaHMDS) base->enolate product Chiral α-Alkylated Product enolate->product Asymmetric Alkylation catalyst Chiral Catalyst (e.g., Chiral Ligand + Metal Salt) catalyst->product electrophile Electrophile (R-X) electrophile->product

Caption: General workflow for the asymmetric α-alkylation.

Experimental Protocol: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

This protocol details a representative procedure for the asymmetric allylic alkylation of this compound using a palladium catalyst and a chiral ligand. This method is adapted from established procedures for the asymmetric alkylation of ester enolates.[3][5]

Materials:

  • This compound

  • Allyl methyl carbonate

  • Bis(allylpalladium chloride)

  • (S,S)-Trost ligand

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF)

  • Anhydrous Toluene

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add bis(allylpalladium chloride) (0.01 equiv) and (S,S)-Trost ligand (0.02 equiv). Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate flame-dried Schlenk flask under argon, dissolve this compound (1.0 equiv) in anhydrous THF (4.0 mL). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Enolate Formation: To the cooled solution of the ester, add NaHMDS (1.0 M in THF, 1.1 equiv) dropwise over 10 minutes. Stir the resulting mixture at -78 °C for 30 minutes to ensure complete enolate formation.

  • Asymmetric Alkylation: To the flask containing the pre-formed catalyst, add a solution of allyl methyl carbonate (1.2 equiv) in anhydrous THF (1.0 mL). Then, transfer the cold enolate solution to the catalyst mixture via cannula.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired chiral α-allylated product.

  • Characterization: Determine the yield and enantiomeric excess of the product using chiral HPLC analysis.

Data Presentation: Scope of the Asymmetric Alkylation

The following table presents hypothetical results for the asymmetric alkylation of this compound with various electrophiles, demonstrating the potential versatility of this substrate.

EntryElectrophile (R-X)ProductYield (%)ee (%)
1Allyl methyl carbonateα-allyl8592
2Benzyl bromideα-benzyl7888
3Methyl iodideα-methyl6585
4Cinnamyl bromideα-cinnamyl8295

Mechanistic Insights and Stereochemical Control

The stereochemical outcome of the reaction is determined in the alkylation step. The chiral ligand, complexed to the palladium center, creates a chiral pocket around the metal. The enolate of this compound coordinates to the palladium complex, and the bulky tetrahydrothiopyran-1,1-dioxide ring orients itself to minimize steric interactions with the chiral ligand. This preferred orientation dictates the facial selectivity of the subsequent alkylation, leading to the observed enantiomeric excess.

G cluster_0 Proposed Transition State Pd Pd L1 Chiral Ligand Pd->L1 L2 Chiral Ligand Pd->L2 Enolate Enolate Pd->Enolate Sulfone Bulky Sulfone Ring (directs approach) Enolate->Sulfone R R (Electrophile) R->Enolate Attack from less hindered face

Caption: Proposed model for stereochemical induction.

Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow from starting materials to the final, purified chiral product.

start Start: Materials & Reagents catalyst_prep Catalyst Preparation: Pd Source + Chiral Ligand start->catalyst_prep enolate_form Enolate Formation: Ester + Base at -78°C start->enolate_form reaction Asymmetric Alkylation: Combine Catalyst, Electrophile, and Enolate catalyst_prep->reaction enolate_form->reaction workup Reaction Work-up: Aqueous Quench & Extraction reaction->workup purification Purification: Flash Column Chromatography workup->purification analysis Analysis: Yield & ee Determination (HPLC) purification->analysis end End: Pure Chiral Product analysis->end

Caption: Step-by-step experimental workflow diagram.

References

Application Notes & Protocols: Strategic Synthesis of Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Sulfone Moiety in a Heterocyclic Scaffold

The tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide scaffold is a cornerstone in modern medicinal chemistry. Its rigid heterocyclic framework, combined with the unique properties of the sulfone group, makes it a privileged structure in drug design. The sulfone moiety (SO₂) is a strong hydrogen bond acceptor and is metabolically stable, often enhancing the pharmacokinetic profile of drug candidates by improving solubility and cell permeability. Derivatives of this core structure are explored for their potential as inhibitors of various biological targets, including enzymes and protein-protein interactions.[1][2][3]

This guide provides a comprehensive overview of the primary synthetic strategies for accessing the core scaffold and its diverse derivatives. We will delve into the rationale behind key experimental choices, present detailed, field-tested protocols, and offer comparative data to aid researchers in selecting the optimal route for their specific objectives.

Part 1: Synthesis of the Core Precursor: Tetrahydrothiopyran-4-one 1,1-dioxide

The most common and versatile entry point to the target class of molecules begins with the synthesis and subsequent oxidation of tetrahydrothiopyran-4-one.

Assembly of the Tetrahydrothiopyran-4-one Ring

A robust and scalable method for constructing the foundational ketone involves an intramolecular Dieckmann condensation of dimethyl 3,3'-thiodipropionate.[4] This is followed by acidic hydrolysis and decarboxylation of the resulting β-keto ester.

Workflow for Tetrahydrothiopyran-4-one Synthesis

G cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Hydrolysis & Decarboxylation A Dimethyl 3,3'-thiodipropionate B Methyl tetrahydro-4-oxo-2H- thiopyran-3-carboxylate A->B  NaH, THF, Reflux C Tetrahydrothiopyran-4-one B->C  Aq. Acid, Heat G A Tetrahydrothiopyran-4-one 1,1-dioxide B Wittig-Horner Intermediate (α,β-unsaturated ester) A->B  (EtO)₂P(O)CH₂CO₂Et,  NaH, THF C Saturated Ester B->C  H₂, Pd/C D Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide C->D  1. LiOH, H₂O/THF  2. H₃O⁺ G A Tetrahydrothiopyran-4-one D Chiral Spiro[tetrahydrothiopyran-oxindole] Derivative A->D  Cinchona-derived  Squaramide Catalyst  Toluene, 0 °C B 2-Ylideneoxindole B->D  Cinchona-derived  Squaramide Catalyst  Toluene, 0 °C C 1,4-Dithiane-2,5-diol C->D  Cinchona-derived  Squaramide Catalyst  Toluene, 0 °C

References

Application Notes and Protocols: Continuous Flow Synthesis of Thiopyran Derivatives for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thiopyrans and the Advent of Flow Chemistry

Thiopyran derivatives represent a privileged class of sulfur-containing heterocycles, forming the core scaffold of numerous compounds with significant therapeutic potential.[1] This family of molecules exhibits a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] The versatile nature of the thiopyran ring allows for diverse substitutions, making it a valuable pharmacophore in modern drug discovery.[1] Notable examples include compounds investigated as EGFR inhibitors for non-small cell lung cancer and potential antiviral agents.[3][4][5]

Traditionally, the synthesis of these valuable scaffolds has been conducted using batch processing. However, batch synthesis often faces challenges such as poor heat and mass transfer, difficulties in controlling reaction parameters for highly reactive or unstable intermediates, and issues with scalability and safety.[6] Continuous flow chemistry has emerged as a transformative technology in pharmaceutical synthesis, offering precise control over reaction conditions, enhanced safety, improved reproducibility, and seamless scalability from laboratory to production scale.[6][7][8][9] This guide provides a detailed exploration of the application of continuous flow technology to the synthesis of thiopyran derivatives, presenting both established and proposed protocols for researchers, scientists, and drug development professionals.

Core Synthetic Strategies for Thiopyran Derivatives in Continuous Flow

The construction of the thiopyran ring can be achieved through several synthetic strategies. In the context of continuous flow, the ability to handle transient intermediates and precisely control reaction conditions opens new avenues for efficient synthesis.

Photochemical Thia-Diels-Alder Reaction: A Proven Flow Protocol

The thia-Diels-Alder reaction is a powerful tool for the formation of 2H-thiopyrans. A significant advancement in this area is the use of a photochemical method to generate highly reactive and unstable thioaldehydes in situ, which are then immediately trapped by a diene in a continuous flow reactor. This approach overcomes the challenges of handling polymerizable thioaldehydes in batch.

Causality of Experimental Choices:

  • In Situ Generation of Thioaldehydes: Thioaldehydes are prone to rapid polymerization, making their isolation and subsequent use in batch reactions inefficient. Photochemical cleavage of phenacyl sulfides in a continuous flow setup allows for the generation of these reactive species in a controlled manner, ensuring they are consumed by the diene before they can self-react.

  • Enhanced Light Penetration in Flow: The small internal diameter of the tubing in a photochemical flow reactor allows for uniform and efficient irradiation of the reaction mixture, which is often a limiting factor in scaled-up batch photochemical reactions due to the Beer-Lambert law.

  • Precise Temperature and Residence Time Control: Flow chemistry enables precise control over the temperature and residence time, which is crucial for optimizing the yield and minimizing the formation of byproducts from the thermally sensitive intermediates and products.

Experimental Protocol: Continuous Flow Synthesis of 2H-Thiopyrans

This protocol is adapted from the work of Sachse, F., et al. (2020), published in the European Journal of Organic Chemistry.

Materials and Reagents:

  • Phenacyl sulfide precursor

  • Diene (e.g., 2-(tert-butyldimethylsilyloxy)-1,3-butadiene)

  • Anhydrous dichloromethane (DCM)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene) for in-line analysis

Equipment:

  • Syringe pumps

  • T-mixer

  • Photochemical flow reactor with a UV lamp (e.g., 365 nm) and a cooling system

  • Back-pressure regulator

  • Collection vessel

  • In-line analytical tool (optional, e.g., FlowNMR or Raman spectrometer)[10][11][12][13][14]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a solution of the phenacyl sulfide and the diene in anhydrous DCM. The optimal concentration and stoichiometry should be determined experimentally; a typical starting point is a 0.01-0.025 M solution of the phenacyl sulfide and a 3-10 fold excess of the diene.

  • System Setup: Assemble the continuous flow system as depicted in the workflow diagram below. Ensure all connections are secure and the system is purged with an inert gas.

  • Reaction Initiation: Set the desired temperature for the photochemical reactor (e.g., -10 °C to 25 °C). Begin pumping the reagent solution through the reactor at a flow rate calculated to achieve the desired residence time (typically 10-40 minutes).

  • Photochemical Reaction: As the solution flows through the reactor, it is irradiated by the UV lamp, leading to the cleavage of the phenacyl sulfide and the formation of the thioaldehyde. The thioaldehyde then undergoes a [4+2] cycloaddition with the diene to form the 2H-thiopyran product.

  • Product Collection: The product stream is passed through a back-pressure regulator to maintain a consistent pressure within the reactor and then collected in a cooled vessel.

  • Analysis and Purification: The crude product can be analyzed by standard techniques (NMR, GC-MS). Purification is typically achieved by flash column chromatography.

Data Presentation: Optimization of the Photochemical Thia-Diels-Alder Reaction

ParameterRange ExploredOptimal ConditionRationale
Residence Time 10 - 40 min30 minBalances complete conversion with minimizing product degradation from over-irradiation.
Temperature -20 °C to 30 °C-10 °CLower temperatures improve the stability of the diene and product, while still allowing for a sufficient reaction rate.
Concentration 0.01 - 0.05 M0.01 MLower concentrations can lead to better light penetration and higher yields, especially when a large excess of the diene is used.
Diene Stoichiometry 3 - 10 equiv.10 equiv.A large excess of the diene efficiently traps the transient thioaldehyde, maximizing the yield of the desired cycloadduct.

Visualization of the Experimental Workflow

G cluster_0 Reagent Preparation cluster_1 Flow System cluster_2 Analysis & Collection Reagents Phenacyl Sulfide + Diene in DCM Pump Syringe Pump Reagents->Pump Reactor Photochemical Flow Reactor (UV light, Cooled) Pump->Reactor TMixer T-Mixer (Optional for multiple streams) BPR Back-Pressure Regulator Reactor->BPR Analysis In-line Analysis (e.g., FlowNMR) BPR->Analysis Collection Product Collection BPR->Collection Analysis->Collection

Caption: Workflow for the continuous photochemical synthesis of 2H-thiopyrans.

Thiol-Michael Addition and Domino Reactions: A Proposed Flow Protocol

The conjugate addition of thiols to electron-deficient alkenes, known as the thiol-Michael addition, is a highly efficient method for C-S bond formation. This can be the entry point to a domino reaction sequence to construct the thiopyran ring. While established in batch, its translation to continuous flow for thiopyran synthesis is a promising area for development.

Causality of Proposed Experimental Choices:

  • Immobilized Catalyst: Using a packed-bed reactor with an immobilized base or acid catalyst would simplify product purification by eliminating the need to remove a soluble catalyst downstream.

  • Telescoped Reactions: A multi-step sequence, such as a Michael addition followed by an intramolecular cyclization, can be "telescoped" in a continuous flow setup, where the output of the first reactor is directly fed into a second reactor with different conditions, avoiding intermediate isolation and purification.[15][16][17][18]

Proposed Experimental Protocol: Continuous Flow Synthesis of Tetrahydrothiopyrans via Domino Reaction

This proposed protocol is based on the principles of domino reactions reported for tetrahydrothiopyran synthesis in batch.[19][20]

Materials and Reagents:

  • Benzaldehyde derivative

  • 2-Acetylfuran or 2-acetylthiophene

  • Sodium sulfide solution

  • Suitable solvent (e.g., ethanol, methanol)

Equipment:

  • Multiple syringe pumps

  • T-mixers

  • Heated reactor coils (e.g., PFA or stainless steel)

  • Back-pressure regulator

  • Collection vessel

Proposed Step-by-Step Methodology:

  • Reagent Streams: Prepare three separate solutions: (1) benzaldehyde derivative in the chosen solvent, (2) 2-acetylfuran/thiophene in the solvent, and (3) an aqueous solution of sodium sulfide.

  • Initial Mixing and Reaction: Pump the benzaldehyde and 2-acetylfuran/thiophene solutions through a T-mixer and into a heated reactor coil (Reactor 1) to facilitate the initial Aldol condensation.

  • Second Mixing and Domino Cascade: Introduce the sodium sulfide solution into the product stream from Reactor 1 via a second T-mixer. The resulting mixture is then passed through a second heated reactor coil (Reactor 2). In this stage, the domino sequence of Michael additions and a final Aldol cyclization is expected to occur, forming the tetrahydrothiopyran ring.

  • Product Collection and Analysis: The output from Reactor 2 is collected and analyzed to determine the product structure and yield.

Visualization of the Proposed Domino Reaction Workflow

G cluster_reagents Reagent Streams cluster_flow Telescoped Flow System cluster_output Product Handling ReagentA Benzaldehyde Derivative PumpA Pump A ReagentA->PumpA ReagentB 2-Acetylfuran/ thiophene PumpB Pump B ReagentB->PumpB ReagentC Sodium Sulfide Solution PumpC Pump C ReagentC->PumpC Mixer1 T-Mixer 1 PumpA->Mixer1 PumpB->Mixer1 Mixer2 T-Mixer 2 PumpC->Mixer2 Reactor1 Heated Reactor 1 (Aldol Condensation) Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Heated Reactor 2 (Domino Cascade) Mixer2->Reactor2 BPR Back-Pressure Regulator Reactor2->BPR Collection Product Collection BPR->Collection

Caption: Proposed telescoped flow setup for domino synthesis of tetrahydrothiopyrans.

Multi-Component Reactions (MCRs): A Pathway to Highly Functionalized Thiopyrans

Multi-component reactions, where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly desirable for building molecular complexity efficiently. Adapting these reactions to continuous flow can lead to the rapid generation of libraries of structurally diverse thiopyran derivatives.

Proposed Experimental Protocol: Continuous Flow Synthesis of 4H-Thiopyrans via MCR

This proposed protocol is an adaptation of known batch MCRs for the synthesis of 4H-pyrans and thiopyrans.[21][22][23][24]

Materials and Reagents:

  • Aromatic aldehyde

  • Malononitrile

  • Carbon disulfide

  • Primary amine

  • Suitable solvent (e.g., ethanol)

  • Immobilized organocatalyst (e.g., piperidine or DBU on a solid support)

Equipment:

  • Multiple syringe pumps

  • T-mixers

  • Packed-bed reactor containing the immobilized catalyst

  • Heated reactor coil

  • Back-pressure regulator

  • Collection vessel

Proposed Step-by-Step Methodology:

  • Reagent Preparation: Prepare separate solutions of the aromatic aldehyde, malononitrile, carbon disulfide, and the primary amine in the chosen solvent.

  • System Assembly: The flow system would consist of pumps for each reagent stream, which converge at a T-mixer before entering a packed-bed reactor containing the immobilized catalyst. The outlet of the packed-bed reactor would be connected to a heated residence time coil.

  • Reaction Execution: The reagent solutions are pumped simultaneously into the system. The initial condensations and additions are expected to be promoted by the immobilized catalyst in the packed-bed reactor. The subsequent cyclization to form the 4H-thiopyran ring would proceed in the heated residence time coil.

  • Product Collection: The product stream is collected after passing through a back-pressure regulator. The use of an immobilized catalyst would ideally yield a cleaner product stream, simplifying downstream purification.

Pharmaceutical Applications and Future Outlook

The continuous flow synthesis of thiopyran derivatives is not merely an academic exercise; it holds immense potential for the pharmaceutical industry. The ability to safely and efficiently produce these scaffolds on a large scale can accelerate the drug development pipeline.[6][8] For instance, thiopyran-containing compounds have been identified as potent and selective EGFR inhibitors, a key target in oncology.[3][4][25][26] Others have shown promise as antiviral agents, a critical area of research.[2][5][27]

The future of this field lies in the integration of in-line analysis and purification technologies.[5][6][15][28] Real-time monitoring using techniques like FlowNMR or Raman spectroscopy can enable rapid process optimization and ensure consistent product quality.[10][11][12][13][14] Furthermore, the development of telescoped multi-step syntheses, where crude product streams are directly used in subsequent reaction steps without isolation, will significantly improve the efficiency and sustainability of pharmaceutical manufacturing.[15][16][17][18][29]

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the purification of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common and complex challenges encountered during the isolation and purification of this key sulfone-containing building block. Our goal is to provide not just protocols, but a deeper understanding of the principles behind them, enabling you to troubleshoot effectively and ensure the highest purity of your compound.

I. Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable protocols.

Question 1: My final product is a persistent oil or waxy solid, not the expected crystalline material. What are the likely causes and how can I induce crystallization?

Answer:

The physical state of your final product is a critical indicator of its purity. An oily or amorphous state often suggests the presence of impurities that inhibit the formation of a crystal lattice.

Potential Causes:

  • Residual Solvents: Even trace amounts of reaction or extraction solvents (e.g., THF, DCM, Ethyl Acetate) can prevent crystallization.

  • Starting Material Contamination: Unreacted starting materials or reagents from the preceding synthetic steps are common culprits.

  • Byproduct Formation: Side reactions can lead to structurally similar impurities that co-purify with the desired product. For sulfones, this can include incompletely oxidized sulfoxide precursors or products of elimination/rearrangement.[1]

  • Excess Water: The presence of water can sometimes hinder crystallization, especially from non-polar solvents.

Recommended Solutions:

  • High-Vacuum Drying: Ensure your product is dried under high vacuum for an extended period (12-24 hours) at a temperature slightly above room temperature (e.g., 30-40 °C) to remove volatile organic solvents.

  • Solvent Trituration: This technique can be highly effective for removing impurities that are more soluble in a specific solvent than your product.

    Solvent System for TriturationTarget Impurity Type
    Diethyl Ether or HexanesNon-polar impurities
    Cold Ethyl AcetateModerately polar impurities
    Water (if product is insoluble)Polar, water-soluble impurities
  • Inducing Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-solvent interface. This creates nucleation sites for crystal growth.[2]

    • Seeding: If you have a small amount of pure, crystalline material from a previous batch, add a single crystal to the supersaturated solution to initiate crystallization.[2]

    • Solvent/Anti-Solvent System: Dissolve the oily product in a minimal amount of a "good" solvent (e.g., ethyl acetate, acetone) and slowly add a "poor" solvent (e.g., hexanes, heptane) until the solution becomes turbid. Allow the solution to stand, and crystals should form.

Question 2: My NMR analysis shows a persistent impurity with a peak in the sulfoxide region (around 2.5-3.0 ppm for protons alpha to the sulfur). How can I remove the sulfoxide precursor?

Answer:

The presence of the corresponding sulfoxide is a common issue in sulfone synthesis, arising from incomplete oxidation.[3] Due to their similar polarities, separating sulfoxides from sulfones can be challenging.

Causality: The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. If the reaction conditions (time, temperature, or oxidant stoichiometry) are insufficient, a mixture of the sulfoxide and sulfone will be obtained.

Recommended Solutions:

  • Re-oxidation: The most direct approach is to subject the impure mixture to the oxidation conditions again to drive the conversion of the remaining sulfoxide to the desired sulfone.

    • Protocol: Dissolve the mixture in a suitable solvent (e.g., acetic acid, methanol). Add a slight excess of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA) and stir at the appropriate temperature until TLC or LC-MS analysis shows complete consumption of the sulfoxide. Follow with a standard aqueous workup to remove the oxidant and byproducts.

  • Chromatographic Separation: While challenging, separation is often achievable with an optimized chromatography system.

    • System: Silica gel chromatography is the standard choice.

    • Eluent: A solvent system with a moderately polar mobile phase is typically required. Start with a gradient elution from a less polar mixture (e.g., 30% Ethyl Acetate in Hexanes) to a more polar one (e.g., 70% Ethyl Acetate in Hexanes). The sulfone, being more polar, will generally have a lower Rf value than the sulfoxide.

    • TLC Visualization: Use a potassium permanganate stain to visualize both the sulfone and sulfoxide on the TLC plate.

Question 3: The product is discolored (yellow or brown tint), even after initial purification. What causes this and how can I obtain a white/colorless product?

Answer:

Discoloration is usually due to trace amounts of highly conjugated or polymeric impurities formed during synthesis or degradation.[2]

Potential Causes:

  • Thermal Degradation: Sulfones can undergo thermal decomposition at elevated temperatures, leading to colored byproducts.

  • Oxidative Byproducts: Certain oxidants or reaction conditions can generate colored impurities.[4]

  • Carryover from Earlier Steps: Impurities from starting materials or previous reactions can persist through the synthesis.

Recommended Solutions:

  • Activated Carbon Treatment (Charcoal): This is a classic and highly effective method for removing colored impurities.[2]

    • Protocol:

      • Dissolve the discolored product in a suitable solvent (e.g., ethanol, ethyl acetate) by heating.

      • Add a small amount of activated carbon (typically 1-2% by weight of the solute).

      • Stir the mixture at an elevated temperature (or reflux) for 15-30 minutes.

      • Perform a hot filtration through a pad of Celite® to remove the activated carbon.

      • Allow the filtrate to cool slowly to crystallize the decolorized product.

  • Recrystallization: A carefully chosen recrystallization solvent can leave colored impurities behind in the mother liquor.

    Recrystallization SolventRationale
    IsopropanolGood balance of polarity for dissolving the sulfone when hot and allowing it to crystallize upon cooling.
    Ethyl Acetate/HexanesA versatile solvent/anti-solvent system for many organic compounds.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common and effective purification methods for this compound?

A1: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The two most effective methods are:

  • Recrystallization: This is the preferred method for large-scale purification, assuming a suitable solvent system can be identified. It is cost-effective and can yield highly pure material.

  • Silica Gel Column Chromatography: This is the most versatile method for removing a wide range of impurities, especially on a laboratory scale (mg to g). It is particularly useful for separating compounds with small differences in polarity.[1]

Q2: How can I monitor the progress of the purification?

A2: Thin-Layer Chromatography (TLC) is the primary tool for monitoring purification.

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of Ethyl Acetate and Hexanes (e.g., 1:1 ratio) is a good starting point. Adjust the ratio to achieve an Rf value of 0.3-0.4 for the desired product.

  • Visualization:

    • UV light (254 nm) if the compound or impurities are UV active.

    • Potassium permanganate (KMnO4) stain: This is an excellent stain for sulfones and sulfoxides, which will appear as yellow/brown spots on a purple background.

Q3: What are the expected physical properties of pure this compound?

A3: While specific experimental data can vary, based on its structure and related compounds, the following properties are expected:

  • Appearance: A white to off-white crystalline solid.

  • Molecular Formula: C₈H₁₄O₄S[5]

  • Molecular Weight: 206.26 g/mol [5]

  • Solubility: Likely soluble in polar organic solvents like ethyl acetate, acetone, and dichloromethane; sparingly soluble in non-polar solvents like hexanes.

III. Experimental Workflows & Diagrams

Workflow 1: Standard Purification Protocol

This workflow outlines the standard procedure for purifying the crude product after synthesis and initial workup.

Step-by-Step Protocol:

  • Solvent Removal: Concentrate the crude product in vacuo using a rotary evaporator to remove the bulk of the solvent.

  • Aqueous Wash (if necessary): If water-soluble impurities (e.g., salts, acid/base residues) are suspected, dissolve the crude material in a water-immiscible organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution (if acidic impurities are present), and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration: Filter the drying agent and concentrate the organic solution to obtain the crude solid/oil.

  • Purification Decision: Based on the appearance and TLC analysis of the crude product, proceed with either recrystallization or column chromatography as detailed in the troubleshooting guide.

  • Final Drying: Dry the purified product under high vacuum to a constant weight.

  • Characterization: Confirm the purity and identity of the final product using NMR, LC-MS, and melting point analysis.

Diagram 1: Purification Decision Tree

This diagram provides a logical pathway for selecting the appropriate purification strategy based on the initial assessment of the crude product.

PurificationDecisionTree start Crude Product (Post-Workup) tlc TLC Analysis & Visual Inspection start->tlc is_solid Is the product a solid? tlc->is_solid is_pure_tlc Is it a single spot by TLC? is_solid->is_pure_tlc Yes triturate Trituration / Solvent Wash is_solid->triturate No (Oily/Waxy) is_colored Is the product colored? is_pure_tlc->is_colored Yes chromatography Silica Gel Chromatography is_pure_tlc->chromatography No (Multiple Spots) recrystallize Recrystallization is_colored->recrystallize No charcoal Treat with Activated Carbon then Recrystallize is_colored->charcoal Yes final_product Pure Product recrystallize->final_product charcoal->final_product chromatography->final_product triturate->is_solid

Caption: Decision tree for purification strategy.

IV. References

  • Benchchem. Technical Support Center: Synthesis of High-Purity 2,4'-Dihydroxydiphenyl Sulfone. Accessed January 1, 2026.

  • Benchchem. Troubleshooting low purity in 2,4'-Dihydroxydiphenyl sulfone crystallization. Accessed January 1, 2026.

  • Hanson, J. E. (2023). How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. Available at: --INVALID-LINK--

  • Simpson, L. S., & Widlanski, T. S. (2006). A Comprehensive Approach to the Synthesis of Sulfate Esters. Synlett, 2006(02), 233-249.

  • ChemicalBook. This compound | 1419101-16-8. Accessed January 1, 2026. Available at: --INVALID-LINK--

  • ElectronicsAndBooks. Sulfone Directed Alkylative Bridge Cleavage of Oxabicyclic Vinyl Sulfones with Organolithium Reagents1. Accessed January 1, 2026.

  • Google Patents. Process for the formation and purification of aromatic sulfones. Accessed January 1, 2026. Available at: --INVALID-LINK--

  • Murray, J. F., et al. (1974). Gas chromatographic methods for analysis of sulfone drugs used in leprosy chemotherapy. Analytical Chemistry, 46(3), 358-362.

  • Bari, S., & Firdaus. (2016). Recent Advances in the Synthesis of Sulfones. Synthesis, 48(13), 1989-2016.

  • ResearchGate. Vinyl Sulfones: Synthetic Preparations and Medicinal Chemistry Applications | Request PDF. Accessed January 1, 2026.

References

Side reactions in the synthesis of thiopyran sulfones and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Thiopyran Sulfones

Welcome to the technical support center for the synthesis of thiopyran sulfones (thiopyran-1,1-dioxides). This guide is designed for researchers, medicinal chemists, and process development scientists who work with these important heterocyclic motifs. Thiopyran sulfones are valuable building blocks in medicinal chemistry and materials science, but their synthesis, typically via oxidation of the corresponding thiopyran or thioether precursor, can be fraught with challenges.[1][2] This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate common side reactions, optimize your yields, and ensure the purity of your final products.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab. Each answer provides an explanation of the underlying cause and offers concrete, actionable solutions.

Q1: My oxidation is incomplete. My analysis (TLC/LC-MS/NMR) shows a mixture of starting material (thiopyran), the intermediate sulfoxide, and the desired sulfone. How can I drive the reaction to completion?

A1: This is a very common issue, often stemming from insufficient oxidant stoichiometry, suboptimal reaction kinetics, or reagent deactivation.

Root Cause Analysis:

  • Insufficient Oxidant: The oxidation of a sulfide to a sulfone is a two-step process, proceeding through a sulfoxide intermediate. Each step consumes one equivalent of the oxidizing agent. If you use too little oxidant, the reaction will stall, leaving a mixture of sulfide, sulfoxide, and sulfone.[3][4]

  • Reaction Kinetics: The rate of oxidation from sulfoxide to sulfone can be significantly slower than the initial oxidation from sulfide to sulfoxide. Insufficient reaction time or temperatures that are too low will result in incomplete conversion.

  • Reagent Purity/Activity: Oxidizing agents like meta-Chloroperoxybenzoic acid (m-CPBA) can degrade over time, especially if not stored properly. Commercially available m-CPBA often has a purity of ~75%, with the remainder being 3-chlorobenzoic acid and water, which can affect stoichiometry calculations.[5] Similarly, solutions of hydrogen peroxide can decrease in concentration upon storage.

Solutions & Protocols:

  • Adjust Stoichiometry:

    • Recommendation: Use at least 2.2 to 2.5 equivalents of the oxidant (e.g., m-CPBA, Oxone) relative to the starting thiopyran to ensure complete conversion to the sulfone. This slight excess accounts for any impurities in the oxidant and minor side reactions.

    • Protocol (m-CPBA Oxidation):

      • Dissolve the thiopyran starting material (1.0 eq.) in a suitable solvent (e.g., dichloromethane (DCM) or chloroform) and cool the solution to 0 °C in an ice bath.

      • In a separate flask, dissolve m-CPBA (2.2 eq.) in the same solvent.

      • Add the m-CPBA solution dropwise to the stirred thiopyran solution over 30-60 minutes. Maintaining a low temperature during addition is crucial to control the exothermic reaction.

      • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[6]

      • If the reaction stalls, a small additional portion of m-CPBA (0.2-0.3 eq.) can be added.

  • Optimize Reaction Conditions:

    • Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., 40 °C) can increase the rate. However, be cautious, as higher temperatures can also promote side reactions.[7]

    • Solvent: Ensure your starting material and reagents are fully dissolved. For less soluble substrates, a more polar solvent or a co-solvent system may be necessary.

Workflow for Driving Incomplete Oxidation to Completion

Caption: Troubleshooting workflow for incomplete oxidation.

Q2: I'm observing significant byproduct formation. My desired thiopyran sulfone has other sensitive functional groups (alkenes, electron-rich aromatics) that are also reacting. How can I improve selectivity?

A2: Achieving chemoselectivity is paramount when oxidizing multifunctional molecules. The choice of oxidant and reaction conditions are the most critical factors. Peroxy acids like m-CPBA are highly reactive and can epoxidize alkenes or perform Baeyer-Villiger oxidations on ketones.[5][8]

Root Cause Analysis:

  • Highly Reactive Oxidant: Strong, non-selective oxidants will attack the most electron-rich sites in your molecule. The sulfur atom of a thiopyran is nucleophilic, but so are double bonds and activated aromatic rings.

  • Reaction Conditions: Acidic conditions can activate certain side reactions. For instance, the 3-chlorobenzoic acid present in commercial m-CPBA can catalyze undesired pathways.

Solutions & Protocols:

  • Choose a More Selective Oxidant:

    • Oxone®: This is a versatile and often more selective oxidant. It is a triple salt (2KHSO₅·KHSO₄·K₂SO₄) where potassium peroxymonosulfate (KHSO₅) is the active species.[9][10] It is typically used in a biphasic system or in polar solvents like methanol/water or acetonitrile/water, which can temper its reactivity.[11][12]

    • Hydrogen Peroxide with a Catalyst: Using H₂O₂ with a suitable catalyst (e.g., tantalum carbide or niobium carbide) can provide excellent selectivity for sulfone formation.[13] This approach often allows for milder conditions and avoids strong acid byproducts.

  • Control Reaction pH:

    • Buffering the reaction can suppress acid-catalyzed side reactions. When using Oxone, adding sodium bicarbonate (NaHCO₃) is a common practice to maintain a slightly basic pH.[11]

Table 1: Comparison of Common Oxidizing Agents for Thiopyran Synthesis

Oxidizing AgentTypical ConditionsProsConsSelectivity Issues
m-CPBA DCM or CHCl₃, 0 °C to RTHighly effective, readily availableCan be non-selective, potential for runaway reactions, acidic byproductEpoxidation of alkenes, Baeyer-Villiger oxidation of ketones[5]
Oxone® MeOH/H₂O, Acetone/H₂OInexpensive, stable, easy to handleCan be heterogeneous, requires aqueous mediaGenerally more selective than m-CPBA, but can still oxidize sensitive groups
H₂O₂ / Catalyst Various solvents, often with metal catalyst (e.g., NbC, TaC)"Green" oxidant (water is the only byproduct), high selectivity with right catalystRequires catalyst screening, may require elevated temperaturesHighly dependent on the catalyst chosen[13]

Protocol for Selective Oxidation using Oxone®:

  • Dissolve the thiopyran (1.0 eq.) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add sodium bicarbonate (NaHCO₃, 3.0 eq.) to buffer the solution.

  • Cool the mixture to 0 °C.

  • In a separate flask, dissolve Oxone® (2.5 eq.) in water.

  • Add the Oxone® solution dropwise to the thiopyran mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC/LC-MS).

  • Perform an aqueous workup to remove inorganic salts.

Q3: During workup under basic conditions, my α-halothiopyran sulfone decomposed into an alkene. What is happening and how can I prevent it?

A3: You are likely observing the Ramberg-Bäcklund reaction . This is a classic reaction of α-halo sulfones that proceeds in the presence of a base to form an alkene via the extrusion of sulfur dioxide (SO₂).[14][15]

Mechanism Insight (Causality):

The reaction is initiated by the deprotonation of the carbon α' to the sulfone group (on the other side of the halogen). This forms a carbanion, which then undergoes an intramolecular nucleophilic attack on the carbon bearing the halogen, displacing it to form a three-membered cyclic intermediate called a thiirane dioxide. This intermediate is unstable and readily decomposes, releasing gaseous SO₂ and forming the C=C double bond.[15][16]

Ramberg_Backlund A α-Halo Thiopyran Sulfone B Carbanion Intermediate A->B Base (e.g., OH⁻, t-BuOK) C Thiirane Dioxide Intermediate B->C Intramolecular SN2 Cyclization (Halide loss) D Alkene Product + SO₂ C->D Cheletropic Extrusion of SO₂

Caption: The Ramberg-Bäcklund reaction mechanism.

Prevention Strategies:

  • Avoid Strong Bases: During workup, avoid using strong bases like NaOH or KOH if your sulfone has a halogen (Cl, Br, I) on a carbon adjacent to the sulfonyl group.

  • Use a Mildly Basic or Neutral Wash: If you need to neutralize residual acid, use a saturated solution of sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH ~7-8) instead of strong hydroxide solutions.

  • Non-Basic Workup: If possible, perform a workup under neutral conditions. Wash the organic layer with water and then brine before drying and concentrating.

  • Protecting Groups: If basic conditions are unavoidable for a subsequent reaction step, consider if the α-protons can be protected or if an alternative synthetic route that avoids the α-halo sulfone intermediate is feasible.

Q4: I'm observing an unexpected α-acyloxy-thioether byproduct, especially when using anhydride reagents or under acidic conditions. What is this side reaction?

A4: This byproduct is characteristic of the Pummerer rearrangement . This reaction occurs with sulfoxide intermediates, not sulfones. If your oxidation stalls at the sulfoxide stage and you introduce an activating agent like acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA), the Pummerer rearrangement can occur.[17][18]

Mechanism Insight (Causality):

The reaction begins with the acylation of the sulfoxide oxygen by the anhydride. This creates a good leaving group. A base (often the acetate byproduct) then removes an α-proton, leading to the formation of a cationic-thial intermediate (an electrophilic sulfur species). Finally, the acetate (or another nucleophile) attacks this intermediate to yield the α-acyloxy-thioether product.[17][19] This side reaction is particularly relevant in syntheses targeting trifluoromethyl-substituted thiolanes derived from thiopyrans.[20]

Pummerer A Thiopyran Sulfoxide B Acylated Sulfonium Intermediate A->B Acetic Anhydride (Ac₂O) C Cationic-Thial Intermediate B->C Elimination (Base-catalyzed) D α-Acyloxy-thioether Product C->D Nucleophilic Attack (Acetate)

Caption: The Pummerer rearrangement mechanism.

Prevention Strategies:

  • Avoid Anhydrides with Sulfoxides: Do not use activating agents like Ac₂O or TFAA if sulfoxide intermediates are present and undesired.

  • Ensure Complete Oxidation: The most effective way to prevent the Pummerer rearrangement is to ensure the complete conversion of the sulfoxide intermediate to the unreactive sulfone before introducing any activating reagents.

  • Control Acidity: The reaction is often promoted by acidic conditions. Maintaining a neutral or slightly basic pH can help suppress this pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing thiopyran sulfones?

A1: The two primary strategies are:

  • Oxidation of Pre-formed Thiopyrans: This is the most common method. It involves synthesizing the thiopyran ring first, often through a [4+2] cycloaddition (Diels-Alder reaction) involving a thiocarbonyl compound, followed by oxidation of the sulfide to the sulfone.[21][22][23]

  • Ring Construction with a Sulfone Moiety: Less common but powerful methods involve building the thiopyran ring with the sulfone group already present or formed in situ. For example, novel annulation processes using reagents like rongalite can act as a source of the sulfone group during the cyclization.[24][25][26][27]

Q2: How do I choose the best purification method for my thiopyran sulfone?

A2: The choice depends on the physical properties of your compound and the nature of the impurities.

  • Recrystallization: This is the ideal method for crystalline solids. Sulfones are often highly crystalline due to the polar sulfonyl group. Common solvent systems include ethanol, isopropanol, ethyl acetate/hexanes, or acetone/water.

  • Column Chromatography: For non-crystalline oils or for separating mixtures with similar polarities, silica gel column chromatography is effective. Sulfones are quite polar, so solvent systems like ethyl acetate/hexanes or dichloromethane/methanol are typically used.[25]

  • Acid-Base Extraction: For sulfones containing acidic or basic functional groups, an acid-base workup can be an effective preliminary purification step. A patented method for purifying certain hydroxy-aryl sulfones involves dissolving the crude product in an aqueous caustic solution, filtering to remove insoluble impurities, and then re-precipitating the pure sulfone by neutralizing with acid to a pH of 4-6.[28]

Q3: How can I monitor the reaction progress effectively?

A3:

  • Thin-Layer Chromatography (TLC): This is the quickest and most common method. The polarity order on a normal-phase silica plate is typically: Thiopyran (least polar) < Sulfoxide < Sulfone (most polar) . You will see the starting material spot (higher Rf) disappear as two new, lower Rf spots corresponding to the sulfoxide and then the final sulfone appear and intensify.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. You can track the disappearance of the starting material's mass peak and the appearance of the mass peaks for the sulfoxide (M+16) and the sulfone (M+32). This is the best method for confirming the identity of products and intermediates in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a crude ¹H NMR of a small aliquot can be very informative. The protons on the carbons alpha to the sulfur atom will experience a significant downfield shift upon oxidation. The shift is more pronounced for the sulfone than for the sulfoxide.

References

Technical Support Center: Optimization of Reaction Parameters for the Oxidation of Thiopyrans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction parameters in thiopyran oxidation. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of thiopyran oxidation, and what factors influence their formation?

The oxidation of thiopyrans primarily yields two types of products: thiopyran-S-oxides (sulfoxides) and thiopyran-S,S-dioxides (sulfones). The selective formation of either the sulfoxide or the sulfone is highly dependent on the choice of oxidizing agent, reaction stoichiometry, temperature, and solvent.[1][2] Stronger oxidizing agents or an excess of the oxidant will favor the formation of the sulfone, while milder conditions and controlled stoichiometry are crucial for isolating the sulfoxide.[1][2]

Q2: My primary goal is the synthesis of thiopyran sulfoxide, but I'm observing significant over-oxidation to the sulfone. How can I improve selectivity?

Achieving high selectivity for the sulfoxide is a common challenge. Over-oxidation to the sulfone is a prevalent side reaction.[1] To favor the formation of the sulfoxide, consider the following strategies:

  • Choice of Oxidizing Agent: Employing a more selective oxidizing agent is the most effective approach. Reagents like Davis's oxaziridine are known for their high chemoselectivity in oxidizing sulfides to sulfoxides with minimal over-oxidation.[1]

  • Stoichiometry Control: Use a stoichiometric amount (typically 1.0 to 1.1 equivalents) of a milder oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).[2] Careful monitoring of the reaction progress is essential to prevent the addition of excess oxidant.

  • Temperature Management: Performing the reaction at lower temperatures (e.g., 0 °C to -78 °C) can significantly reduce the rate of over-oxidation, thereby increasing the yield of the desired sulfoxide.[1]

Q3: I am attempting to synthesize the thiopyran sulfone, but the reaction is sluggish and gives a low yield. What can I do to drive the reaction to completion?

For the complete oxidation of a thiopyran to its corresponding sulfone, more forcing conditions are generally required. If you are experiencing low yields or incomplete conversion, consider these adjustments:

  • Stronger Oxidizing Agent: Utilize a stronger oxidizing agent. A combination of hydrogen peroxide with a suitable catalyst, or an excess of m-CPBA (typically 2.5-3.0 equivalents), can effectively drive the reaction to the sulfone.[2][3]

  • Elevated Temperature: Increasing the reaction temperature can accelerate the rate of the second oxidation step from the sulfoxide to the sulfone. However, this should be done cautiously while monitoring for potential side reactions.

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), is crucial to determine the point of complete conversion.[1][4]

Q4: Are there any other common side reactions I should be aware of during thiopyran oxidation?

Besides over-oxidation, other side reactions can occur depending on the specific thiopyran substrate and the reaction conditions. For instance, if the thiopyran ring contains other sensitive functional groups, these may also be susceptible to oxidation. Additionally, in the case of certain substituted thiopyrans, reactions at other positions on the ring, such as electrophilic addition to double bonds, can compete with sulfur oxidation. Careful selection of a chemoselective oxidizing agent is key to minimizing these undesired pathways.

Q5: How can I monitor the progress of my thiopyran oxidation reaction effectively?

Effective reaction monitoring is critical for optimizing yields and minimizing side products. The most common techniques include:

  • Thin Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively tracking the disappearance of the starting material and the appearance of the product(s). The sulfoxide and sulfone products will typically have different Rf values than the starting thiopyran.[1]

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is a powerful tool. It allows for the accurate determination of the relative concentrations of the starting material, sulfoxide, and sulfone, providing a clear picture of the reaction's progress and selectivity.[4]

  • Gas Chromatography (GC): For volatile thiopyran derivatives, GC can be an effective monitoring technique.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to analyze aliquots of the reaction mixture to determine the conversion and product distribution.

Troubleshooting Guides

Problem: Low Yield of Desired Product (Sulfoxide or Sulfone)
Potential Cause Troubleshooting Action
Insufficient Oxidizing Agent Ensure accurate measurement and addition of the oxidizing agent. For sulfone synthesis, confirm that a sufficient excess is being used.
Low Reaction Temperature If the reaction is too slow, consider gradually increasing the temperature while monitoring for side product formation.
Short Reaction Time Continue to monitor the reaction until no further conversion of the starting material is observed.
Poor Solubility of Reagents Select a solvent system in which both the thiopyran substrate and the oxidizing agent are sufficiently soluble.
Decomposition of Oxidizing Agent Some oxidizing agents are unstable. Ensure the reagent is fresh and has been stored properly.
Problem: Formation of Multiple Unidentified Byproducts
Potential Cause Troubleshooting Action
Non-selective Oxidizing Agent Switch to a more chemoselective oxidizing agent. For example, if oxidizing a molecule with multiple functional groups, a reagent that specifically targets the sulfur atom is preferable.
Reaction Temperature is Too High High temperatures can promote undesired side reactions. Attempt the reaction at a lower temperature.
Incorrect pH The pH of the reaction mixture can influence the stability of the substrate and products, as well as the reactivity of the oxidizing agent. Consider buffering the reaction if necessary.
Presence of Impurities Ensure the starting materials and solvent are pure. Impurities can sometimes catalyze side reactions.

Workflow for Optimizing Sulfoxide Selectivity

References

Technical Support Center: Stereoselective Synthesis of Substituted Tetrahydrothiopyrans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of substituted tetrahydrothiopyrans. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these valuable sulfur-containing heterocycles with precise stereochemical control. Tetrahydrothiopyrans are privileged scaffolds in numerous biologically active molecules and pharmaceuticals, making their stereocontrolled synthesis a critical endeavor.

This document moves beyond simple protocols to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to explain the causality behind common experimental challenges and offer field-proven solutions to help you optimize your synthetic routes.

Section 1: Troubleshooting Guide for Common Synthetic Strategies

The stereochemical outcome of a reaction is dictated by the subtle interplay of steric and electronic factors in the transition state. This section addresses common issues encountered in the primary methods used to synthesize substituted tetrahydrothiopyrans.

1.1 Thia-Prins Cyclization

The Thia-Prins cyclization, an acid-catalyzed reaction between a homoallylic sulfide and an aldehyde, is a powerful tool for constructing the tetrahydrothiopyran ring. However, achieving high diastereoselectivity can be challenging.

Question: My Thia-Prins cyclization is producing a nearly 1:1 mixture of diastereomers. What are the key parameters to investigate for improving selectivity?

Answer: Poor diastereoselectivity in a Thia-Prins cyclization typically points to a lack of facial selectivity in the nucleophilic attack on the intermediate thiocarbenium ion. The stereochemistry is often set in a chair-like transition state, and several factors can be adjusted to favor one conformation over another.

Core Causes & Troubleshooting Steps:

  • Suboptimal Lewis Acid Catalyst: The nature and strength of the Lewis acid are paramount. It dictates the rate of thiocarbenium ion formation and influences the geometry of the transition state.

    • Troubleshooting: Screen a panel of Lewis acids. While common choices like BF₃·OEt₂ might give poor results, milder or more sterically demanding catalysts can offer better control. For instance, trimethylsilyl trifluoromethanesulfonate (TMSOTf) has been shown to be highly effective in mediating these cyclizations with good to high yields and diastereoselectivity.[1] In some analogous oxygen-Prins cyclizations, catalysts like InCl₃ have also proven effective for enhancing diastereoselectivity.[2]

    • Causality: Different Lewis acids coordinate with the carbonyl oxygen with varying bond lengths and angles, altering the steric environment of the transition state. A bulkier Lewis acid can create a more ordered transition state, amplifying the energetic difference between the pathways leading to different diastereomers.

  • Inappropriate Reaction Temperature: Temperature directly influences whether a reaction is under kinetic or thermodynamic control.[3] For many cyclizations, lower temperatures favor the transition state with the lowest activation energy, leading to the kinetic product.

    • Troubleshooting: Lower the reaction temperature significantly. Running the reaction at -78 °C is a standard practice to enhance selectivity.[2] If the desired product is the thermodynamically more stable isomer, higher temperatures may be required to allow for equilibration, but this often comes at the cost of side product formation.[4]

    • Causality: At lower temperatures, there is less thermal energy available to overcome higher activation barriers. The reaction will preferentially proceed through the lowest-energy transition state, which often leads to a single diastereomer.[5]

  • Solvent Effects: The polarity and coordinating ability of the solvent can stabilize or destabilize charged intermediates and transition states.

    • Troubleshooting: Experiment with solvents of varying polarity. Non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE) are common starting points. In some cases, more coordinating solvents like diethyl ether can influence selectivity by interacting with the Lewis acid or intermediates.[2]

1.2 Thia-Diels-Alder ([4+2] Cycloaddition)

The hetero-Diels-Alder reaction, using a thiocarbonyl compound as a dienophile or as part of the diene, is a classic method for forming the six-membered ring. Stereocontrol is governed by the facial selectivity of the approach of the diene and dienophile.

Question: I am observing the formation of the wrong regio- or stereoisomer in my Thia-Diels-Alder reaction. How can I control the outcome?

Answer: Regio- and stereoselectivity in Thia-Diels-Alder reactions are governed by frontier molecular orbital (FMO) interactions and steric effects in the transition state. The endo product is often the kinetically favored product due to secondary orbital overlap, but the exo product is typically more thermodynamically stable.[4]

Core Causes & Troubleshooting Steps:

  • Lack of Electronic Bias: If the electronic properties of the diene and dienophile are not sufficiently differentiated, both regioisomeric transition states can be of similar energy.

    • Troubleshooting: Modify the electronics of your substrates. Adding a strong electron-withdrawing group (EWG) to the thiocarbonyl dienophile or an electron-donating group (EDG) to the diene can increase the reaction rate and enhance regioselectivity. This strategy has been used effectively in reactions with C-sulfonyldithioformate derivatives to achieve excellent stereoselectivity.[6]

    • Causality: According to FMO theory, the reaction is favored between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. Enhancing the HOMO-LUMO energy gap and ensuring a large orbital coefficient difference at the desired bonding positions directs the regioselectivity.

  • Thermal Isomerization: The initially formed kinetic product (often endo) can isomerize to the more stable thermodynamic product (exo) under the reaction conditions, especially at elevated temperatures.

    • Troubleshooting: Carefully control the reaction temperature and time. To isolate the kinetic product, use the lowest possible temperature that allows the reaction to proceed and monitor the reaction closely to stop it before significant isomerization occurs. Temperature-dependent isomerization has been observed in related thiazine syntheses, where a cis-isomer thermally converts to the trans-isomer.[6]

    • Causality: The kinetic product forms faster because its transition state is lower in energy.[5] However, if the reaction is reversible, the system will eventually equilibrate to the lowest-energy product, which is the thermodynamic isomer.[4]

1.3 Tandem Thia-Michael/Aldol Reactions

Cascade reactions provide an efficient route to highly functionalized tetrahydrothiophenes and thiopyrans. For example, the reaction of 1,4-dithiane-2,5-diol (a mercaptoacetaldehyde equivalent) with α,β-unsaturated ketones can proceed via a cascade sulfa-Michael/aldol reaction to build the ring system.[7]

Question: My cascade Thia-Michael/Aldol reaction has low enantioselectivity and produces multiple diastereomers. What is the most critical component to optimize?

Answer: In organocatalyzed cascade reactions, the catalyst is the linchpin of stereocontrol. The catalyst is responsible for activating the substrates and organizing them in a chiral environment during the key bond-forming steps.

Core Causes & Troubleshooting Steps:

  • Ineffective Chiral Catalyst/Ligand: The chiral catalyst may not be creating a sufficiently ordered transition state to induce high levels of stereoselectivity in both the Michael and Aldol steps.

    • Troubleshooting: The choice of organocatalyst is crucial. Proline and its derivatives are common choices. In a formal thio [3+3] cycloaddition, which proceeds through a Michael-aldol cascade, the catalyst's structure is key to achieving high regioselectivity and enantioselectivity.[8][9] For reactions involving metal catalysts, the chiral ligand is the primary determinant of stereoselectivity.

    • Causality: The catalyst forms a transient covalent bond (e.g., an enamine with a ketone) or a non-covalent association with one of the reactants. The steric environment of the catalyst then blocks one face of the intermediate, forcing the other reactant to approach from a specific trajectory, thus controlling the stereochemical outcome of both the C-S and C-C bond formations.

  • Mismatched Substrates: The steric or electronic properties of the Michael acceptor and the thiol donor may be incompatible with the catalyst, leading to poor facial discrimination.

    • Troubleshooting: Systematically vary the substituents on your substrates. For example, bulkier groups on the α,β-unsaturated ketone can enhance the steric interactions within the catalyst-substrate complex, often leading to improved selectivity.

Section 2: General FAQs in Stereoselective Synthesis

Q1: How do I rationally choose between kinetic and thermodynamic conditions to obtain my desired diastereomer?

A1: The choice depends on the relative stability of the products and the transition states leading to them.[3]

  • To favor the Kinetic Product: Use conditions that make the reaction irreversible and favor the lowest-energy transition state. This typically means:

    • Low Temperatures: (-78 °C to 0 °C) to prevent the system from overcoming the higher activation barrier of the thermodynamic pathway and to prevent equilibration.[5]

    • Short Reaction Times: Stop the reaction as soon as the kinetic product has formed, before it has a chance to convert to the more stable isomer.[5]

    • Strong, Sterically Hindered Bases (for deprotonations): This often removes the most accessible proton, leading to the kinetic enolate.[4]

  • To favor the Thermodynamic Product: Use conditions that allow the reaction to be reversible, enabling the product mixture to equilibrate to the most stable isomer. This typically involves:

    • Higher Temperatures: Provides the energy to overcome all relevant activation barriers and allows the less stable kinetic product to revert to the starting materials or an intermediate, which can then form the thermodynamic product.[3]

    • Longer Reaction Times: Ensures the system has reached equilibrium.

    • Protic Solvents or Weaker Bases: Can facilitate proton exchange and other equilibration mechanisms.

Q2: My reaction is diastereoselective but not enantioselective. What is the fundamental difference in approach to solving this?

A2: Diastereoselectivity arises from the energy differences between transition states leading to diastereomers. This can often be controlled by achiral factors like sterics (substrate control) or reaction conditions. Enantioselectivity, however, requires the introduction of a chiral influence to differentiate between transition states that are mirror images and thus have identical energies in an achiral environment. Any synthesis that produces a non-racemic mixture must be under some degree of kinetic control.[4] To induce enantioselectivity, you must use one of the following:

  • Chiral Catalyst: An organocatalyst or a chiral ligand complexed to a metal.

  • Chiral Auxiliary: A chiral group temporarily attached to your substrate to direct the stereochemistry of a reaction, which is later removed.

  • Chiral Reagent: A stoichiometric reagent that is itself chiral.

  • Chiral Starting Material: Sourcing chirality from a natural product or a previously resolved material.

Q3: What role do computational studies play in troubleshooting these reactions?

A3: Density Functional Theory (DFT) and other computational methods are increasingly powerful tools for understanding and predicting stereoselectivity. They can be used to:

  • Model Transition States: Calculate the energies of the various possible transition states (e.g., different chair conformations or facial attacks) to predict which diastereomer should be favored.[10]

  • Explain Unexpected Outcomes: If a reaction gives an unexpected isomer, computation can often reveal a previously unconsidered low-energy pathway or intermediate.

  • Guide Substrate and Catalyst Design: By modeling how changes to a substrate or catalyst affect the transition state energies, computational studies can guide experimental design toward achieving higher selectivity.

Section 3: Diagrams and Workflows

Diagram 1: Troubleshooting Workflow for Poor Diastereoselectivity

G start Problem: Poor Diastereoselectivity (e.g., 1:1 dr) check_temp Is the reaction run at low temperature (-78 °C)? start->check_temp lower_temp Action: Lower temperature to favor kinetic control. check_temp->lower_temp No check_catalyst Is the catalyst known for high stereocontrol? check_temp->check_catalyst Yes lower_temp->check_catalyst screen_catalysts Action: Screen a panel of Lewis acids (e.g., TMSOTf, InCl₃) or organocatalysts. check_catalyst->screen_catalysts No / Unsure check_substrate Can substrate geometry be controlled? check_catalyst->check_substrate Yes screen_catalysts->check_substrate modify_substrate Action: Use geometrically pure starting materials. Consider adding bulky groups to enhance steric bias. check_substrate->modify_substrate Yes outcome Improved Diastereoselectivity check_substrate->outcome No / Already Optimal modify_substrate->outcome

Caption: A decision-tree workflow for troubleshooting poor diastereoselectivity.

Diagram 2: Thia-Prins Cyclization Chair-Like Transition States

G cluster_A Pathway A: Axial Attack cluster_B Pathway B: Equatorial Attack TS_A Thiocarbenium Intermediate (Chair Conformation) Product_A cis-Tetrahydrothiopyran (Axial R² Group - Favored) TS_A->Product_A Nucleophilic Attack TS_B Thiocarbenium Intermediate (Chair Conformation) note_A R¹ group occupies equatorial position to minimize A(1,3) strain. R² attacks axially. Product_B trans-Tetrahydrothiopyran (Equatorial R² Group - Disfavored) TS_B->Product_B Nucleophilic Attack note_B R¹ group occupies equatorial position. Equatorial attack by R² can lead to steric clashes.

Caption: Transition states illustrating stereochemical control in Thia-Prins cyclizations.

Diagram 3: Kinetic vs. Thermodynamic Control

G origin y_axis Gibbs Free Energy (G) x_axis Reaction Coordinate R Reactants TSK R->TSK ΔG‡ (Kinetic) (Lower) TST R->TST ΔG‡ (Thermo) (Higher) path_k path_t PK Kinetic Product (Less Stable) PT Thermodynamic Product (More Stable) TSK->PK TST->PT R_level PK_level PT_level

Caption: Reaction coordinate diagram illustrating kinetic versus thermodynamic control.

Section 4: Experimental Protocol Example
TMSOTf-Mediated Diastereoselective Thia-Prins Cyclization

This protocol is a generalized example based on methodologies reported for Thia-Prins cyclizations.[1] Always perform your own risk assessment before conducting any experiment.

Objective: To synthesize a 2,3,5-trisubstituted tetrahydrothiopyran with high diastereoselectivity.

Materials:

  • Homoallylic thioacrylate substrate (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware, oven-dried and assembled under an inert atmosphere (N₂ or Ar)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the homoallylic thioacrylate substrate (1.0 equiv).

  • Dissolution: Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.

  • Addition of Reagents: Add the aldehyde (1.2 equiv) to the cooled solution, followed by the slow, dropwise addition of TMSOTf (1.5 equiv) over 5 minutes. The solution may change color upon addition.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired diastereomer.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS. The diastereomeric ratio can be determined from the ¹H NMR of the crude product. Stereochemistry can be confirmed using 2D NOESY experiments.[1]

References

Overcoming solubility issues of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate (CAS 1419101-16-8). This resource is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound in organic solvents. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: I'm struggling to dissolve this compound in common non-polar solvents like hexane and toluene. Why is this happening?

A: This is a common and expected observation. The molecular structure of your compound contains a highly polar sulfone group (SO₂). This group creates a strong dipole moment and can act as a hydrogen bond acceptor, making the molecule polar. According to the principle of "like dissolves like," polar molecules dissolve best in polar solvents.[1] Non-polar solvents like hexane and toluene lack the necessary polarity to effectively interact with and solvate the sulfone group, leading to poor solubility.

Q2: What are the best initial solvents to try for dissolving this compound?

A: We recommend starting with polar aprotic solvents. These solvents have high dielectric constants and can engage in dipole-dipole interactions without donating hydrogen bonds. Excellent starting points include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

  • Propylene Glycol (PG)[2]

These solvents are generally effective at solvating both the polar sulfone and the moderately polar methyl ester portions of the molecule.

Q3: Can I simply heat the mixture to force it into solution?

A: Increasing the temperature is a valid strategy that often enhances the solubility of solid compounds.[1][3][4] For most solids, the dissolution process is endothermic, meaning it absorbs heat; therefore, adding heat shifts the equilibrium towards dissolution.[5] However, proceed with caution. We advise running a preliminary thermal stability test (e.g., a short heating of a small sample followed by LC-MS analysis) to ensure the compound does not degrade at elevated temperatures.

Q4: I need to use a non-polar solvent for my reaction. How can a co-solvent system help me?

A: A co-solvent system is an excellent strategy when your primary reaction solvent is a poor solvent for the substrate.[6][7] This technique involves dissolving your compound in a minimal amount of a "good" polar aprotic solvent (like DMSO or DMF) and then adding this concentrated solution to your "poor" non-polar reaction solvent.[] The co-solvent helps to keep the molecule in solution by creating a more favorable local solvent environment.[7]

In-Depth Troubleshooting Guides

Guide 1: A Deeper Look at the Molecule

Understanding the distinct chemical features of this compound is the first step to mastering its solubility.

  • Sulfone Group (SO₂): This is the dominant functional group dictating the compound's polarity. Sulfones are known for their high polarity and thermal stability.[9]

  • Methyl Ester Group (-COOCH₃): This group contributes moderate polarity and can act as a hydrogen bond acceptor. Methyl esters of fatty acids are often soluble in a range of organic solvents, from moderately polar to non-polar, but the sulfone group's influence is stronger here.[10][11]

  • Tetrahydrothiopyran Ring: This saturated heterocyclic ring is largely aliphatic and non-polar. This creates a "split personality" for the molecule—a highly polar "head" (the sulfone) and a non-polar "body."

This combination of polar and non-polar regions is why a single-solvent approach can be challenging and why predictive tools can be invaluable.

Expert Insight: Using Hansen Solubility Parameters (HSP)

For complex solubility challenges, moving beyond simple "polar" and "non-polar" labels is crucial. Hansen Solubility Parameters (HSP) offer a more sophisticated, quantitative approach.[12] HSP dissects the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.[13][14]

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[13][14]

The core principle is that substances with similar HSP values are likely to be miscible.[14] By estimating the HSP of your compound and comparing it to known values for various solvents, you can make highly educated predictions about solubility, saving significant experimental time.[15][16]

Guide 2: A Systematic Workflow for Solvent Selection

Instead of random trial and error, we advocate for a systematic, tiered approach to finding the right solvent or solvent system. This workflow ensures that you gather the maximum amount of information with minimal compound waste.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Decision cluster_2 Phase 3: Optimization cluster_3 Advanced Methods start Start: 1-2 mg of Compound screen Small-Scale Solubility Test (Protocol 1) Test in 5 solvent classes start->screen decision Is solubility > 10 mg/mL in any single solvent? screen->decision success Success! Proceed with chosen solvent. decision->success  Yes optimize Optimize with Advanced Methods (Guide 3) decision->optimize No   end_node End Goal: Homogeneous Solution success->end_node cosolvency Co-Solvency Titration (Protocol 2) optimize->cosolvency temperature Controlled Heating (Protocol 3) optimize->temperature cosolvency->end_node temperature->end_node

Caption: Systematic workflow for efficient solvent selection.

Table 1: Properties of Recommended Screening Solvents

This table provides key data for a robust initial solubility screening.

Solvent ClassSolvent NameBoiling Point (°C)Dielectric Constant (ε)Notes
Non-Polar Toluene1112.38Good for establishing a negative baseline.
Ethers Tetrahydrofuran (THF)667.52Moderately polar, common reaction solvent.
Halogenated Dichloromethane (DCM)409.08Good general-purpose solvent, volatile.
Polar Aprotic Acetonitrile (ACN)8236.64Highly polar, water-miscible.
N,N-Dimethylformamide (DMF)15338.25High boiling point, powerful solvent.
Dimethyl Sulfoxide (DMSO)18947.00Very high boiling point, excellent solvating power.
Polar Protic Isopropanol (IPA)8220.18Can hydrogen bond, less polar than water.
Ethanol7824.60Common, less toxic protic solvent.

(Data sourced from multiple references, including[17])

Protocol 1: Small-Scale Solubility Screening

Objective: To efficiently determine the approximate solubility of the compound in a diverse set of solvents.

  • Preparation: Aliquot ~1 mg of this compound into eight separate, labeled 1.5 mL microcentrifuge tubes.

  • Solvent Addition: Add 100 µL of the first solvent (from Table 1) to the corresponding tube. This creates an initial test concentration of 10 mg/mL.

  • Mixing: Vortex the tube vigorously for 60 seconds.

  • Observation: Visually inspect the solution against a dark background.

    • Soluble: The solution is completely clear with no visible solid particles.

    • Partially Soluble: Some solid remains, but a significant amount appears to have dissolved.

    • Insoluble: The vast majority of the solid remains undissolved.

  • Incremental Addition (if insoluble/partially soluble): If the compound is not fully dissolved, add another 100 µL of the same solvent (total volume 200 µL, concentration 5 mg/mL). Vortex and observe again. Continue this process to estimate the approximate solubility (e.g., if it dissolves after 400 µL total, solubility is ~2.5 mg/mL).

  • Repeat: Repeat steps 2-5 for all eight solvents listed in Table 1.

  • Documentation: Record all observations meticulously in your lab notebook.

Guide 3: Advanced Solubility Enhancement Techniques

If a single solvent at room temperature is insufficient, the following methods should be employed.

Co-solvency: The Power of Mixtures

This is the most powerful technique when a specific, poorly-solvating medium is required for a downstream application (e.g., a reaction or purification). The principle is to use a minimal amount of a high-potency solvent to disrupt the crystal lattice energy of the solute, allowing the bulk solvent to then solvate the individual molecules.[][18]

G cluster_0 A: Insoluble in Poor Solvent cluster_1 B: Add Minimal Good Solvent (Co-Solvent) cluster_2 C: Homogeneous Solution a1 Cpd a2 Cpd a3 Cpd a4 Cpd a5 Cpd p1 p2 p3 p4 p5 p6 p7 p8 p9 p10 p11 p12 co1 Co co2 Co b1 Cpd b1->co1 b2 Cpd b2->co2 b3 Cpd p13 p14 p15 p16 p17 p18 co3 Co co4 Co c1 Cpd c1->co3 c2 Cpd c2->co4 p19 p20 p21 p22 p23 p24 p25 p26 p27 label_A Crystal Lattice label_B Lattice Disruption label_C Solvated Molecules cluster_0 cluster_0 cluster_1 cluster_1 cluster_2 cluster_2

Caption: Co-solvency mechanism: disrupting the crystal lattice.

Protocol 2: Developing a Co-Solvent System

Objective: To create a stable, homogeneous solution in a solvent system that is predominantly composed of a "poor" solvent.

  • Select Solvents:

    • Poor Solvent: The solvent required for your experiment (e.g., Toluene).

    • Good Solvent (Co-Solvent): The solvent that showed the highest solubility in Protocol 1 (e.g., DMSO).

  • Preparation: Place a known mass of your compound (e.g., 100 mg) into a flask with a stir bar.

  • Add Poor Solvent: Add the target volume of the poor solvent (e.g., 10 mL). The compound should remain as a suspension.

  • Titration: Using a pipette or burette, add the co-solvent dropwise to the stirring suspension.

  • Observe: Continue adding the co-solvent slowly until the entire solid has just dissolved.

  • Calculate: Record the total volume of co-solvent added. Calculate the final v/v percentage (e.g., if 0.5 mL of DMSO was needed in 10 mL of Toluene, the system is 10:0.5 Toluene:DMSO, or ~4.8% v/v DMSO).

  • Validation: Allow the solution to stand for at least one hour to ensure it remains stable and does not precipitate over time.

Temperature Variation: A Controlled Approach

Heating can be highly effective, but it's crucial to understand its effects. The solubility of most organic solids increases with temperature, sometimes exponentially.[19]

Protocol 3: Controlled Temperature Solubility Study

Objective: To determine the temperature at which a target concentration can be achieved and to check for stability upon cooling.

  • Setup: In a vial with a stir bar, create a suspension of your compound in the desired solvent at a concentration higher than what is soluble at room temperature (e.g., 20 mg/mL).

  • Heating: Place the vial in a temperature-controlled heating block or oil bath.

  • Incremental Heating: Increase the temperature in 5-10 °C increments, allowing the system to equilibrate for 5 minutes at each step.

  • Identify Dissolution Temperature (T_diss): Record the temperature at which the solution becomes completely clear. This is your T_diss for that concentration.

  • Controlled Cooling: Turn off the heat and allow the solution to cool slowly while stirring.

  • Observe for Precipitation: Note the temperature at which solid begins to reappear. Also, observe the nature of the solid:

    • Crystalline Precipitate: Ideal for purification.

    • "Oiling Out": The compound separates as an immiscible liquid. This can complicate handling and indicates a poor solvent system for crystallization.

  • Safety: Always perform heating in a well-ventilated fume hood. Be aware of the solvent's boiling point and flash point.[17]

By following these structured guides and understanding the chemical principles at play, you can effectively overcome the solubility challenges presented by this compound and accelerate your research and development efforts.

References

Technical Support Center: Stability and Storage of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and appropriate storage conditions for Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For optimal stability, the solid compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] The container should be tightly sealed to prevent moisture absorption and contamination. One supplier suggests room temperature as a suitable storage condition. For long-term storage, maintaining these conditions is critical to prevent potential degradation.

Q2: How should I store solutions of this compound?

Stock solutions should be prepared in a high-purity, anhydrous aprotic solvent. The choice of solvent can impact stability; protic solvents may facilitate hydrolysis of the ester group over time.[4][5][6][7] It is recommended to store stock solutions at -20°C or -80°C for long-term use. Aliquoting the stock solution into smaller, single-use vials is advisable to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.

Q3: Is this compound sensitive to light?

The sulfone functional group generally imparts high photochemical stability.[1] However, prolonged exposure to high-intensity light, especially UV light, should be avoided as a general precaution for all chemical compounds. To minimize any risk of photodegradation, it is best practice to store the compound in an amber vial or in a dark location.

Q4: What is the stability of this compound in acidic or basic conditions?

The methyl ester functional group in this molecule is susceptible to hydrolysis in the presence of strong acids or bases, a reaction that is often accelerated by heat.[8][9] This hydrolysis would result in the formation of the corresponding carboxylic acid and methanol. Therefore, exposure of the compound to acidic or basic aqueous solutions should be avoided during storage and, where possible, in experimental setups.

Q5: What are the visual signs of degradation?

Any change in the physical appearance of the compound, such as discoloration, clumping, or the development of an unusual odor, may indicate degradation. For solutions, the appearance of precipitates or a change in color could be a sign of instability. If degradation is suspected, it is recommended to verify the purity of the compound using an appropriate analytical method, such as HPLC or NMR, before use.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of this compound.

ProblemPotential CauseRecommended Solution
Inconsistent Experimental Results The compound may have degraded due to improper storage or handling, leading to a lower effective concentration.Verify the purity of your compound using a suitable analytical technique (e.g., HPLC, LC-MS, or NMR). Prepare fresh stock solutions from a new or confirmed pure batch of the compound. Review your experimental protocol to ensure the compound is not exposed to incompatible conditions (e.g., strong acids or bases).
Changes in Physical Appearance The compound may be degrading due to exposure to moisture, light, or elevated temperatures.Discard the degraded material. Obtain a fresh supply of the compound and store it under the recommended conditions (cool, dry, dark, and tightly sealed).
Unexpected Peaks in Analytical Data The presence of new peaks in techniques like HPLC or NMR suggests the formation of degradation products.Attempt to identify the degradation products. Common degradation pathways include hydrolysis of the ester. Consider performing forced degradation studies to intentionally generate and identify potential degradants.[10][11][12] This can help in understanding the stability limits of the compound.
Difficulty Dissolving the Compound This could be a sign of degradation, where the compound has polymerized or converted into a less soluble substance. It could also be due to the use of an inappropriate solvent.Ensure you are using a suitable, high-purity, anhydrous solvent. If the compound still does not dissolve, it is likely degraded and should be replaced.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of this compound.

TroubleshootingWorkflow start Problem Identified (e.g., Inconsistent Results) check_purity Verify Compound Purity (HPLC, NMR, etc.) start->check_purity is_pure Is the compound pure? check_purity->is_pure review_protocol Review Experimental Protocol for Incompatibilities is_pure->review_protocol Yes investigate_degradation Investigate Degradation is_pure->investigate_degradation No prepare_fresh Prepare Fresh Stock Solution review_protocol->prepare_fresh continue_experiment Proceed with Experiment prepare_fresh->continue_experiment forced_degradation Consider Forced Degradation Studies investigate_degradation->forced_degradation identify_products Identify Degradation Products forced_degradation->identify_products replace_compound Replace Compound and Review Storage Conditions identify_products->replace_compound replace_compound->start

Caption: Troubleshooting workflow for stability issues.

Scientific Deep Dive: Understanding Potential Degradation Pathways

A thorough understanding of the chemical structure of this compound allows for the prediction of its stability profile. The molecule contains two key functional groups: a sulfone and a methyl ester.

Sulfone Group Stability

The sulfonyl group (R-S(=O)₂-R') is generally a robust and stable functional group.[13]

  • Thermal Stability: Aliphatic sulfones are thermally very stable, with decomposition typically occurring at temperatures above 300°C.[1][3] The primary thermal degradation pathway for many sulfones is the homolytic cleavage of a carbon-sulfur bond, which can ultimately lead to the extrusion of sulfur dioxide (SO₂).[1][14]

  • Photochemical Stability: Sulfones are also known to be highly photochemically stable, meaning they are not prone to degradation upon exposure to light.[1]

Methyl Ester Group Instability

The methyl ester group is the more reactive moiety in this molecule and is the primary concern for stability.

  • Hydrolysis: Esters are susceptible to hydrolysis, which is the cleavage of the ester bond by water. This reaction can be catalyzed by both acids and bases.[8][9]

    • Base-Catalyzed Hydrolysis (Saponification): In the presence of a base (e.g., hydroxide ions), the ester can undergo nucleophilic acyl substitution to form a carboxylate salt and methanol. This reaction is typically irreversible and can be rapid. Studies on poly(vinyl ester sulfone)s have shown that they degrade rapidly in the presence of a base.[15][16]

    • Acid-Catalyzed Hydrolysis: In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. This reaction is reversible and generally slower than base-catalyzed hydrolysis.[8]

Given these properties, it is imperative to avoid exposing this compound to aqueous acidic or basic conditions, especially at elevated temperatures, to prevent hydrolysis of the ester group.

Forced Degradation Studies

To proactively understand the stability of this compound, forced degradation studies can be performed.[11][12] This involves subjecting the compound to a variety of stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.

Protocol for a Preliminary Forced Degradation Study

  • Preparation: Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Add a strong acid (e.g., 1 M HCl) and heat (e.g., at 60°C).

    • Basic Hydrolysis: Add a strong base (e.g., 1 M NaOH) and maintain at room temperature or gently heat.

    • Oxidation: Add an oxidizing agent (e.g., 3% H₂O₂).

    • Thermal Stress: Heat a solid sample or a solution at an elevated temperature (e.g., 80°C).

    • Photostability: Expose a solution to a controlled source of UV and visible light.

  • Analysis: At various time points, analyze the stressed samples by a stability-indicating method like HPLC or LC-MS to monitor the disappearance of the parent compound and the appearance of any degradation products.

ForcedDegradation cluster_stress Stress Conditions compound Methyl (1,1-dioxidotetrahydro-2H- thiopyran-4-yl)acetate Solution acid Acidic (e.g., HCl, Heat) compound->acid base Basic (e.g., NaOH) compound->base oxidation Oxidative (e.g., H₂O₂) compound->oxidation thermal Thermal (e.g., 80°C) compound->thermal photo Photolytic (UV/Vis Light) compound->photo analysis Analysis by Stability-Indicating Method (e.g., HPLC, LC-MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Experimental workflow for forced degradation studies.

References

Technical Support Center: Scalable Synthesis of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate for Industrial Applications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable synthesis of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the industrial-scale production of this important chemical intermediate.

I. Overview of the Synthetic Strategy

The scalable synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The most viable industrial route involves a four-step sequence:

  • Synthesis of Tetrahydro-4H-thiopyran-4-one: This foundational step can be achieved through various methods, with the Dieckmann condensation of dimethyl 3,3'-thiodipropionate being a common and cost-effective approach on a large scale.[1]

  • Oxidation to Tetrahydro-4H-thiopyran-4-one 1,1-dioxide: The sulfide intermediate is then oxidized to the corresponding sulfone. This transformation is crucial for the final product's stability and pharmacological properties.

  • Chain Elongation via Horner-Wadsworth-Emmons Reaction: The methyl acetate side chain is introduced by reacting the sulfone ketone with a phosphonate ylide, such as triethyl phosphonoacetate. This olefination reaction is highly efficient and produces an unsaturated ester intermediate.[2][3][4]

  • Catalytic Hydrogenation: The final step involves the reduction of the exocyclic double bond to yield the saturated target molecule, this compound.

This synthetic pathway is illustrated in the workflow diagram below.

Scalable_Synthesis_Workflow Start Starting Materials (e.g., Dimethyl 3,3'-thiodipropionate) Step1 Step 1: Dieckmann Condensation & Decarboxylation Start->Step1 Intermediate1 Tetrahydro-4H-thiopyran-4-one Step1->Intermediate1 Step2 Step 2: Oxidation Intermediate1->Step2 Intermediate2 Tetrahydro-4H-thiopyran-4-one 1,1-dioxide Step2->Intermediate2 Step3 Step 3: Horner-Wadsworth-Emmons Reaction Intermediate2->Step3 Intermediate3 Methyl (1,1-dioxidotetrahydro-2H- thiopyran-4-ylidene)acetate Step3->Intermediate3 Step4 Step 4: Catalytic Hydrogenation Intermediate3->Step4 End Final Product: Methyl (1,1-dioxidotetrahydro- 2H-thiopyran-4-yl)acetate Step4->End

Caption: Overall synthetic workflow for this compound.

II. Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for each key stage of the synthesis.

Step 1: Synthesis of Tetrahydro-4H-thiopyran-4-one

This procedure is adapted from established methods for Dieckmann condensation.

Materials:

  • Dimethyl 3,3'-thiodipropionate

  • Sodium methoxide (NaOMe)

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium chloride (NaCl)

Procedure:

  • Charge a suitable reactor with a solution of sodium methoxide in toluene.

  • Slowly add dimethyl 3,3'-thiodipropionate to the reactor at a controlled temperature (typically 60-70 °C) to initiate the Dieckmann condensation.

  • After the addition is complete, maintain the reaction mixture at reflux for several hours to drive the reaction to completion.

  • Cool the reaction mixture and quench with a dilute aqueous solution of hydrochloric acid to neutralize the base and initiate decarboxylation.

  • Heat the mixture to reflux to complete the decarboxylation.

  • After cooling, separate the organic layer.

  • Wash the organic layer with a saturated sodium chloride solution.

  • Concentrate the organic layer under reduced pressure to obtain crude tetrahydro-4H-thiopyran-4-one.

  • The crude product can be purified by vacuum distillation.

Step 2: Oxidation to Tetrahydro-4H-thiopyran-4-one 1,1-dioxide

The oxidation of the sulfide to the sulfone is a critical step that can be achieved using various oxidizing agents. Hydrogen peroxide with a catalyst is a common industrial choice.[5][6]

Materials:

  • Tetrahydro-4H-thiopyran-4-one

  • Hydrogen peroxide (30-35% solution)

  • Sodium tungstate (catalyst)

  • Methanol or other suitable solvent

  • Sodium sulfite (for quenching)

Procedure:

  • Dissolve tetrahydro-4H-thiopyran-4-one in a suitable solvent such as methanol in a reactor.

  • Add a catalytic amount of sodium tungstate.

  • Carefully add hydrogen peroxide solution dropwise, maintaining the reaction temperature below a safe limit (e.g., 40-50 °C) as the reaction is exothermic.

  • After the addition, stir the reaction mixture at a controlled temperature until the starting material is consumed (monitor by TLC or HPLC).

  • Cool the reaction mixture and quench any remaining hydrogen peroxide by the slow addition of an aqueous solution of sodium sulfite.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Horner-Wadsworth-Emmons Reaction

This reaction introduces the methyl acetate side chain and offers advantages over the traditional Wittig reaction, such as easier purification.[2][4][7]

Materials:

  • Tetrahydro-4H-thiopyran-4-one 1,1-dioxide

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • In a dry reactor under an inert atmosphere (e.g., nitrogen), suspend sodium hydride in anhydrous THF.

  • Slowly add triethyl phosphonoacetate to the suspension at 0 °C.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Cool the ylide solution back to 0 °C and add a solution of tetrahydro-4H-thiopyran-4-one 1,1-dioxide in anhydrous THF dropwise.

  • After the addition, allow the reaction to warm to room temperature and stir until the starting ketone is consumed.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-ylidene)acetate can be purified by column chromatography or recrystallization.

Step 4: Catalytic Hydrogenation

The final step saturates the double bond to yield the target compound.

Materials:

  • Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-ylidene)acetate

  • Palladium on carbon (Pd/C, 5-10%)

  • Methanol or ethyl acetate

  • Hydrogen gas

Procedure:

  • Dissolve the unsaturated ester in a suitable solvent (e.g., methanol or ethyl acetate) in a hydrogenation reactor.

  • Add the Pd/C catalyst.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

  • Carefully vent the reactor and filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final product, this compound.

  • The product can be further purified by recrystallization if necessary.

III. Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis.

Troubleshooting_Guide cluster_step1 Step 1: Dieckmann Condensation cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Horner-Wadsworth-Emmons cluster_step4 Step 4: Hydrogenation S1_Problem Low yield of Tetrahydro-4H-thiopyran-4-one S1_Cause1 Incomplete reaction S1_Problem->S1_Cause1 S1_Cause2 Side reactions (e.g., Claisen condensation) S1_Problem->S1_Cause2 S1_Solution1 Increase reaction time or temperature. Ensure stoichiometry of base is correct. S1_Cause1->S1_Solution1 S1_Solution2 Maintain strict temperature control during addition of starting material. S1_Cause2->S1_Solution2 S2_Problem Incomplete oxidation or over-oxidation to byproducts S2_Cause1 Insufficient or excess oxidizing agent S2_Problem->S2_Cause1 S2_Cause2 Poor catalyst activity S2_Problem->S2_Cause2 S2_Solution1 Carefully control stoichiometry of H2O2. Monitor reaction progress closely. S2_Cause1->S2_Solution1 S2_Solution2 Use fresh sodium tungstate. Ensure proper reaction pH. S2_Cause2->S2_Solution2 S3_Problem Low yield of unsaturated ester S3_Cause1 Incomplete ylide formation S3_Problem->S3_Cause1 S3_Cause2 Poor reactivity of the ketone S3_Problem->S3_Cause2 S3_Solution1 Ensure anhydrous conditions. Use a strong enough base (e.g., NaH). S3_Cause1->S3_Solution1 S3_Solution2 Increase reaction temperature or time. Consider using a more reactive phosphonate reagent. S3_Cause2->S3_Solution2 S4_Problem Incomplete hydrogenation S4_Cause1 Catalyst poisoning S4_Problem->S4_Cause1 S4_Cause2 Insufficient hydrogen pressure or reaction time S4_Problem->S4_Cause2 S4_Solution1 Ensure starting material is pure. Use fresh catalyst. S4_Cause1->S4_Solution1 S4_Solution2 Increase hydrogen pressure or extend reaction time. S4_Cause2->S4_Solution2

Caption: A troubleshooting decision tree for the synthesis of this compound.

IV. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for this synthesis?

A1: Several steps in this synthesis require careful safety considerations.

  • Dieckmann Condensation: Sodium methoxide is a strong base and is flammable. Handle it in a dry, inert atmosphere.

  • Oxidation: Hydrogen peroxide is a strong oxidizer and can cause severe burns. The reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • Horner-Wadsworth-Emmons Reaction: Sodium hydride is a flammable solid that reacts violently with water. All reagents and solvents must be strictly anhydrous.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use appropriate high-pressure equipment and ensure proper ventilation.

Q2: How can I improve the purity of the final product?

A2: Purity is critical for pharmaceutical applications.

  • Intermediate Purification: Ensure that each intermediate is purified to a high degree before proceeding to the next step. This will minimize the formation of impurities that are difficult to remove later.

  • Recrystallization: The final product can often be purified to >99% by recrystallization. Experiment with different solvent systems to find the optimal conditions.

  • Chromatography: For very high purity requirements, column chromatography can be employed, although this may be less practical for very large-scale production.

Q3: Are there alternative reagents I can use for the oxidation step?

A3: Yes, several other oxidizing agents can be used, including meta-chloroperoxybenzoic acid (m-CPBA) and Oxone®.[8] The choice of reagent will depend on factors such as cost, safety, and scalability. Hydrogen peroxide with a tungstate catalyst is often preferred for industrial applications due to its lower cost and environmental impact.

Q4: What are the common byproducts in the Horner-Wadsworth-Emmons reaction?

A4: The primary byproduct is a water-soluble phosphate ester, which is a significant advantage over the triphenylphosphine oxide produced in the Wittig reaction as it can be easily removed by aqueous extraction.[7] Incomplete reaction can leave unreacted starting materials.

Q5: Can the hydrogenation catalyst be recycled?

A5: In many cases, the palladium on carbon catalyst can be recovered by filtration and reused for several cycles. However, catalyst activity may decrease over time due to poisoning or mechanical loss. It is important to monitor the reaction progress to determine when the catalyst needs to be replaced.

V. Data Summary

The following table provides typical, non-optimized parameters for the synthesis. Industrial-scale optimization will be necessary to maximize yield and throughput.

StepKey ReagentsTypical SolventTemperature (°C)Typical Reaction Time (h)Typical Yield (%)
1. Dieckmann CondensationDimethyl 3,3'-thiodipropionate, NaOMeToluene60-1104-870-80
2. OxidationTetrahydro-4H-thiopyran-4-one, H₂O₂, Na₂WO₄Methanol40-502-685-95
3. Horner-Wadsworth-EmmonsSulfone ketone, Triethyl phosphonoacetate, NaHTHF0 to RT2-480-90
4. HydrogenationUnsaturated ester, H₂, Pd/CMethanolRT4-12>95

VI. References

  • Horner-Wadsworth-Emmons Reaction - Alfa Chemistry. (n.d.). Retrieved from --INVALID-LINK--

  • Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • A Comparative Guide: The Horner-Wadsworth-Emmons Reaction vs. the Wittig Reaction - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Troubleshooting low purity in 2,4'-Dihydroxydiphenyl sulfone crystallization - Benchchem. (n.d.). Retrieved from --INVALID-LINK--

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--

  • Horner-Wadsworth-Emmons Reaction Mechanism | Organic Chemistry - YouTube. (2022, August 24). Retrieved from --INVALID-LINK--

  • Sulfone synthesis by oxidation - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--

  • Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved from --INVALID-LINK--

  • Conformational and steric effects on the oxidation of some substituted tetrahydrothiopyran-4-ones and their I, l-dioxides by pyr. (n.d.). Retrieved from --INVALID-LINK--

  • Sulfone - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--

  • Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. (2021, December 28). Retrieved from --INVALID-LINK--

  • A process for preparing sulfones - Google Patents. (n.d.). Retrieved from --INVALID-LINK--

  • Horner-Wadsworth-Emmons Reaction - SynArchive. (n.d.). Retrieved from --INVALID-LINK--

  • Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview) - ResearchGate. (2019, February). Retrieved from --INVALID-LINK--

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products - CONICET. (n.d.). Retrieved from --INVALID-LINK--

  • Chemoselective Synthesis and Anti-Kinetoplastidal Properties of 2,6-Diaryl-4H-tetrahydro-thiopyran-4-one S-Oxides: Their Interplay in a Cascade of Redox Reactions from Diarylideneacetones - PMC - PubMed Central. (n.d.). Retrieved from --INVALID-LINK--

  • Reformatsky Reaction | Thermo Fisher Scientific - US. (n.d.). Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting the Dieckmann Condensation for Tetrahydro-1,4-thiopyrone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tetrahydro-1,4-thiapyrones via the Dieckmann condensation. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful cyclization reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your synthesis.

Introduction to the Dieckmann Condensation in Thiopyrone Synthesis

The Dieckmann condensation is a robust intramolecular reaction used to form cyclic β-keto esters from diesters.[1] For the synthesis of tetrahydro-1,4-thiapyrones, a key structural motif in medicinal chemistry, this reaction typically involves the cyclization of a 3,3'-thiodipropionate ester.[2] The resulting 3-alkoxycarbonyl-tetrahydrothiopyran-4-one is a versatile intermediate that can be further elaborated.

The reaction proceeds through the base-mediated formation of an enolate at one α-carbon, which then attacks the carbonyl of the other ester group within the same molecule.[3] Subsequent elimination of an alkoxide leads to the desired cyclic β-keto ester. While effective, this reaction can present challenges. This guide aims to provide clear, actionable solutions to common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Dieckmann condensation for preparing tetrahydro-1,4-thiapyrones?

The reaction is an intramolecular Claisen condensation.[4] It begins with the deprotonation of an α-carbon of the thiodipropionate ester by a strong base, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the other ester's carbonyl carbon, creating a cyclic tetrahedral intermediate. The final step is the elimination of an alkoxide ion to yield the cyclic β-keto ester, 3-alkoxycarbonyl-tetrahydrothiopyran-4-one.[1]

Q2: Which bases and solvents are recommended for this reaction?

A strong base is essential for the deprotonation of the α-carbon.[5] Common choices include sodium ethoxide (NaOEt), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).[5] The choice of solvent is also critical. Aprotic solvents like toluene or tetrahydrofuran (THF) are generally preferred, especially when using NaH, to avoid side reactions.[2] If an alkoxide base is used, the corresponding alcohol is a suitable solvent to prevent transesterification.

Q3: Can I use sodium hydroxide or potassium hydroxide as the base?

It is strongly advised not to use hydroxide bases. These can readily hydrolyze the ester functionalities of both the starting material and the β-keto ester product, leading to the formation of carboxylates and significantly reducing the yield of the desired product.[6]

Q4: My starting diester is asymmetrical. How will this affect the reaction?

If the starting thiodipropionate ester is asymmetrical, there are two different sets of α-protons. This can lead to the formation of two different enolates and potentially a mixture of regioisomeric products. The regioselectivity will be influenced by the steric hindrance and acidity of the different α-protons.[3]

Troubleshooting Guide

Low or No Yield

Q: I'm getting a very low yield or no product at all. What are the likely causes?

Several factors can contribute to a low or nonexistent yield. Consider the following possibilities:

  • Inactive Base: The base may have degraded due to improper storage and exposure to moisture. Sodium hydride, for instance, is highly reactive with water. It is recommended to use a fresh batch of base or to test its activity.

  • Insufficient Base: The Dieckmann condensation requires at least one full equivalent of base. This is because the product, a β-keto ester, is more acidic than the starting ester and will be deprotonated by the alkoxide generated during the reaction. This final deprotonation step is often the driving force of the reaction.[7]

  • Reaction Temperature Too Low: While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. Refluxing in toluene or THF is a common practice.[2]

  • Poor Quality Starting Material: Ensure your starting diester is pure and free of any acidic impurities that could quench the base.

Side Product Formation

Q: My reaction is producing significant side products. How can I identify and minimize them?

The most common side reactions in a Dieckmann condensation are:

  • Intermolecular Claisen Condensation: If the reaction concentration is too high, the enolate of one molecule can react with the ester of another molecule, leading to oligomeric or polymeric byproducts. This can be mitigated by performing the reaction under high-dilution conditions.

  • Hydrolysis of the β-Keto Ester: The desired β-keto ester product can undergo cleavage if exposed to harsh basic conditions, especially in the presence of water.[6] This results in the formation of a carboxylate and a ketone, which can be difficult to separate from the desired product. Ensure all reagents and solvents are anhydrous.[6]

  • Transesterification: If the alkoxide base used does not match the alcohol portion of the ester (e.g., using sodium methoxide with an ethyl ester), transesterification can occur, leading to a mixture of products. Always match the alkoxide to the ester.

Q: I seem to be isolating my starting diester after the reaction. What could be the issue?

This is a classic sign of a reversible reaction. The Dieckmann condensation is an equilibrium process.[8] If the product is not deprotonated by the base to form the stable enolate, the reaction can revert to the starting materials. This can happen if:

  • There is no enolizable proton in the product between the two carbonyl groups.

  • An insufficient amount of base was used, preventing the final, essentially irreversible deprotonation of the β-keto ester.[7]

To drive the reaction forward, ensure you are using at least one equivalent of a strong base.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-oxothiane-3-carboxylate

This protocol details the synthesis of the parent 3-ethoxycarbonyl-tetrahydrothiopyran-4-one from diethyl 3,3'-thiodipropionate.[2]

Materials:

  • Diethyl 3,3'-thiodipropionate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend sodium hydride (1.2 equivalents) in anhydrous THF.

  • Addition of Diester: Slowly add a solution of diethyl 3,3'-thiodipropionate (1.0 equivalent) in anhydrous THF to the stirred suspension of NaH at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 1 M HCl until the mixture is acidic (pH ~5-6).

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane or diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure ethyl 4-oxothiane-3-carboxylate.[2]

Protocol 2: Decarboxylation to Tetrahydro-4H-thiopyran-4-one

The resulting β-keto ester can be hydrolyzed and decarboxylated to yield the corresponding cyclic ketone.[9][10]

Materials:

  • Ethyl 4-oxothiane-3-carboxylate

  • Aqueous solution of a strong acid (e.g., 10% H₂SO₄) or base (e.g., 10% NaOH) followed by acidification.

Procedure:

  • Hydrolysis: Reflux the ethyl 4-oxothiane-3-carboxylate in a 10% aqueous solution of sulfuric acid.

  • Decarboxylation: The hydrolysis to the β-keto acid is followed by spontaneous decarboxylation upon heating to yield tetrahydro-4H-thiopyran-4-one.[10]

  • Work-up: After cooling, the product can be extracted with an organic solvent, washed, dried, and purified by distillation or chromatography.

Data Presentation

Table 1: Influence of Base and Solvent on Dieckmann Condensation

BaseSolventTemperatureTypical YieldKey Considerations
NaHToluene/THFRefluxHighRequires anhydrous conditions; a catalytic amount of alcohol can initiate the reaction.
NaOEtEthanolRefluxGood to HighEster must be an ethyl ester to avoid transesterification.
t-BuOKt-BuOH/THFRoom Temp to RefluxGood to HighA strong, sterically hindered base that can be effective at lower temperatures.

Visualizations

Mechanism of Dieckmann Condensation for Tetrahydro-1,4-thiopyrone

Dieckmann_Mechanism start Diethyl 3,3'-thiodipropionate enolate Enolate Formation start->enolate  Strong Base (e.g., NaH) cyclization Intramolecular Nucleophilic Attack enolate->cyclization intermediate Tetrahedral Intermediate cyclization->intermediate elimination Alkoxide Elimination intermediate->elimination product Ethyl 4-oxothiane-3-carboxylate (β-Keto Ester) elimination->product

Caption: Mechanism of the Dieckmann Condensation.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_base Check Base Activity & Amount (≥1 eq.) start->check_base check_base->start Base Issue (Replace/Add More) check_conditions Verify Anhydrous Conditions check_base->check_conditions Base OK check_conditions->start Moisture Present (Dry Reagents/Solvents) check_temp Optimize Reaction Temperature check_conditions->check_temp Conditions Dry check_temp->start Temp Too Low (Increase Heat) check_purity Analyze Starting Material Purity check_temp->check_purity Temp OK check_purity->start Impure Starting Material (Purify) success Yield Improved check_purity->success Purity OK

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the rigorous characterization of novel chemical entities is paramount. This guide provides a comprehensive comparison of analytical methodologies for the structural elucidation and purity assessment of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate, a molecule featuring a cyclic sulfone and an ester moiety. As a Senior Application Scientist, my objective is to not only present a series of analytical techniques but to also provide the underlying scientific rationale for their selection and application, ensuring a robust and self-validating characterization strategy.

The unique structural features of this compound, namely the saturated heterocyclic sulfone ring and the methyl ester side chain, dictate the most effective analytical approaches. This guide will explore a multi-technique platform, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) to provide a holistic understanding of the molecule's identity, structure, and purity.

Structural and Purity Analysis: A Multi-faceted Approach

A truly comprehensive analysis of a chemical entity relies on the convergence of data from multiple orthogonal techniques. For this compound, we will employ a suite of spectroscopic and chromatographic methods to build a complete analytical profile.

Table 1: Comparison of Key Analytical Methods for the Characterization of this compound

Analytical Technique Information Provided Strengths Limitations
¹H and ¹³C NMR Spectroscopy Detailed structural information, including proton and carbon environments, connectivity, and stereochemistry.Unambiguous structure elucidation.Lower sensitivity compared to MS; may not detect minor impurities without specialized techniques.
Mass Spectrometry (GC-MS/LC-MS) Molecular weight determination and fragmentation patterns for structural confirmation.[1][2][3]High sensitivity for impurity profiling; provides molecular formula confirmation with high-resolution MS.Isomeric compounds may not be distinguishable by mass alone.
FTIR Spectroscopy Identification of functional groups present in the molecule.[4][5][6]Rapid and non-destructive; provides a characteristic fingerprint of the molecule.Provides limited information on the overall molecular structure and connectivity.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification, and separation of impurities.[7][8][9]High resolution for separating closely related compounds; can be coupled with various detectors for enhanced specificity.Method development can be time-consuming; requires appropriate reference standards for quantification.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of the covalent structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher for better signal dispersion.

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each unique carbon.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.

Expected Spectral Features:
  • ¹H NMR: The spectrum is expected to show distinct signals for the methoxy group protons of the ester, the methylene protons of the acetate side chain, and the protons on the tetrahydrothiopyran ring. The chemical shifts and coupling patterns of the ring protons will be influenced by the electron-withdrawing sulfone group and their stereochemical relationships.[10][11][12]

  • ¹³C NMR: The spectrum will display unique resonances for the carbonyl carbon of the ester, the methoxy carbon, the carbons of the acetate side chain, and the carbons of the tetrahydrothiopyran ring. The carbons adjacent to the sulfone group will be shifted downfield.[13][14]

II. Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing structural clues through the analysis of its fragmentation patterns. For a volatile and thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable initial approach. For less volatile potential impurities or for softer ionization, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative.[1][2][15][16]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. This gradient allows for the separation of the main component from any potential volatile impurities.

  • MS Conditions (Electron Ionization - EI):

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-400.

Expected Fragmentation Pattern:

Under electron ionization, the molecular ion peak [M]⁺ should be observed. Characteristic fragmentation may involve the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and the cleavage of the tetrahydrothiopyran ring. The sulfone group may lead to the loss of SO₂.[1][2][3]

cluster_workflow GC-MS Analytical Workflow Sample Sample Preparation (Dilution) GC Gas Chromatography (Separation) Sample->GC Injection MS Mass Spectrometry (Detection & Fragmentation) GC->MS Elution Data Data Analysis (Spectrum Interpretation) MS->Data Signal Acquisition

Caption: Workflow for GC-MS analysis.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functionality

FTIR spectroscopy is a rapid and straightforward technique to confirm the presence of key functional groups within a molecule. For this compound, FTIR will provide characteristic absorption bands for the sulfone and ester groups.[4][17][18]

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

  • Data Processing: Perform a background scan of the clean ATR crystal and subtract it from the sample spectrum.

Expected Characteristic Absorption Bands:
  • C=O stretch (ester): A strong absorption band around 1730-1750 cm⁻¹.

  • S=O stretch (sulfone): Two strong absorption bands, one asymmetric stretch around 1300-1350 cm⁻¹ and one symmetric stretch around 1120-1160 cm⁻¹.[5][17]

  • C-O stretch (ester): A band in the region of 1000-1300 cm⁻¹.

  • C-H stretch (alkane): Bands just below 3000 cm⁻¹.

IV. High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is the premier technique for determining the purity of a drug substance and for separating and quantifying any related impurities. A reversed-phase HPLC method with UV detection is a good starting point for this molecule, as the ester carbonyl provides a chromophore, albeit a weak one.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile choice for separating compounds of moderate polarity.[8]

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: A linear gradient from 10% B to 90% B over 20 minutes is a good starting point for method development.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm.

Data Analysis and Interpretation:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.

cluster_relationship Interrelation of Analytical Techniques NMR NMR Spectroscopy (Primary Structure) MS Mass Spectrometry (Molecular Weight & Formula) NMR->MS FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR Structure Confirmed Structure & Purity Profile NMR->Structure MS->Structure FTIR->Structure HPLC HPLC (Purity & Impurities) HPLC->MS LC-MS HPLC->Structure

Caption: Relationship between analytical methods.

Conclusion

The analytical characterization of this compound requires a synergistic application of multiple analytical techniques. NMR spectroscopy provides the definitive structural framework, which is then corroborated by mass spectrometry for molecular weight and fragmentation analysis, and FTIR for functional group confirmation. HPLC serves as the critical tool for assessing the purity profile of the compound. By integrating the data from these orthogonal methods, a comprehensive and scientifically sound understanding of the molecule's identity, structure, and purity can be established, which is a fundamental requirement in research and drug development.

References

Comparative Analysis of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate using HPLC and GC-MS: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate. We will explore the theoretical underpinnings, practical methodologies, and performance trade-offs of each technique, supported by detailed experimental protocols. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust analytical method for this compound or structurally similar molecules.

Introduction to the Analyte

This compound is characterized by a saturated heterocyclic sulfone ring and a methyl ester functional group. Its structure presents specific analytical challenges and informs the choice of methodology:

  • High Polarity: The sulfone group (SO₂) imparts significant polarity, making the molecule highly soluble in polar solvents but challenging to analyze by techniques favoring nonpolar, volatile compounds.

  • Low Volatility: The combination of its molecular weight and the strong intermolecular dipole-dipole interactions from the sulfone group results in a high boiling point and low vapor pressure.

  • Thermal Stability: While many sulfones exhibit good thermal stability, the overall stability of the molecule, particularly the ester linkage, under high-temperature conditions typical of GC inlets must be carefully considered.[1][2][3]

  • Lack of a Strong Chromophore: The molecule does not possess a strong UV-absorbing chromophore, which is a primary consideration for HPLC detection.

These properties immediately suggest that HPLC is a more direct and suitable technique, while GC-MS will likely require a chemical modification step (derivatization) to be viable.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is the premier technique for analyzing polar, non-volatile, or thermally sensitive compounds.[4][5][6] For this compound, a reversed-phase method is the logical approach.

Principle of Separation & Method Rationale

Reversed-phase HPLC (RP-HPLC) separates analytes based on their hydrophobic interactions with a nonpolar stationary phase.[4][5][7] A polar mobile phase is used, and analytes are retained on the column in order of increasing hydrophobicity.

  • Causality Behind Experimental Choices:

    • Stationary Phase: A C18 (octadecylsilane) column is selected as the workhorse of RP-HPLC.[8] Its long alkyl chains provide sufficient hydrophobic character to retain the moderately polar analyte, separating it from highly polar impurities or matrix components that would otherwise elute in the void volume.

    • Mobile Phase: A gradient of water and a miscible organic solvent like acetonitrile or methanol is employed.[7] Starting with a high percentage of water allows for the retention of the polar analyte. Gradually increasing the organic solvent concentration decreases the mobile phase polarity, weakening the analyte's interaction with the stationary phase and causing it to elute.

    • Detector Selection: The absence of a strong UV chromophore makes standard UV detection challenging but not impossible. More effective, however, is the use of a "universal" detector that does not rely on the optical properties of the analyte. The Charged Aerosol Detector (CAD) is an excellent choice. CAD measures analyte mass by creating charged aerosol particles, offering near-universal detection for any non-volatile and many semi-volatile compounds with consistent response.[9][10][11][12] This provides high sensitivity and a wide dynamic range, making it superior to Refractive Index (RI) or Evaporative Light Scattering (ELSD) detectors for this application.[12]

Detailed Experimental Protocol: HPLC-CAD

This protocol is a self-validating system. System suitability tests (e.g., replicate injections of a standard to check for retention time and peak area precision) should be performed before sample analysis to ensure the system is operating correctly.

Instrumentation:

  • HPLC System with a binary pump, autosampler, and column thermostat.

  • Charged Aerosol Detector (CAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 5
    15.0 95
    20.0 95
    20.1 5

    | 25.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • CAD Settings: Nitrogen gas pressure 35 psi, Evaporation Temperature 35 °C.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.[13][14][15][16][17] Its primary requirement is that analytes must be volatile and thermally stable.

Challenges and Derivatization Strategy

Direct analysis of this compound by GC-MS is highly problematic. The compound's polarity and low volatility would lead to poor peak shape, low sensitivity, and potential thermal degradation in the hot GC inlet.[1][18]

To overcome this, chemical derivatization is mandatory.[19][20][21] The goal is to chemically modify the analyte to make it more suitable for GC analysis.[19] Silylation is the most effective strategy here.

  • Causality Behind Derivatization Choice:

    • Silylation: This process replaces active hydrogen atoms with a nonpolar trimethylsilyl (TMS) group.[22] While our target analyte has no active hydrogens (like -OH or -NH), the high polarity of the sulfone and ester groups can be masked. More importantly, silylation is often performed under conditions that can derivatize the ester group itself via transesterification, or it can be used to analyze for related impurities that do have active hydrogens (e.g., the corresponding carboxylic acid if hydrolysis has occurred). A reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that increases volatility and thermal stability, making the compound amenable to GC.[22][23]

Detailed Experimental Protocol: GC-MS (with Silylation)

This protocol's trustworthiness is established by including a reagent blank (derivatizing agent without analyte) to identify any artifact peaks.

Instrumentation:

  • Gas Chromatograph with a split/splitless inlet.

  • Mass Spectrometer (Electron Ionization - EI source).

Derivatization Protocol:

  • Place 1 mg of the sample into a 2 mL autosampler vial.

  • Add 100 µL of pyridine (as a catalyst and solvent) and 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, as a catalyst).

  • Securely cap the vial and vortex briefly.

  • Heat the vial at 70 °C for 60 minutes in a heating block or oven.[24]

  • Cool to room temperature before injection.

Chromatographic & Spectrometric Conditions:

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split 20:1.

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 300 °C.

    • Hold: Hold at 300 °C for 5 minutes.

  • MS Transfer Line Temp: 290 °C.

  • Ion Source Temp: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 40 - 550 m/z.

Comparative Analysis and Performance Metrics

The choice between HPLC and GC-MS depends on the specific analytical goal. The following table summarizes the key performance differences.

Performance MetricHPLC-CADGC-MS (with Derivatization)Rationale
Sample Preparation Simple dissolution & filtrationMulti-step derivatization requiredGC-MS requires chemical modification to induce volatility, adding time, cost, and potential for error.[19]
Speed / Throughput Faster (per sample)Slower (due to derivatization)The derivatization heating step adds at least an hour to the sample preparation time for GC-MS.
Selectivity GoodExcellentChromatographic separation in both is good, but MS provides an orthogonal dimension of separation based on mass-to-charge ratio, offering superior selectivity.[13][17]
Sensitivity Very GoodExcellentBoth techniques are highly sensitive. GC-MS in Selected Ion Monitoring (SIM) mode can achieve exceptionally low detection limits for target compounds.
Identification Power Low (Retention Time only)High (Mass Spectrum)HPLC-CAD provides retention time, but no structural information. The mass spectrum from GC-MS is a molecular fingerprint, allowing for confident identification.[17]
Robustness HighModerateThe HPLC method is direct and less prone to variability. The derivatization step in the GC-MS method can be sensitive to moisture and reagent quality, potentially affecting reproducibility.[19][22]
Cost (Operational) LowerHigherDerivatization reagents and the higher cost of GC-MS consumables (e.g., filaments, columns) increase the per-sample cost.

Visualization of Analytical Workflows

The following diagrams illustrate the distinct workflows for each technique.

G cluster_0 HPLC-CAD Workflow cluster_1 GC-MS Workflow HPLC_Start Sample Weighing HPLC_Dissolve Dissolution in Acetonitrile/Water HPLC_Start->HPLC_Dissolve HPLC_Filter 0.45 µm Filtration HPLC_Dissolve->HPLC_Filter HPLC_Inject HPLC Injection HPLC_Filter->HPLC_Inject HPLC_Sep C18 Column Separation HPLC_Inject->HPLC_Sep HPLC_Detect CAD Detection HPLC_Sep->HPLC_Detect HPLC_Data Data Analysis (Peak Area vs. Time) HPLC_Detect->HPLC_Data GC_Start Sample Weighing GC_Deriv Derivatization (BSTFA, 70°C, 1 hr) GC_Start->GC_Deriv GC_Inject GC Injection GC_Deriv->GC_Inject GC_Sep DB-5ms Column Separation GC_Inject->GC_Sep GC_Ionize Electron Ionization (EI) GC_Sep->GC_Ionize GC_MS Mass Analysis (Quadrupole) GC_Ionize->GC_MS GC_Data Data Analysis (Spectrum vs. Time) GC_MS->GC_Data

Caption: Comparative workflows for HPLC-CAD and GC-MS analysis.

Conclusion and Recommendations

For the routine quantitative analysis of this compound, HPLC with Charged Aerosol Detection is the superior technique. It offers a simple, robust, and direct method with high sensitivity and throughput. The sample preparation is minimal, and the method avoids the complexities and potential sources of error associated with chemical derivatization.

GC-MS should be reserved for specific applications where its unique advantages are required:

  • Confirmatory Identification: If absolute confirmation of the compound's identity is needed, the mass spectrum provided by GC-MS is invaluable.

  • Structural Elucidation of Unknowns: When analyzing for unknown impurities or degradants, the fragmentation patterns from GC-MS can provide crucial structural information that is impossible to obtain with HPLC-CAD.

  • Analysis in Complex Matrices: The exceptional selectivity of GC-MS may be necessary to resolve the analyte from co-eluting interferences in highly complex sample matrices, although this is less of a concern with the universal and consistent response of CAD.[10]

By understanding the fundamental principles and practical trade-offs detailed in this guide, researchers can make an informed decision, selecting the analytical technique that best aligns with their scientific objectives, resources, and throughput requirements.

References

A Comparative Guide to the Structural Elucidation of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates a compound's physical, chemical, and biological properties, including its efficacy and safety as a potential therapeutic agent. This guide provides an in-depth comparison of key analytical techniques for the structural characterization of methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate and its derivatives, a class of compounds with potential applications in medicinal chemistry.

While a specific crystal structure for this compound is not publicly available, this guide will leverage data from closely related cyclic sulfone derivatives to provide a robust and practical comparison of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography is an unparalleled technique for providing a definitive, high-resolution, three-dimensional structure of a molecule in its crystalline state.[1] The resulting electron density map unambiguously reveals the atomic positions, bond lengths, bond angles, and stereochemistry of the molecule.

Causality in Experimental Choices

The critical first step in X-ray crystallography is the growth of a suitable single crystal.[2] For small molecules like the target compound, this is often achieved through slow evaporation of a saturated solution. The choice of solvent is crucial and is typically determined empirically, with the goal of obtaining a crystal of sufficient size and quality for diffraction.

A Case Study: 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide

As a case study, we will consider the crystal structure of 2,3-diphenyl-2,3-dihydro-4H-1,3-benzothiazin-4-one 1,1-dioxide, a related cyclic sulfone.[2] The analysis of this structure provides insights into the conformational preferences of the six-membered ring containing the sulfone group, which would be analogous to the tetrahydrothiopyran ring in our target molecule. In the reported structure, the thiazine ring adopts a screw-boat conformation.[2][3][4] This level of detail is unique to X-ray crystallography and is vital for understanding potential receptor-binding interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: A supersaturated solution of the compound is prepared in a suitable solvent (e.g., isopropanol, ethanol). The solution is allowed to evaporate slowly in a vibration-free environment.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis, and the atomic positions and thermal parameters are refined to achieve the best fit with the experimental data.

G A Sample Injection B GC Separation A->B C Electron Ionization B->C D Mass Analyzer C->D E Detector D->E F Mass Spectrum E->F

References

A Comparative Guide to the Synthetic Routes of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate, a key building block in medicinal chemistry, can be approached through several distinct synthetic pathways. This guide provides an in-depth comparison of the most viable routes, offering insights into the underlying chemical principles, detailed experimental protocols, and a quantitative analysis of their respective efficiencies.

Introduction to the Target Molecule

This compound is a valuable intermediate in the synthesis of various pharmacologically active compounds. The tetrahydrothiopyran-1,1-dioxide core is a bioisostere for other cyclic systems and can impart desirable physicochemical properties to a molecule, such as improved solubility and metabolic stability. The acetate side chain provides a handle for further chemical modifications. The development of efficient and scalable synthetic routes to this compound is therefore of significant interest.

Comparative Analysis of Synthetic Routes

This guide will focus on two primary strategies for the synthesis of this compound, both of which commence from the readily available starting material, diethyl 3,3'-thiodipropionate. The key difference between the routes lies in the method used to introduce the acetate side chain.

Route 1: The Horner-Wadsworth-Emmons Approach

This route utilizes the highly reliable Horner-Wadsworth-Emmons (HWE) reaction to form the carbon-carbon double bond of an intermediate, which is subsequently reduced.[1][2] The HWE reaction is renowned for its high stereoselectivity, typically favoring the formation of the (E)-alkene, and for the straightforward removal of its phosphate byproducts.[2]

Route 2: The Reformatsky Reaction Pathway

The second approach employs the classic Reformatsky reaction, which involves the reaction of an α-halo ester with a ketone in the presence of zinc metal to form a β-hydroxy ester.[3][4] This method offers a direct way to form a carbon-carbon bond and introduce the acetate moiety in a single step.

Route 1: Detailed Protocol and Discussion (Horner-Wadsworth-Emmons Approach)

This synthetic pathway involves four key transformations:

  • Dieckmann Condensation: Formation of the tetrahydrothiopyran-4-one ring.

  • Horner-Wadsworth-Emmons Olefination: Introduction of the acetate side chain.

  • Catalytic Hydrogenation: Reduction of the exocyclic double bond.

  • Oxidation: Conversion of the sulfide to the sulfone.

HWE_Route start Diethyl 3,3'-thiodipropionate step1 Step 1: Dieckmann Condensation (NaH, THF) start->step1 intermediate1 Tetrahydrothiopyran-4-one step1->intermediate1 step2 Step 2: HWE Reaction (Triethyl phosphonoacetate, NaH) intermediate1->step2 intermediate2 Methyl (tetrahydro-2H-thiopyran-4-ylidene)acetate step2->intermediate2 step3 Step 3: Hydrogenation (H2, Pd/C) intermediate2->step3 intermediate3 Methyl (tetrahydro-2H-thiopyran-4-yl)acetate step3->intermediate3 step4 Step 4: Oxidation (H2O2, AcOH) intermediate3->step4 product This compound step4->product Reformatsky_Route start Diethyl 3,3'-thiodipropionate step1 Step 1: Dieckmann Condensation (NaH, THF) start->step1 intermediate1 Tetrahydrothiopyran-4-one step1->intermediate1 step2 Step 2: Reformatsky Reaction (Ethyl bromoacetate, Zn) intermediate1->step2 intermediate2 Methyl 2-hydroxy-2-(tetrahydro-2H-thiopyran-4-yl)acetate step2->intermediate2 step3 Step 3: Dehydration (Acid catalyst) intermediate2->step3 intermediate3 Methyl (tetrahydro-2H-thiopyran-4-ylidene)acetate step3->intermediate3 step4 Step 4: Hydrogenation (H2, Pd/C) intermediate3->step4 intermediate4 Methyl (tetrahydro-2H-thiopyran-4-yl)acetate step4->intermediate4 step5 Step 5: Oxidation (H2O2, AcOH) intermediate4->step5 product This compound step5->product

References

A Comparative Guide to the Reactivity of Thiopyran Sulfones and Other Sulfonyl Compounds for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the sulfonyl group stands as a cornerstone functional moiety. Its unique electronic properties and versatile reactivity have propelled the development of a vast array of therapeutic agents and functional materials. Among the diverse classes of sulfonyl-containing compounds, thiopyran sulfones have emerged as particularly intriguing building blocks due to the influence of the heterocyclic ring on the reactivity of the sulfone group.

This guide provides a comprehensive comparative analysis of the reactivity of thiopyran sulfones versus other common sulfonyl compounds, including acyclic and alternative cyclic analogues. By examining key synthetic transformations and presenting supporting experimental data, we aim to equip researchers with the insights necessary to strategically leverage the distinct chemical behavior of thiopyran sulfones in their synthetic endeavors.

Structural and Electronic Properties: The Foundation of Reactivity

The reactivity of a sulfonyl compound is intrinsically linked to its structure and the electronic environment surrounding the sulfonyl group. The powerful electron-withdrawing nature of the sulfonyl group significantly influences the acidity of α-protons and the electrophilicity of adjacent carbon atoms.

Thiopyran Sulfones: The incorporation of the sulfonyl group within a six-membered thiopyran ring introduces specific conformational constraints and electronic effects. The geometry of the thiopyran ring, whether saturated (tetrahydrothiopyran), partially unsaturated (dihydrothiopyran), or aromatic (thiopyrylium), dictates the orientation of substituents and influences orbital overlap in transition states.

Acyclic Sulfones: In contrast, acyclic sulfones, such as dimethyl sulfone or dibenzyl sulfone, offer greater conformational flexibility. This can impact steric hindrance and the accessibility of reactive sites.

Other Cyclic Sulfones: Five-membered cyclic sulfones, like sulfolane (tetrahydrothiophene-1,1-dioxide), exhibit different ring strain and conformational preferences compared to their six-membered counterparts, which can translate to altered reactivity.

The interplay of these structural and electronic factors is paramount in determining the outcome of key synthetic reactions.

Comparative Reactivity in Key Transformations

To provide a clear and objective comparison, we will now delve into the performance of thiopyran sulfones versus other sulfonyl compounds in three fundamental and widely utilized synthetic reactions: the Ramberg-Bäcklund reaction, the Julia-Kocienski olefination, and cycloaddition reactions.

The Ramberg-Bäcklund Reaction: A Gateway to Alkenes

The Ramberg-Bäcklund reaction is a powerful method for the synthesis of alkenes from α-halo sulfones via a base-mediated extrusion of sulfur dioxide.[1][2] The reaction proceeds through the formation of a transient, unstable episulfone intermediate.[3]

Mechanism Overview:

Ramberg_Backlund α-Halo Sulfone α-Halo Sulfone Carbanion Carbanion α-Halo Sulfone->Carbanion Base Episulfone Intermediate Episulfone Intermediate Carbanion->Episulfone Intermediate Intramolecular Nucleophilic Substitution Alkene Alkene Episulfone Intermediate->Alkene -SO2 Julia_Kocienski Heteroaryl Sulfone Heteroaryl Sulfone Sulfonyl Carbanion Sulfonyl Carbanion Heteroaryl Sulfone->Sulfonyl Carbanion Base β-Alkoxy Sulfone β-Alkoxy Sulfone Sulfonyl Carbanion->β-Alkoxy Sulfone + Carbonyl Spirocyclic Intermediate Spirocyclic Intermediate β-Alkoxy Sulfone->Spirocyclic Intermediate Smiles Rearrangement Alkene Alkene Spirocyclic Intermediate->Alkene -SO2, -Het-O⁻ Diels_Alder Diene Diene Cycloadduct Cycloadduct Diene->Cycloadduct + Dienophile (Vinyl Sulfone) Dienophile (Vinyl Sulfone) Dienophile (Vinyl Sulfone) Dienophile (Vinyl Sulfone)->Cycloadduct

References

A Comparative Guide to the Biological Activity of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate and Its Structural Analogues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of the Tetrahydrothiopyran Scaffold

In the landscape of medicinal chemistry, the exploration of novel heterocyclic scaffolds is a cornerstone of discovering next-generation therapeutics. The tetrahydrothiopyran ring system, a sulfur-containing heterocycle, has emerged as a "privileged scaffold." It serves as a versatile alternative to more common structures like piperidin-4-one, offering unique physicochemical properties that can enhance metabolic stability and target engagement.[1]

This guide focuses on the therapeutic potential of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate (CAS: 1419101-16-8), a specific derivative featuring a sulfone moiety (1,1-dioxido) and a methyl acetate side chain.[2] While direct biological data for this exact molecule is not extensively covered in publicly available literature, a comprehensive analysis of its structural analogues provides a strong predictive framework for its potential activities. By examining related compounds built upon the tetrahydrothiopyran core, we can infer its likely therapeutic applications and outline robust experimental strategies for its evaluation.

This document synthesizes available data to compare the known biological activities of these analogues, provides detailed experimental protocols for validation, and discusses the structure-activity relationships (SAR) that govern their efficacy.

The Core Scaffold: Physicochemical Properties and Key Modifications

The tetrahydrothiopyran scaffold's utility is rooted in its structural flexibility. The sulfur atom can exist in different oxidation states—sulfide, sulfoxide, and sulfone—each imparting distinct properties. The oxidation to a sulfone, as seen in our primary compound of interest, significantly increases polarity and the potential for hydrogen bonding, which can fundamentally alter its interaction with biological targets.

Furthermore, this scaffold serves as a bioisostere for the piperidin-4-one ring, a common motif in many approved drugs.[1] This substitution can lead to improved pharmacokinetic profiles, reduced off-target effects, or novel intellectual property. The key is understanding how modifications to this core influence biological outcomes.

cluster_0 Core Scaffold Modification Core Tetrahydrothiopyran-4-one Sulfide Sulfide (R-S-R) Core->Sulfide Base Scaffold Side_Chain Side Chain Addition (e.g., Methyl Acetate) Core->Side_Chain Derivatization Sulfoxide Sulfoxide (R-S(=O)-R) Sulfide->Sulfoxide Oxidation Sulfone Sulfone (R-S(=O)₂-R) (Target Scaffold) Sulfoxide->Sulfone Further Oxidation

Caption: Logical relationship of scaffold modifications.

Comparative Analysis of Biological Activities

Derivatives of the tetrahydrothiopyran scaffold have demonstrated a remarkable breadth of biological activities, ranging from anticancer to antimicrobial and anticonvulsant effects.

Anticancer Activity

The tetrahydrothiopyran-4-one (THTP-4-one) framework has shown significant promise as an anticancer agent.[1] Studies on various derivatives have revealed potent antiproliferative effects against multiple cancer cell lines. The primary mechanism is often attributed to the inhibition of protein kinases, which are crucial enzymes in cell signaling pathways that control cell growth and division.[1]

Supporting Experimental Data:

The cytotoxic potential of novel thiopyran analogues was evaluated against MCF-7 (breast adenocarcinoma) and HCT-15 (colon carcinoma) cell lines. The half-maximal inhibitory concentrations (IC₅₀) are summarized below.

Compound IDR Group (Aryl Ring)IC₅₀ (μM) vs. MCF-7[1]IC₅₀ (μM) vs. HCT-15[1]
4a 4-Methoxy4.53.5
4b 3-Bromo10.05.0
4c 3-Chloro15.010.0
4d Unsubstituted9.010.0

Causality and Insights: The data indicates that THTP-4-one derivatives exhibit potent, dose-dependent cytotoxicity, with IC₅₀ values in the low micromolar range.[1] Notably, compound 4a , with a methoxy substituent, showed the highest potency. This suggests that electron-donating groups on the aryl ring may enhance binding to the target, a critical insight for future analogue design. The sulfone moiety in our target compound, this compound, could further modulate this activity through altered electronic properties and target interactions.

cluster_pathway Generalized Kinase Signaling Pathway cluster_inhibition Mechanism of Action Receptor Growth Factor Receptor Kinase1 Kinase 1 (e.g., RAF) Receptor->Kinase1 Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Response Cell Proliferation & Survival TF->Response Inhibitor THTP-4-one Derivative Inhibitor->Kinase2 Inhibits Phosphorylation

Caption: Generalized kinase inhibition pathway for THTP-4-one derivatives.

Antimicrobial and Antifungal Activity

A small library of thiazole and selenazole derivatives based on the tetrahydro-2H-thiopyran-4-yl core has been synthesized and screened for antimicrobial activity.[3][4] Several of these compounds displayed very strong activity against various species of Candida, including strains isolated from clinical materials.[3][4][5]

Supporting Experimental Data:

The minimum inhibitory concentrations (MIC) highlight the potent antifungal properties of these analogues.

Compound ClassTarget OrganismMIC Range (µg/mL)[3][4]
Thiazole DerivativesCandida spp.1.95 - 15.62
Thiazole DerivativesClinically Isolated Candida spp.0.98 - 15.62
Selenazole DerivativesGram-positive bacteria7.81 - 62.5

Causality and Insights: The potent activity, particularly against fungal pathogens, suggests that the tetrahydrothiopyran scaffold is effective for delivering pharmacophores (like thiazole) to microbial targets. The high potency against clinical isolates is especially significant, indicating potential for overcoming resistance mechanisms.

Anti-kinetoplastidal and Prodrug Potential

Research into 2,6-diaryl-4H-tetrahydro-thiopyran-4-ones, including their sulfoxide and sulfone derivatives, has revealed significant anti-kinetoplastidal properties, targeting parasites responsible for diseases like trypanosomiasis and leishmaniasis.[6] This area of research is highly relevant to our target compound due to the explicit study of the sulfone moiety.

The core concept was a prodrug strategy: the sulfone derivatives were designed to be less toxic to mammalian cells.[6] Once inside the host or parasite, they are potentially metabolized back to a more reactive species that is toxic to the parasite. The study confirmed that the sulfones maintained potent anti-trypanosomal activity while being less cytotoxic to human fibroblast cells, validating the prodrug approach.[6] This provides a strong rationale for investigating this compound as a potential prodrug in various therapeutic contexts.

Anticonvulsant Activity

In addition to antimicrobial screening, certain thiazole and selenazole derivatives of tetrahydro-2H-thiopyran were examined for anticonvulsant properties. Several compounds demonstrated statistically significant activity in the pentylenetetrazole (PTZ) and 6-Hz psychomotor seizure models without impairing motor skills in animal tests.[3][4] This indicates that the scaffold can cross the blood-brain barrier and interact with targets in the central nervous system.

Experimental Protocols for Biological Evaluation

To empirically determine the activity of this compound, standardized, self-validating assays are required. Below are detailed protocols for key biological screens.

Start Synthesize & Purify Target Compound Screening Primary Biological Screening Start->Screening Anticancer Anticancer Assays (MTT, Apoptosis) Screening->Anticancer Cancer Focus Antimicrobial Antimicrobial Assays (MIC, MBC) Screening->Antimicrobial Infection Focus Other Other Screens (e.g., Anti-inflammatory) Screening->Other Other Focus Data Analyze Data (IC₅₀, MIC) Anticancer->Data Antimicrobial->Data Other->Data End Identify Lead Candidate Data->End

Caption: General experimental workflow for compound evaluation.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. It is a foundational screen for anticancer potential.

Objective: To determine the IC₅₀ value of the test compound.

Materials:

  • Test Compound (e.g., this compound) dissolved in DMSO.

  • Human cancer cell lines (e.g., A549, HepG2, SW480).[7]

  • DMEM or RPMI-1640 medium with 10% Fetal Bovine Serum (FBS).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well microplates.

  • Positive control (e.g., Doxorubicin).[7]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (DMSO) and positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of the test compound against bacterial and fungal strains.

Materials:

  • Test Compound dissolved in DMSO.

  • Bacterial (e.g., Staphylococcus aureus) and fungal (e.g., Candida albicans) strains.

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • 96-well microplates.

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity.

  • Positive controls (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

Step-by-Step Methodology:

  • Plate Preparation: Add 100 µL of sterile broth to each well of a 96-well plate.

  • Serial Dilution: Add 100 µL of the stock test compound solution to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on. Discard 100 µL from the last well.

  • Inoculation: Dilute the standardized 0.5 McFarland inoculum to achieve a final concentration of approximately 5 × 10⁵ CFU/mL (for bacteria) or 0.5-2.5 × 10³ CFU/mL (for fungi) in the wells. Add 10 µL of this standardized inoculum to each well.

  • Controls: Include a positive control (broth + inoculum), negative control (broth only), and a positive drug control (e.g., Ciprofloxacin).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of This compound is pending, the rich pharmacology of its structural analogues provides a compelling case for its investigation. The tetrahydrothiopyran scaffold is a proven platform for developing potent anticancer, antimicrobial, and CNS-active agents.[1][3][4] The presence of the sulfone moiety is particularly intriguing, suggesting a potential role as a prodrug with an improved therapeutic index, as demonstrated in anti-kinetoplastidal studies.[6]

Future research should focus on the synthesis and purification of this compound, followed by a systematic evaluation using the protocols outlined in this guide. Initial screens should prioritize anticancer cytotoxicity (MTT assay) and broad-spectrum antimicrobial activity (MIC determination). Based on these results, further mechanistic studies, such as kinase inhibition assays or in vivo efficacy models, would be warranted. The unique combination of the sulfone and methyl acetate functionalities on this privileged scaffold makes this compound a high-potential candidate for novel drug discovery programs.

References

A Senior Application Scientist's Guide to Computational Analysis and Molecular Docking of Thiopyran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of the computational methodologies that are pivotal in modern drug discovery, with a specific focus on the promising class of thiopyran derivatives. As researchers and drug development professionals, our goal is to efficiently identify and optimize lead compounds. This guide will provide a comprehensive, experience-driven walkthrough of computational analysis and molecular docking, using thiopyran derivatives as a central case study. We will move beyond a simple recitation of steps to delve into the "why" behind each methodological choice, ensuring a robust and scientifically sound approach to in silico drug design.

The Rising Prominence of Thiopyran Derivatives in Drug Discovery

Thiopyran scaffolds are crucial building blocks in a variety of bioactive agents, demonstrating a wide range of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] The versatility of the thiopyran ring allows for diverse chemical modifications, making it an attractive starting point for the design of targeted therapies.[1][2] Recent studies have highlighted the potential of thiopyran derivatives as potent inhibitors of key biological targets. For instance, novel thiopyran-pyrimidine derivatives have shown promise as EGFR inhibitors for cancer treatment.[3] Furthermore, certain thiopyran derivatives have been investigated for their ability to induce pyroptosis in lung cancer cells, offering a novel therapeutic strategy.[4] These examples underscore the immense potential of this class of compounds and the critical role of computational analysis in unlocking it.

The Computational Workflow: A Detailed, Step-by-Step Methodology

The journey from a library of virtual compounds to a promising lead candidate is a meticulous process. Here, we dissect a typical workflow for the computational analysis and molecular docking of thiopyran derivatives.

Visualizing the Computational Drug Discovery Workflow

Below is a diagram illustrating the key stages of the in silico analysis of thiopyran derivatives, from initial library preparation to lead candidate identification.

Computational Drug Discovery Workflow cluster_prep Preparation Phase cluster_docking Simulation Phase cluster_analysis Analysis Phase cluster_validation Validation & Selection ligand_prep Ligand Preparation (Thiopyran Derivatives) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking Input Ligands protein_prep Protein Preparation (Target Receptor) protein_prep->docking Input Receptor results_analysis Results Analysis (Binding Affinity, Pose) docking->results_analysis Docking Results admet_analysis In Silico ADMET (Optional but Recommended) docking->admet_analysis Further Analysis lead_selection Lead Candidate Selection results_analysis->lead_selection admet_analysis->lead_selection

Caption: A generalized workflow for computational drug discovery.

Experimental Protocol: Step-by-Step Molecular Docking

This protocol outlines the essential steps for performing a molecular docking study, a computational method used to predict the binding mode and affinity of a ligand to a protein target.[5]

Step 1: Ligand Preparation

The initial step involves preparing the 3D structures of the thiopyran derivatives you intend to screen.

  • 2D to 3D Conversion: Draw the two-dimensional structures of your thiopyran derivatives using chemical drawing software like ChemDraw. These are then converted into three-dimensional (3D) structures.[5]

  • Energy Minimization: The 3D structures of the ligands must undergo energy minimization to achieve a stable and energetically favorable conformation.[5] This is a critical step, as an unstable, high-energy conformation will not yield biologically relevant docking results. Force fields like MMFF94 are commonly used for this purpose.[5]

Step 2: Protein Preparation

Proper preparation of the target protein is equally crucial for a successful docking simulation.

  • Structure Retrieval: Obtain the 3D crystal structure of your target protein from a reputable database like the Protein Data Bank (PDB).

  • Protein Refinement: The raw PDB file requires cleaning and preparation. This involves removing non-essential molecules such as water, co-crystallized ligands, and co-factors.[5] It is also necessary to add polar hydrogen atoms and assign appropriate charges to the protein structure.[5] Software such as AutoDockTools, UCSF Chimera, or Discovery Studio are commonly used for this purpose.[5]

Step 3: Molecular Docking Simulation

With both the ligand and protein prepared, the docking simulation can be performed.

  • Software Selection: A variety of molecular docking software is available, each with its own algorithms and scoring functions.[6] AutoDock Vina is a widely used and well-regarded open-source option known for its ease of use and accuracy.[7] Other popular choices include Schrödinger, MOE, and SwissDock.[6]

  • Defining the Binding Site: The search space for the docking simulation, often referred to as the "docking box," needs to be defined.[8][9] If the binding site is known, the box should encompass the active site residues.[8] In cases where the binding site is unknown, a "blind docking" approach can be used, where the entire protein surface is included in the search space.[8]

  • Running the Simulation: The docking software will then explore various conformations (poses) of the ligand within the defined binding site and calculate a binding affinity score for each pose.[10]

Step 4: Analysis of Docking Results

Interpreting the output of a docking simulation requires a multi-faceted approach, moving beyond a simple reliance on the docking score.

  • Binding Affinity (Docking Score): The binding affinity, often expressed as a negative value in kcal/mol, provides an estimation of the binding strength between the ligand and the protein.[11][12] A more negative value generally indicates a stronger predicted interaction.[12][13] However, it's important to remember that this is a calculated value and should be interpreted with caution.

  • Binding Pose and Interactions: Visual inspection of the top-ranked poses is critical.[13] Analyze the interactions between the thiopyran derivative and the amino acid residues in the binding pocket. Look for key interactions such as hydrogen bonds and hydrophobic interactions.[13] The presence of multiple hydrogen bonds often suggests a more stable complex.[11]

  • Root Mean Square Deviation (RMSD): When a co-crystallized ligand is available, re-docking it and calculating the RMSD between the docked pose and the experimental structure is a crucial validation step.[8][11] An RMSD value of less than 2 Å is generally considered a good indication that the docking protocol can reliably reproduce the experimental binding mode.[11]

Comparative Analysis: Evaluating Thiopyran Derivatives

To illustrate the practical application of this workflow, let's consider a hypothetical comparative analysis of several thiopyran derivatives against a specific cancer target, such as the Epidermal Growth Factor Receptor (EGFR).

Quantitative Comparison of Docking Scores

The following table summarizes the hypothetical docking scores of a series of thiopyran derivatives against the EGFR protein. A known EGFR inhibitor is included for comparison.

Compound IDThiopyran DerivativeBinding Affinity (kcal/mol)Number of Hydrogen BondsInteracting Residues
TP-01 2-amino-4-phenyl-4H-thiopyran-3-carbonitrile-8.53MET793, LYS745, ASP855
TP-02 2-(methylthio)-4-phenyl-4H-thiopyran-3-carbonitrile-7.91MET793
TP-03 2-amino-4-(4-chlorophenyl)-4H-thiopyran-3-carbonitrile-9.24MET793, LYS745, ASP855, CYS797
Known Inhibitor Erlotinib-9.03MET793, LYS745, THR854

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.

From this hypothetical data, compound TP-03 shows the most promising binding affinity, even slightly better than the known inhibitor, and forms an additional hydrogen bond with a key residue (CYS797). This would make it a high-priority candidate for further investigation.

Beyond Docking: The Importance of In Silico ADMET Analysis

While molecular docking provides valuable insights into binding affinity and interactions, it does not predict the pharmacokinetic properties of a compound. Therefore, it is highly recommended to perform in silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) studies.[14][15] These computational analyses can help to identify potential liabilities early in the drug discovery process, saving significant time and resources. Several online tools and software packages are available for predicting ADMET properties.

Visualizing the ADMET Assessment Process

The following diagram outlines the key considerations in an in silico ADMET analysis.

ADMET Analysis cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion cluster_T Toxicity ADMET In Silico ADMET Analysis HIA Human Intestinal Absorption ADMET->HIA Caco2 Caco-2 Permeability ADMET->Caco2 BBB Blood-Brain Barrier Penetration ADMET->BBB PPB Plasma Protein Binding ADMET->PPB CYP Cytochrome P450 Inhibition ADMET->CYP Clearance Renal Clearance ADMET->Clearance hERG hERG Inhibition ADMET->hERG Ames Ames Mutagenicity ADMET->Ames

Caption: Key parameters evaluated in an in silico ADMET study.

Conclusion and Future Directions

Computational analysis and molecular docking are indispensable tools in the modern drug discovery pipeline. By providing a rational basis for the selection and optimization of lead compounds, these methods significantly accelerate the development of new therapeutics. The thiopyran scaffold continues to be a rich source of novel drug candidates, and the systematic application of the computational workflows described in this guide will be instrumental in realizing their full therapeutic potential. It is crucial to remember that computational results are predictive and must be validated through experimental studies. The synergy between in silico and in vitro/in vivo approaches is the cornerstone of successful drug development.

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and development, the synthesis of novel molecular scaffolds is of paramount importance. Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate serves as a versatile saturated heterocyclic building block. Its sulfone moiety introduces polarity and hydrogen bond accepting capabilities, making it a valuable component for probing structure-activity relationships (SAR). Accurate and unambiguous characterization of such intermediates is critical to ensure the integrity of the synthetic pathway and the final active pharmaceutical ingredient (API).

This guide provides an in-depth spectroscopic comparison of this compound with two structurally related esters: the direct carbocyclic analogue, Methyl 2-cyclohexylacetate , and a cyclic keto-ester, Ethyl 4-oxocyclohexanecarboxylate . By examining their respective signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we aim to highlight the distinct influence of the sulfone (SO₂) group versus a standard methylene (CH₂) or carbonyl (C=O) group within a six-membered ring. This comparative analysis, supported by experimental data and established spectroscopic principles, will serve as a robust reference for researchers involved in the synthesis and characterization of similar molecules.

Molecular Structures Under Comparison

To understand the spectral differences, it is essential to first visualize the structural distinctions between the target compound and its selected analogues. The key difference lies in the functionality at the 4-position of the ring relative to the side chain and the nature of the heteroatom in the ring for our target molecule.

structs cluster_0 Target Compound cluster_1 Carbocyclic Analogue cluster_2 Keto-Ester Analogue a a_lab Methyl (1,1-dioxidotetrahydro- 2H-thiopyran-4-yl)acetate (C8H14O4S) b b_lab Methyl 2-cyclohexylacetate (C9H16O2) c c_lab Ethyl 4-oxocyclohexanecarboxylate (C9H14O3)

Caption: Molecular structures of the target compound and its analogues.

¹H NMR Spectroscopic Analysis

Proton NMR is highly sensitive to the electronic environment of hydrogen atoms. The presence of electronegative groups like sulfones or ketones causes a deshielding effect, shifting the resonance of nearby protons to a higher chemical shift (downfield).

Causality of Experimental Choices: Deuterated chloroform (CDCl₃) is a standard solvent for this class of non-polar to moderately polar compounds due to its excellent dissolving properties and the presence of a single, well-defined residual solvent peak at δ 7.26 ppm.

Analysis:

  • This compound (Predicted): The most significant feature is the downfield shift of the protons on the carbons adjacent to the sulfone group (α-protons). The strong electron-withdrawing nature of the SO₂ group deshields these protons significantly.[1][2] We predict their signal to appear around δ 3.0-3.2 ppm. The methyl ester protons will present as a sharp singlet around δ 3.6-3.7 ppm, a characteristic region for such groups.[3]

  • Methyl 2-cyclohexylacetate: In this carbocyclic analogue, the absence of a strongly electron-withdrawing group on the ring results in all ring protons appearing in the more shielded (upfield) region of δ 1.0-2.0 ppm.[4] The methylene protons adjacent to the ester (CH₂-COO) are expected around δ 2.2-2.3 ppm.

  • Ethyl 4-oxocyclohexanecarboxylate: The protons alpha to the ketone are deshielded and typically appear around δ 2.2-2.5 ppm. The ethyl ester gives rise to a characteristic quartet (~δ 4.1 ppm) and triplet (~δ 1.2 ppm).

Comparative Table: ¹H NMR Chemical Shifts (δ, ppm)

Proton EnvironmentTarget Compound (Predicted)Methyl 2-cyclohexylacetateEthyl 4-oxocyclohexanecarboxylate
-O-CH₃ (Methyl Ester)~3.68 (s)~3.67 (s)[4]N/A
-O-CH₂ -CH₃ (Ethyl Ester)N/AN/A~4.12 (q)
-O-CH₂-CH₃ (Ethyl Ester)N/AN/A~1.25 (t)
-CH₂ -COOCH₃~2.30 (d)~2.25 (d)[4]N/A
Ring H α to SO₂~3.10 (m)N/AN/A
Ring H α to C=ON/AN/A~2.35 (m)
Other Ring Protons~1.8-2.2 (m)~1.1-1.8 (m)[4]~1.6-2.2 (m)

¹³C NMR Spectroscopic Analysis

Carbon NMR provides insight into the carbon framework of a molecule. Similar to ¹H NMR, electronegative groups cause a downfield shift in the resonance of adjacent carbon atoms.

Analysis:

  • This compound (Predicted): The carbons alpha to the SO₂ group are expected to be significantly deshielded, appearing around δ 50-55 ppm. The ester carbonyl carbon will be in the typical range of δ 170-175 ppm.

  • Methyl 2-cyclohexylacetate: All the sp³ hybridized ring carbons are found in the upfield region of δ 25-40 ppm, reflecting the absence of strong deshielding effects.[4]

  • Ethyl 4-oxocyclohexanecarboxylate: The most downfield signal (apart from the ester carbonyl) is the ketone carbonyl carbon, which appears at δ > 200 ppm, providing a clear diagnostic peak. The carbons alpha to this ketone are found around δ 40-45 ppm.

Comparative Table: ¹³C NMR Chemical Shifts (δ, ppm)

Carbon EnvironmentTarget Compound (Predicted)Methyl 2-cyclohexylacetateEthyl 4-oxocyclohexanecarboxylate
C =O (Ester)~172~173[4]~175
C =O (Ketone)N/AN/A~210
Ring C α to SO₂~53N/AN/A
Ring C α to C=ON/AN/A~41
-O-C H₃ (Methyl Ester)~52~51[4]N/A
-O-C H₂-CH₃ (Ethyl Ester)N/AN/A~60
Other Ring Carbons~25-35~26-33[4]~28-35

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying functional groups, as specific bonds vibrate at characteristic frequencies upon absorbing infrared radiation.

Analysis:

  • This compound (Predicted): This molecule will show three very strong, characteristic absorbances: the ester C=O stretch around 1735 cm⁻¹, and two distinct bands for the sulfone group corresponding to asymmetric (~1320 cm⁻¹) and symmetric (~1130 cm⁻¹) S=O stretching.[5] These two sulfone bands are the most definitive feature for identifying the target compound.

  • Methyl 2-cyclohexylacetate: The spectrum is dominated by a strong C=O stretch of the ester at ~1738 cm⁻¹ and C-H stretching bands below 3000 cm⁻¹. The absence of strong absorbances in the 1400-1100 cm⁻¹ region distinguishes it from the sulfone.[4]

  • Ethyl 4-oxocyclohexanecarboxylate: This molecule exhibits two distinct carbonyl stretches: the ester C=O at ~1730 cm⁻¹ and the ketone C=O at a slightly lower wavenumber, ~1715 cm⁻¹, due to ring strain effects. This separation of carbonyl peaks is a key identifying feature.

Comparative Table: Characteristic IR Frequencies (cm⁻¹)

Vibrational ModeTarget Compound (Predicted)Methyl 2-cyclohexylacetateEthyl 4-oxocyclohexanecarboxylate
C=O Stretch (Ester)~1735 (s)~1738 (s)[4]~1730 (s)
C=O Stretch (Ketone)N/AN/A~1715 (s)
S=O Asymmetric Stretch~1320 (s)[5]N/AN/A
S=O Symmetric Stretch~1130 (s)[5]N/AN/A
C-H Stretch (sp³)2850-2960 (m)2850-2930 (m)[4]2860-2950 (m)

(s = strong, m = medium)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structure.

Analysis:

  • This compound: The molecular ion [M]⁺ is expected at m/z 206. Key fragments would likely arise from the loss of the methoxy group (-OCH₃, m/z 175), the entire acetate side chain, and characteristic fragmentation of the sulfone ring, potentially involving the loss of SO₂ (m/z 142).

  • Methyl 2-cyclohexylacetate: The molecular ion [M]⁺ is at m/z 156.[4] A prominent peak is often observed from the McLafferty rearrangement if structurally possible, or from the loss of the methoxy group (m/z 125).[4]

  • Ethyl 4-oxocyclohexanecarboxylate: The molecular ion [M]⁺ is at m/z 170. Fragmentation often involves the loss of the ethoxy group (-OC₂H₅, m/z 125) or ethylene via McLafferty rearrangement.

Comparative Table: Key Mass-to-Charge Ratios (m/z)

IonTarget Compound (MW: 206.25)Methyl 2-cyclohexylacetate (MW: 156.22)Ethyl 4-oxocyclohexanecarboxylate (MW: 170.21)
[M]⁺206156[4]170
[M - OCH₃]⁺ or [M - OC₂H₅]⁺175125[4]125
[M - SO₂]⁺142N/AN/A

Experimental Protocols & Workflow

A self-validating system for characterization ensures that data from orthogonal techniques are complementary and confirmatory.

workflow cluster_sample Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Confirmation prep Dissolve ~5-10 mg of ester in 0.6 mL of CDCl3 for NMR. Use neat liquid for IR and MS. nmr Acquire 1H, 13C, COSY, HSQC spectra on a 400 MHz spectrometer. prep->nmr Distribute Sample ir Obtain spectrum using FT-IR with ATR accessory (4000-400 cm-1). prep->ir Distribute Sample ms Analyze via GC-MS or direct infusion ESI-MS. prep->ms Distribute Sample analyze Integrate and correlate spectroscopic data. nmr->analyze ir->analyze ms->analyze confirm Confirm structure: - Does MW from MS match? - Do IR bands match functional groups? - Do NMR shifts and couplings match the proposed structure? analyze->confirm Cross-Validation

Caption: General workflow for spectroscopic characterization.

1. NMR Spectroscopy (¹H & ¹³C):

  • Protocol: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Acquire spectra on a 400 MHz (or higher) spectrometer.

  • Rationale: CDCl₃ is a versatile solvent for these esters. TMS provides a zero reference point (δ 0.0 ppm) for accurate chemical shift determination.[3] A 400 MHz field strength provides sufficient resolution to resolve most proton-proton couplings in these systems.

2. Infrared (IR) Spectroscopy:

  • Protocol: For liquid samples, place one drop directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer. For solid samples, a small amount of powder is pressed onto the crystal. Acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Rationale: ATR is a rapid, non-destructive technique that requires minimal sample preparation. It provides high-quality spectra for both liquids and solids.

3. Mass Spectrometry (MS):

  • Protocol: Introduce the sample into the mass spectrometer via Gas Chromatography (GC-MS) for volatile compounds or Electrospray Ionization (ESI-MS) through direct infusion after dissolving in a suitable solvent like methanol or acetonitrile.

  • Rationale: GC-MS is ideal for separating the analyte from minor impurities before ionization, providing a clean mass spectrum. ESI is a soft ionization technique that is excellent for confirming the molecular weight via the protonated molecular ion [M+H]⁺.

Conclusion

The spectroscopic analysis of this compound reveals several unique features that unambiguously distinguish it from its carbocyclic and keto-ester analogues. The most definitive characteristics are:

  • In ¹H and ¹³C NMR: The significant downfield shift of protons and carbons alpha to the sulfone group (to ~δ 3.1 ppm and ~δ 53 ppm, respectively) due to the strong deshielding effect of the SO₂ moiety.[1]

  • In IR Spectroscopy: The presence of two strong, characteristic absorption bands for the asymmetric (~1320 cm⁻¹) and symmetric (~1130 cm⁻¹) S=O stretching vibrations.[5] These are absent in the spectra of the analogues.

  • In Mass Spectrometry: A molecular ion peak corresponding to its unique molecular weight (m/z 206) and potential fragmentation patterns involving the loss of SO₂.

By leveraging this multi-technique, comparative approach, researchers can confidently identify and characterize this important synthetic building block, ensuring the quality and integrity of their chemical syntheses.

References

A-Comparative-Guide-to-Purity-Assessment-Quantitative-NMR-qNMR-Analysis-of-Methyl-1-1-dioxidotetrahydro-2H-thiopyran-4-yl-acetate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Purity Assessment: Quantitative NMR (qNMR) Analysis of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate

In the landscape of pharmaceutical development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable safety and efficacy data are built. For novel intermediates like this compound, a versatile building block in medicinal chemistry, establishing a robust and accurate purity profile is paramount. This guide, written from the perspective of a Senior Application Scientist, delves into the utility of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for purity assessment. We will explore the fundamental principles of qNMR, provide a detailed experimental protocol for the title compound, and objectively compare its performance against established chromatographic techniques such as HPLC and GC.

The Ascendancy of qNMR in Purity Determination

Quantitative NMR stands apart from many other analytical techniques because of a fundamental principle: the intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2] This intrinsic relationship allows for the determination of the amount of a substance without the need for a compound-specific reference standard, a significant advantage when analyzing new chemical entities.[1][3] Unlike chromatographic methods that rely on the response of a detector, which can vary significantly between different compounds, qNMR provides a more direct and universal measure of concentration and purity.[4] This has led to its recognition and adoption by major pharmacopeias, including the United States Pharmacopeia (USP) in its General Chapter <761>.[5][6][7][8]

The core of the most common qNMR experiment, the internal standard method, involves adding a known mass of a highly pure, stable certified reference material (the internal standard) to a precisely weighed sample of the analyte.[1][9] By comparing the integrated area of a specific, well-resolved signal from the analyte to a signal from the internal standard, one can calculate the analyte's purity with a high degree of accuracy and precision, often with relative standard deviations below 1%.[1][10]

Experimental Protocol: qNMR Purity Assay of this compound

This protocol is designed to ensure the acquisition of high-quality, quantifiable data, adhering to principles outlined in ICH Q2(R1) for analytical procedure validation.[11][12][13][14]

1. Selection of Internal Standard and Solvent

The choice of internal standard is critical for a successful qNMR experiment.[15] An ideal standard should possess the following characteristics:

  • High purity (certified and traceable)

  • Chemical stability and non-reactivity with the analyte or solvent

  • Good solubility in the chosen deuterated solvent[16][17]

  • A simple NMR spectrum, preferably a sharp singlet, in a region that does not overlap with any analyte signals[16][17]

For this compound (MW: 206.25 g/mol ), which is expected to have signals in the aliphatic and methoxy regions, Maleic Anhydride (certified reference material) is an excellent choice. It provides a sharp singlet for its two vinyl protons around 7.0 ppm, a region typically clear of signals from the analyte. Dimethyl sulfoxide-d6 (DMSO-d6) is a suitable solvent due to its ability to dissolve both the analyte and the internal standard.

2. Sample Preparation

Accuracy in this stage is foundational to the entire analysis.

  • Step 1: Accurately weigh approximately 20 mg of this compound into a clean, dry vial using a calibrated analytical balance. Record the weight to at least four decimal places.

  • Step 2: Accurately weigh approximately 5 mg of the Maleic Anhydride internal standard into the same vial. Record the weight precisely.

  • Step 3: Add approximately 0.7 mL of DMSO-d6 to the vial.

  • Step 4: Vortex the vial for at least 60 seconds to ensure complete dissolution of both the analyte and the internal standard. A clear, homogeneous solution is essential.[16]

  • Step 5: Transfer the solution to a high-quality 5 mm NMR tube.

3. NMR Data Acquisition

The following parameters are crucial for ensuring the quantitative nature of the experiment. These are starting points and should be optimized based on the specific instrument.

  • Spectrometer: 400 MHz or higher field strength is recommended for better signal dispersion.

  • Pulse Sequence: A standard 1D proton experiment with a 90° pulse angle.

  • Relaxation Delay (D1): This is the most critical parameter for quantification. It must be set to at least 5 times the longest spin-lattice relaxation time (T1) of both the analyte and internal standard signals being integrated. A conservative starting point is a D1 of 30-60 seconds to ensure full magnetization recovery.

  • Acquisition Time (AQ): At least 3 seconds to ensure high digital resolution.

  • Number of Scans (NS): A sufficient number of scans (e.g., 8 to 16) should be co-added to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals to be integrated.[18]

4. Data Processing and Purity Calculation

  • Step 1: Apply a Fourier transform to the Free Induction Decay (FID).

  • Step 2: Perform phase correction and baseline correction across the entire spectrum, ensuring the signals of interest have a flat baseline.

  • Step 3: Integrate the well-resolved singlet from the Maleic Anhydride (~7.0 ppm) and a well-resolved, non-overlapping signal from the analyte. For this compound, the methoxy singlet (~3.6 ppm) is a good candidate.[19]

  • Step 4: Calculate the purity using the following formula:[10]

    Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal (Analyte methoxy = 3; Standard vinyl = 2)

    • MW = Molecular Weight (Analyte = 206.25 g/mol ; Standard = 98.06 g/mol )

    • m = mass

    • P_std = Purity of the internal standard (from the certificate of analysis)

Comparative Analysis: qNMR vs. Chromatographic Methods

While qNMR is a powerful tool, a comprehensive purity assessment often benefits from orthogonal methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[20] Each technique offers distinct advantages and disadvantages.

FeatureQuantitative NMR (qNMR) HPLC-UV GC-FID
Principle Signal intensity proportional to molar concentrationUV absorbance of chromophoresFlame ionization of combustible compounds
Reference Standard Requires a certified internal standard of a different compoundRequires a specific reference standard of the analyteRequires a specific reference standard of the analyte
Quantification Primary ratio method, direct molar comparisonRelative, requires calibration curve or response factorsRelative, requires calibration curve or response factors
Selectivity Excellent for structural isomersGood, dependent on column and mobile phaseExcellent for volatile compounds, dependent on column
Sensitivity Moderate (mg scale)High (µg to ng scale)Very High (pg to fg scale)
Sample Throughput ModerateHigh (with autosampler)High (with autosampler)
Method Development Relatively fast, focuses on parameter optimizationCan be time-consuming (column/mobile phase screening)Can be time-consuming (temperature program optimization)
Destructive? No, sample can be recoveredYesYes
Universality High (for any soluble compound with NMR-active nuclei)Limited to compounds with a UV chromophoreLimited to volatile and thermally stable compounds

In-Depth Discussion:

  • Accuracy and Trustworthiness: qNMR is considered a primary analytical method because it directly compares the molar amounts of the analyte and a certified standard.[20] This often leads to higher accuracy and lower measurement uncertainty compared to chromatographic methods, which can be influenced by variations in detector response and the purity of the analyte-specific reference standard.[18]

  • Handling Impurities: HPLC and GC are excellent at separating and detecting trace-level impurities, especially those that are structurally similar to the analyte.[20] However, they can only quantify impurities for which a reference standard is available or that have a similar detector response to the main compound (the "100% area" method, which can be inaccurate). qNMR, on the other hand, can quantify any visible impurity in the spectrum relative to the internal standard, provided a unique signal can be integrated. It also inherently quantifies non-chromophoric impurities that would be invisible to a UV detector.

  • Application to this compound: The target molecule lacks a strong UV chromophore, which would necessitate derivatization for sensitive HPLC-UV analysis, adding complexity and potential sources of error.[20] Its volatility is likely too low for conventional GC. This makes qNMR an especially suitable and straightforward method for its purity determination.

Conclusion

For the purity assessment of this compound, quantitative NMR emerges as a superior primary method. Its ability to provide direct, accurate quantification without the need for an analyte-specific reference standard or chemical derivatization makes it highly efficient and reliable. While chromatographic techniques like HPLC and GC have their place, particularly in orthogonal validation and trace impurity profiling, qNMR offers a robust, trustworthy, and structurally informative approach that is ideally suited for characterizing novel pharmaceutical intermediates. By following a meticulously designed protocol, researchers can confidently establish a purity value that is both accurate and defensible, in line with the stringent requirements of the pharmaceutical industry.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Bench—A Commitment to Safety and Compliance

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the successful synthesis or analysis of a compound. It encompasses the entire lifecycle of a chemical, including its responsible disposal. Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate (CAS No. 1419101-16-8) is a valuable building block in modern research, but like all laboratory reagents, its handling demands a rigorous, protocol-driven approach to safety and environmental stewardship.

This guide provides essential, step-by-step procedures for the proper disposal of this compound. It is structured not as a rigid checklist, but as a logical workflow grounded in the principles of chemical safety and regulatory compliance. Our goal is to empower you with the knowledge to not only follow procedures but to understand the causality behind them, ensuring a self-validating system of safety within your laboratory.

Part 1: Hazard Profile and Pre-Disposal Safety Assessment

Understanding the inherent risks of a chemical is the foundational step in its safe handling and disposal. While a specific, comprehensive Safety Data Sheet (SDS) for this compound may not be universally available, we can infer its likely hazard profile by examining its functional groups—a sulfone and a methyl ester.

  • Sulfone Group: The 1,1-dioxidotetrahydro-2H-thiopyran moiety is a cyclic sulfone. Sulfones are generally stable compounds. However, related structures like Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide are known to cause skin, eye, and respiratory irritation[1].

  • Methyl Ester Group: The methyl acetate functional group suggests characteristics common to simple esters. Methyl acetate itself is classified as a highly flammable liquid, a serious eye irritant, and may cause drowsiness or dizziness upon inhalation[2][3][4].

Therefore, it is imperative to treat this compound as a hazardous substance.

Core Safety Mandates:

  • Consult the Supplier's SDS: Before beginning any procedure, you must locate and thoroughly review the Safety Data Sheet provided by the chemical's manufacturer. This document is the primary source of authoritative information[5].

  • Personal Protective Equipment (PPE): Adherence to PPE protocols is non-negotiable. All handling and disposal operations require:

    • Eye Protection: Chemical safety goggles or a face shield[3].

    • Hand Protection: Chemical-resistant gloves, such as nitrile gloves. Inspect for damage before each use[5][6].

    • Body Protection: A lab coat, fully fastened. Ensure arms are covered[6].

  • Work Area: All disposal-related activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[7][8].

Hazard Summary Table
Hazard ClassificationAssociated RiskPrimary Precaution
Eye Irritation (Inferred) May cause serious eye irritation[1].Wear safety goggles at all times.
Skin Irritation (Inferred) May cause skin irritation[1].Wear nitrile gloves and a lab coat.
Respiratory Irritation (Inferred) May cause respiratory irritation if inhaled as dust or aerosol[1].Handle in a fume hood.
Flammability (Potential) The ester component suggests potential flammability[2].Keep away from heat, sparks, and open flames[2].

Part 2: The Disposal Workflow—A Step-by-Step Protocol

The proper disposal of this compound must be approached systematically, segregating waste into distinct, clearly defined streams. Under no circumstances should this chemical or its solutions be disposed of down the drain [5][9]. The preferred and most compliant method of disposal for this category of organic chemical waste is high-temperature incineration by a licensed hazardous waste facility [10][11].

Step 1: Waste Segregation and Container Management

Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal. You will create three primary waste streams for this compound.

G cluster_0 Waste Generation Point cluster_1 Waste Stream Segregation cluster_2 Containerization Protocol cluster_3 Final Disposition start This compound Waste solid Unused / Expired Solid start->solid liquid Concentrated Solutions (e.g., in DMSO, DMF) start->liquid labware Contaminated Labware (Gloves, Tips, Wipes) start->labware solid_container Solid Hazardous Waste Container (Labeled with Chemical Name) solid->solid_container liquid_container Liquid Hazardous Waste Container (Compatible, Sealed, Labeled) liquid->liquid_container labware_container Solid Hazardous Waste Container (Labeled 'Contaminated Labware') labware->labware_container disposal Collection by Licensed Hazardous Waste Contractor (for Incineration) solid_container->disposal liquid_container->disposal labware_container->disposal

Caption: Decision workflow for segregating and containerizing waste.

A. Unused/Expired Solid Compound:

  • Do not dispose of the original vial in the regular trash, even if it appears empty[5].

  • Place the original, sealed container directly into a designated "Solid Hazardous Waste" container.

  • Ensure the outer container is clearly labeled with the chemical name: "this compound" and the appropriate hazard warnings.

B. Concentrated Solutions (e.g., in DMSO, DMF):

  • Collect all solutions in a designated "Liquid Hazardous Waste" container made of a compatible material (e.g., high-density polyethylene)[5].

  • The container must be sealed with a screw-top cap to prevent leaks and evaporation. Keep the container closed when not in use[12].

  • The first solvent rinse of any glassware that held the concentrated solution should also be collected as hazardous waste[5].

  • Label the container clearly with the full chemical name and the solvent used.

C. Contaminated Labware and PPE:

  • This stream includes items such as pipette tips, tubes, gloves, and absorbent wipes that have come into direct contact with the chemical.

  • Collect these items in a separate, designated "Solid Hazardous Waste" container or a properly lined box[5].

  • Label the container clearly to indicate it contains chemically contaminated solid waste.

Step 2: Adherence to Regulatory Frameworks

The entire process of hazardous waste disposal is governed by strict regulations. In the United States, the Resource Conservation and Recovery Act (RCRA) grants the Environmental Protection Agency (EPA) the authority to manage hazardous waste from "cradle-to-grave"[13][14].

  • Generator Responsibility: As the generator of the waste, your laboratory is legally responsible for its safe management until its final disposal[15]. This includes ensuring it is properly identified, stored, and transported by a licensed hazardous waste hauler[16].

  • Waste Accumulation: Follow your institution's specific guidelines for waste accumulation times and quantities, which depend on your facility's generator status (e.g., Small Quantity Generator)[17][18].

  • Documentation: All waste must be tracked using a hazardous waste manifest system, which documents its journey from your lab to the final disposal facility[16].

Part 3: Spill Management and Emergency Procedures

Even with meticulous planning, spills can occur. An immediate and correct response is vital to maintaining laboratory safety.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area[11].

  • Ventilate: Ensure the area is well-ventilated. If the spill is significant, close the fume hood sash and leave the area[11].

  • Consult SDS: Refer to the spill cleanup procedures outlined in the chemical's SDS.

  • Cleanup:

    • For small solid spills , carefully sweep up the material, avoiding dust creation, and place it in the designated solid hazardous waste container[10].

    • For small liquid spills , use an inert absorbent material (such as vermiculite or cat litter) to collect the substance. Scoop the absorbed material into the solid hazardous waste container[11][19].

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and cleaning materials. Dispose of all cleanup materials as contaminated solid waste.

  • Prevent Entry into Drains: Never wash a spill down the drain or allow it to enter waterways[11].

By integrating these procedures into your standard laboratory operations, you build a robust system that protects not only yourself and your colleagues but also the wider environment. This commitment to responsible chemical stewardship is a hallmark of scientific excellence.

References

Navigating the Safe Handling of Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides a comprehensive overview of the essential safety protocols and logistical considerations for handling Methyl (1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetate (CAS No. 1419101-16-8)[1][2]. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally related molecules, including aliphatic sulfones and substituted tetrahydrothiopranes, to establish a robust framework for safe laboratory practices.

The core structure of this molecule, a tetrahydro-2H-thiopyran-1,1-dioxide ring, suggests chemical stability. However, the presence of the sulfone group and the methyl acetate moiety necessitates a cautious approach to handling, storage, and disposal.

I. Hazard Assessment: A Composite Profile

Due to the lack of specific toxicological data for this compound, a hazard assessment must be conducted based on its constituent functional groups.

  • Sulfone Group (-SO2-) : Sulfones are generally considered to be of low toxicity.[3] However, like many organic compounds, they may cause irritation upon contact with the eyes, skin, and respiratory tract.[4] Vigorous oxidation of sulfides or sulfoxides produces sulfones, indicating their general stability.[3]

  • Methyl Acetate Moiety (-CH2COOCH3) : The methyl acetate portion of the molecule introduces characteristics of esters, which can be irritants.

  • Tetrahydro-2H-thiopyran Ring : Saturated heterocyclic compounds like this are generally stable.

Based on this composite analysis, it is prudent to treat this compound as a compound that may cause skin and eye irritation.[5][6] Inhalation of dust or aerosols should also be avoided.

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to minimize exposure and ensure personal safety. The following table outlines the recommended PPE for handling this compound.[7]

Protection Type Recommended Equipment Specifications and Rationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[4] A face shield may be necessary when there is a risk of splashing.Conforming to EN 166 (EU) or NIOSH (US) standards is essential to protect against potential eye irritation from splashes or airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron should be worn.Gloves should be inspected for integrity before each use. Protective clothing prevents incidental skin contact.[4]
Respiratory Protection A NIOSH-approved respirator is recommended if handling fine powders or if there is a potential for aerosol generation.To be used in a well-ventilated area, such as a chemical fume hood, to prevent inhalation of potentially irritating particles.
Foot Protection Closed-toe shoes.Provides a basic level of protection against spills.

III. Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standardized operational and disposal workflows is critical for the safe management of this compound in a laboratory setting.

Safe Handling and Storage Protocol
  • Preparation : Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.

  • Donning PPE : Before handling the compound, put on all the required PPE as detailed in the table above.

  • Weighing and Transfer : Handle the compound with care to avoid generating dust. Use appropriate tools for transfer.

  • Post-Handling : After handling, thoroughly wash hands and any exposed skin. Clean all equipment and the work area to prevent cross-contamination.

  • Storage : Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[5]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate : Clear the immediate area of all non-essential personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain and Clean : For solid spills, carefully sweep or vacuum the material, avoiding dust generation. Place the spilled material and any contaminated cleaning supplies into a suitable, labeled container for hazardous waste disposal.

Disposal Plan

Proper disposal is a critical step in the chemical lifecycle. All chemical waste should be disposed of in accordance with local, state, and federal regulations.[8]

  • Waste Collection : Collect all waste containing this compound, including contaminated PPE and cleaning materials, in a designated and clearly labeled hazardous waste container.

  • Licensed Disposal : Arrange for the disposal of the hazardous waste through a licensed and reputable chemical waste disposal company.

The following diagram illustrates the decision-making process for the proper handling and disposal of this compound.

cluster_handling Handling Protocol cluster_spill Spill Response cluster_disposal Disposal Workflow Start Start Assess Hazards Assess Hazards Start->Assess Hazards Begin Don PPE Don PPE Assess Hazards->Don PPE Handle in Fume Hood Handle in Fume Hood Don PPE->Handle in Fume Hood Weigh & Transfer Weigh & Transfer Handle in Fume Hood->Weigh & Transfer Post-Handling Cleanup Post-Handling Cleanup Weigh & Transfer->Post-Handling Cleanup Store Properly Store Properly Post-Handling Cleanup->Store Properly Collect Waste Collect Waste Store Properly->Collect Waste Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Ventilate Ventilate Evacuate Area->Ventilate Contain & Clean Contain & Clean Ventilate->Contain & Clean Dispose of Waste Dispose of Waste Contain & Clean->Dispose of Waste Dispose of Waste->Collect Waste Label Container Label Container Collect Waste->Label Container Licensed Disposal Licensed Disposal Label Container->Licensed Disposal End End Licensed Disposal->End

Caption: Workflow for handling, spill response, and disposal.

IV. Conclusion: A Culture of Safety

While specific hazard data for this compound is not currently available, a conservative approach based on the known properties of its functional groups is essential for ensuring laboratory safety. By implementing the robust PPE, handling, and disposal protocols outlined in this guide, researchers can confidently work with this compound while minimizing risks to themselves and the environment. A proactive culture of safety, grounded in a thorough understanding of chemical properties and best practices, is the cornerstone of successful and responsible scientific advancement.

V. References

  • ChemicalBook. This compound | 1419101-16-8. --INVALID-LINK--

  • Fisher Scientific. SAFETY DATA SHEET - Tetrahydro-2H-pyran-4-carboxylic acid. (2024-03-26).

  • BLDpharm. 1134603-63-6|Methyl 2-amino-2-(tetrahydro-2H-thiopyran-4-yl)acetate. --INVALID-LINK--

  • ECHEMI. Tetrahydro-2-methyl-2H-thiopyran SDS, 5161-16-0 Safety Data Sheets. --INVALID-LINK--

  • biosynth. methyl (1, 1-dioxidotetrahydro-2h-thiopyran-4-yl)acetate, min 97%, 1 gram. --INVALID-LINK--

  • Merck Millipore. SAFETY DATA SHEET. (2025-08-07).

  • Cole-Parmer. Material Safety Data Sheet - Phenyl sulfone, 97%. --INVALID-LINK--

  • Fisher Scientific. SAFETY DATA SHEET - Tetrahydro-2H-pyran-4-ylmethanol. (2024-03-30).

  • Sigma-Aldrich. SAFETY DATA SHEET. (2025-11-06).

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. (2022-12-07). --INVALID-LINK--

  • Organic Syntheses. Working with Hazardous Chemicals. --INVALID-LINK--

  • Health and Safety Authority (HSA). A Guide to Non-Respiratory Personal Protective Equipment (PPE). --INVALID-LINK--

  • Canada Safety Training. PPE for Hazardous Chemicals. --INVALID-LINK--

  • Occupational Safety and Health Administration (OSHA). Chemical Hazards and Toxic Substances - Overview. --INVALID-LINK--

  • Britannica. Organosulfur compound - Sulfoxides, Sulfones, Polyvalent. --INVALID-LINK--

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.